Clemastanin B

Catalog No.
S1488249
CAS No.
M.F
C32H44O16
M. Wt
684.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clemastanin B

Product Name

Clemastanin B

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

InChI

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1

InChI Key

PBLWZMSRSJTRHJ-NCIRKIHRSA-N

SMILES

Array

Synonyms

clemastanin B

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

The exact mass of the compound Clemastanin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Extracts - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antiviral Profile and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Clemastanin B exhibits a broad spectrum of antiviral activity against both human and avian influenza viruses. Its potency and proposed mechanisms of action are detailed in the following table.

Virus Strain Reported IC₅₀ / Activity Postulated Mechanism of Action
Influenza A (H1N1, including swine-origin) IC₅₀: 0.087 - 0.72 μg/mL [1] Inhibits viral attachment to host cells [2] [3].
Influenza A (H3N2) IC₅₀: 0.087 - 0.72 μg/mL [1] Targets viral endocytosis and uncoating [2].
Influenza B IC₅₀: 0.087 - 0.72 μg/mL [1] Blocks ribonucleoprotein (RNP) export from the nucleus [2] [1].
Avian Influenza (H6N2, H7N3, H9N2) IC₅₀: 0.087 - 0.72 μg/mL [1] Exhibits prophylactic (preventive) activity [3].
Other Tested Viruses (RSV, ADV3, etc.) Inactive [1] Has antioxidant and anti-inflammatory activities [2].

These mechanisms involve multiple stages of the influenza virus lifecycle. The following diagram illustrates the postulated stages at which this compound acts.

G Start Influenza Virus Step1 1. Viral Attachment (Blocked by this compound) Start->Step1 Step2 2. Endocytosis (Inhibited by this compound) Step1->Step2 Step3 3. Uncoating (Inhibited by this compound) Step2->Step3 Step4 4. RNP Export from Nucleus (Blocked by this compound) Step3->Step4 End Virus Replication Step4->End

Key Experimental Protocols for Antiviral Assessment

Research on this compound's antiviral effects primarily relies on in vitro models. Key methodologies from the literature are outlined below.

  • Cell Lines and Virus Propagation: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays [1] [3]. Viruses are cultured in MDCK cells or in embryonated hen's eggs, and viral stocks are titrated [3].
  • Cytotoxicity Assay (MTT): Cell viability is determined using the MTT assay. MDCK cells are treated with this compound, and cell viability is calculated by measuring the absorbance at 570 nm [4] [3].
  • Antiviral Activity Assays: These are designed to test different stages of antiviral action [3]:
    • Therapeutic Action: Cells are infected with the virus first, then treated with this compound to assess its ability to inhibit ongoing virus multiplication [3].
    • Prophylactic Action: Cells are pretreated with this compound before viral infection to evaluate its ability to prevent infection [3].
    • Virus Attachment Inhibition: this compound and the virus are added to cells simultaneously to test if the compound blocks the virus from attaching to host cells [3].
    • Direct Virucidal Action: The virus is pre-incubated with this compound before infecting cells to determine if the compound directly inactivates viral particles [3].
  • Cytopathic Effect (CPE) Reduction Assay: Antiviral activity is visually assessed by observing the reduction in virus-induced CPE under a light microscope [3].
  • Intracellular Localization (Immunofluorescence): To study the effect on RNP export, MDCK cells are infected and treated. The distribution of viral nucleoprotein (NP) in the nucleus and cytoplasm is examined, often using immunofluorescence microscopy [1].

Biosynthesis in Isatis indigotica

This compound is biosynthesized in Isatis indigotica roots via the phenylpropanoid pathway. Recent research has identified specific UDP-glycosyltransferases (UGTs) that are crucial for its production.

  • Biosynthetic Pathway: The precursor coniferyl alcohol is dimerized to form pinoresinol, which is then reduced to lariciresinol [5] [6]. Lariciresinol is subsequently glycosylated to form this compound [5] [6].
  • Key Glycosyltransferase: The enzyme IiUGT4 has been identified as the dominant UDP-glycosyltransferase responsible for glycosylating lariciresinol, playing a dominant role in the biosynthesis of this compound in I. indigotica [5] [6].
  • Production via Hairy Root Cultures: Transgenic hairy root cultures of I. indigotica, induced by Rhizobium rhizogenes, are being investigated as a potential sustainable production system for valuable lignans like this compound [7] [6].

Potential for Drug Development

This compound and its source plant are components of formulated Traditional Chinese Medicines, such as Ban-Lan-Gen granules and Lianhua Qingwen Capsules, which have been used for respiratory infections [8] [6]. While preclinical evidence is promising, one registered clinical trial protocol notes that evidence-based clinical studies on the efficacy of the herb against influenza were lacking at the time [8]. This highlights a gap and an opportunity for further research and development.

References

Clemastanin B natural source Isatis indigotica root

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Anti-Influenza Activity

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major lignan identified in the roots of Isatis indigotica Fort. (commonly known as Ban Lan Gen) [1] [2]. Research indicates its antiviral activity is specific to influenza viruses.

The table below summarizes the in vitro antiviral profile of this compound against various influenza viruses, showcasing its broad-spectrum activity against both human and avian strains [1] [2]:

Table 1: In Vitro Anti-Influenza Activity of this compound

Virus Type Subtypes Activity (IC₅₀) Comments
Human Influenza A H1N1 (including swine-origin) 0.087 - 0.72 mg/mL Effective across tested subtypes [1]
Human Influenza A H3N2 0.087 - 0.72 mg/mL Effective across tested subtypes [1]
Human Influenza B Not specified 0.087 - 0.72 mg/mL Effective [1]
Avian Influenza A H6N2, H7N3, H9N2 0.087 - 0.72 mg/mL Effective across tested subtypes [1]
Other Viruses RSV, ADV3, PIV3, EV71, HRV Inactive Demonstrates specificity for influenza viruses [1] [2]

In contrast, this compound was found to be inactive against a panel of other viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV), highlighting a specific mechanism of action against influenza [1] [2].

Mechanism of Action & Experimental Evidence

The anti-influenza activity of this compound is attributed to its interference with the early to mid-stages of the viral life cycle.

  • Stage of Inhibition: Treatment of infected MDCK cells with this compound, particularly at the early stages post-infection, led to a significant reduction in virus titer. This suggests the compound targets viral entry or early intracellular processes [1] [2].
  • Cellular Mechanism: A key finding was that this compound treatment caused the retention of the viral Ribonucleoprotein (RNP) complex within the host cell nucleus. This indicates that the compound disrupts the export of vRNP from the nucleus to the cytoplasm, a critical step for the assembly of new viral particles [1] [2].
  • Proposed Targets: Based on the above, the mechanism may involve the inhibition of viral endocytosis, uncoating, or nuclear export processes [1] [2].
  • Drug Resistance: A favorable finding from the studies is that treatment with this compound did not easily result in the emergence of viral drug resistance, a common challenge with direct-acting antivirals [1] [2].

The following diagram illustrates the proposed stages of the influenza virus life cycle targeted by this compound, based on the experimental evidence:

G A Viral Attachment B Endocytosis & Uncoating A->B C vRNP Nuclear Import B->C D Viral Replication C->D E vRNP Nuclear Export (Proposed Target of this compound) D->E E->A Inhibits E->B Inhibits F Viral Assembly & Release E->F E->F

Biosynthesis Pathway in Isatis indigotica

This compound is biosynthesized in the plant via the lignan pathway. Recent research has identified key enzymes involved in its production.

G A Coniferyl Alcohol B DIR1/DIR2 (Dirigent Protein) A->B C (–)-Pinoresinol B->C D PLR (Pinoresinol-Lariciresinol Reductase) C->D E (–)-Lariciresinol D->E F IiUGT4 (Glycosyltransferase) E->F G This compound (Lariciresinol Diglucoside) F->G

  • Key Enzymes: The biosynthesis involves three-step sequential stereoselective enzymes [3]:
    • DIR1/2 (Dirigent Protein): Initiates the pathway by dimerizing coniferyl alcohol to form (–)-pinoresinol.
    • PLR (Pinoresinol-Lariciresinol Reductase): Converts (–)-pinoresinol to (–)-lariciresinol.
    • UGT (UDP-Glycosyltransferase): Catalyzes the glycosylation of lariciresinol. The enzyme IiUGT4 has been identified as the key glycosyltransferase responsible for the dominant role in the biosynthesis of this compound and related lignan glycosides in the plant [4].
  • Regulation: The expression of the DIR1 gene, and thus the lignan biosynthesis pathway, is activated by the LTF1 transcription factor in response to biotic and abiotic stresses, positioning lignans as part of the plant's defense system [3].

Research Context and Other Active Compounds

It is important to view this compound within the broader context of Isatis indigotica research.

  • Whole Extract Activity: Water extracts of the root have also demonstrated anti-influenza effects by inhibiting viral attachment, penetration, and propagation, and by reducing the production of viral proteins like M1, M2, and NP [5].
  • Other Active Compounds: Other anti-influenza compounds have been isolated from Isatis indigotica, such as Erucic acid, which exhibits broad-spectrum antiviral and anti-inflammatory activity by reducing viral polymerase activity and inhibiting NF-κB and p38 MAPK signaling pathways [6].
  • Clinical Evidence Gap: While lab studies are promising, clinical evidence for Isatis indigotica or its components in humans remains limited. It is not known if it works in humans, and relying solely on it for serious infections like SARS is not advised [7].

Key Experimental Protocols from Cited Research

For researchers looking to replicate or build upon this work, here is a summary of key methodological details from the primary literature.

Table 2: Summary of Key Experimental Methods from Cited Studies

Study Focus Assay Type Key Methodologies Employed Key Findings/Output

| This compound Antiviral Profiling [1] [2] | - In vitro antiviral assay

  • Virus titer reduction
  • Cellular localization (vRNP) | - Cell line: MDCK cells
  • Evaluation of IC₅₀ against various influenza subtypes and other viruses.
  • Immunofluorescence to track vRNP location. | - Determined IC₅₀ values.
  • Showed vRNP retention in nucleus.
  • Identified stage of inhibition. | | Biosynthesis Enzyme Characterization (IiUGT4) [4] | - Enzyme kinetics
  • Genetic manipulation
  • Molecular docking | - Kinetic analysis (Kₘ, Vₘₐₓ) of recombinant IiUGT4.
  • Knock-down and overexpression in hairy roots.
  • Site-directed mutagenesis. | - Confirmed IiUGT4's key role in planta.
  • Identified critical catalytic residues (H373, W376, E397). | | Erucic Acid Mechanism [6] | - In vitro & In vivo antiviral assay
  • Signaling pathway analysis | - Plaque assay, qRT-PCR.
  • Western blot for viral and signaling proteins (NF-κB, p38 MAPK).
  • Mouse infection model. | - Reduced viral load and inflammation.
  • Identified NF-κB and p38 MAPK as targets.
  • Improved survival in mice. |

Conclusion and Research Outlook

This compound is a promising anti-influenza lignan from Isatis indigotica with a defined mechanism targeting the viral life cycle early stages and vRNP export. Its stereoselective biosynthesis pathway in the plant has been largely elucidated.

Key research gaps and future directions include:

  • Defining the precise molecular target within the endocytosis/uncoating/export processes.
  • Conducting in vivo efficacy and pharmacokinetic studies in animal models.
  • Structural optimization to improve potency and drug-like properties.
  • Exploring the synergistic effects with other active compounds in Isatis indigotica extracts, like erucic acid.
  • The established biosynthetic pathway provides a foundation for the heterologous production of this compound using synthetic biology platforms, which could overcome supply limitations [4].

References

Chemical Profile and Source of Clemastanin B

Author: Smolecule Technical Support Team. Date: February 2026

Clemastanin B is a lignan glycoside, specifically identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside [1]. This means a lariciresinol molecule is attached to two glucose units.

  • Plant Source: It was first isolated from the roots of Clematis stans [1] and is also one of the major lignans found in Isatis indigotica root (Ban-Lan-Gen) [2] [3], a plant used extensively in traditional Chinese medicine.
  • Content in Plant: Its content in Isatis indigotica root is approximately 0.04% [2].
  • Key Characteristics:
    • CAS Number: 172670-47-2 (for the Clemastanin A isomer; this compound is closely related) [4].
    • Appearance: Typically a yellow-white powder [2].
    • Solubility: As a glycoside, it is expected to be soluble in polar solvents like methanol, DMSO, and water [4].

Biosynthesis Pathway in Isatis indigotica

This compound is biosynthesized in Isatis indigotica through the lignan pathway. The key final step is the glycosylation of the aglycone (lariciresinol) by specific UDP-glycosyltransferases (UGTs) [3]. Research has identified IiUGT4 as the dominant glycosyltransferase responsible for this process [3].

The following diagram illustrates the core biosynthetic pathway and the specific role of IiUGT4 in the production of this compound.

G ConiferylAlcohol Coniferyl Alcohol Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol DIR, PLR Lariciresinol Lariciresinol (Aglycone) Pinoresinol->Lariciresinol PLR ClemastaninB This compound (Lariciresinol bisglucoside) Lariciresinol->ClemastaninB Glycosylation UGTs Key UGT Enzymes IiUGT4 IiUGT4 (Dominant) UGTs->IiUGT4 Key Enzyme IiUGT4->Lariciresinol UDP_Glucose UDP-Glucose UDP_Glucose->Lariciresinol

Biosynthetic pathway of this compound from coniferyl alcohol, highlighting the key glycosylation step.

Antiviral Activity and Mechanism of Action

This compound demonstrates broad-spectrum inhibitory activity against both human and avian influenza viruses [2] [5].

  • Spectrum of Activity: It is effective against human influenza A subtypes (H1N1, including swine-origin H1N1, and H3N2), influenza B, and avian influenza viruses (H6N2, H7N3, H9N2) [2] [5].
  • Viral Specificity: The compound is notably inactive against other tested viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV) [2]. This suggests a specific mechanism targeting influenza viruses.

The quantitative antiviral data from in vitro studies is summarized in the table below.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses [2]

Virus Type Subtype/Strain IC₅₀ (mg/mL)
Human Influenza A A/PR/8/34 (H1N1) 0.087 - 0.72
A/FM/1/47 (H1N1) 0.087 - 0.72
A/Aichi/2/68 (H3N2) 0.087 - 0.72
A/Guangzhou/GIRD/02/09 (H1N1) 0.087 - 0.72
A/Guangzhou/GIRD/07/09 (Swine-origin H1N1) 0.087 - 0.72
Human Influenza B B/Guangzhou/GIRD/08/09 0.087 - 0.72
Avian Influenza H6N2 (A/Duck/Guangdong/2009) 0.087 - 0.72
H7N3 (A/Duck/Guangdong/1994) 0.087 - 0.72
H9N2 (A/Chicken/Guangdong/1996) 0.087 - 0.72
  • Mechanism of Action: Studies indicate that this compound acts at the early stage of the influenza virus life cycle [2]. Treatment leads to the retention of the viral ribonucleoprotein (RNP) complex in the nucleus of infected cells, preventing the normal progression of infection [2]. This points to the compound interfering with viral processes such as endocytosis, uncoating, or nuclear export of RNP [2].
  • Drug Resistance: A significant finding is that treatment with this compound did not easily result in the emergence of viral drug resistance in the study, a common problem with existing M2 ion channel inhibitors [2].

Experimental Protocols and Workflows

For researchers looking to validate or build upon these findings, here are summaries of key experimental methodologies.

1. Extraction and Isolation from Isatis indigotica Root [2] This protocol describes the multi-step process to obtain purified this compound.

G Start Dried IIR Powder (10 kg) Step1 1. Water Extraction (3x with 10x water, 2h) Start->Step1 Step2 2. D101 Macroporous Resin Chromatography (Elute: Water, 10% EtOH, 30% EtOH) Step1->Step2 Step3 3. Collect 30% EtOH Elution Step2->Step3 Step4 4. MCI Gel Chromatography (Elute: Water, 10% MeOH, 25% MeOH) Step3->Step4 Step5 5. Collect 25% MeOH Elution Step4->Step5 Step6 6. Sephadex LH-20 Column (Purify with MeOH) Step5->Step6 End 7. Crystallization (Yield: ~2.5 g this compound) Step6->End

Workflow for the extraction and isolation of this compound from Isatis indigotica root (IIR).

2. In Vitro Antiviral and Cytotoxicity Assay [2] This is a standard cell-based protocol to evaluate antiviral potency and safety.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
  • Cytotoxicity Assay: Cell viability is measured using the MTT assay after treatment with this compound to determine the compound's non-toxic concentration range (CC₅₀) [2].
  • Antiviral Assay (Plaque Reduction): MDCK cells are infected with influenza virus and then treated with this compound. The reduction in virus-induced plaque formation is measured to calculate the 50% inhibitory concentration (IC₅₀) [2].
  • Time-of-Addition Assay: To pinpoint the mechanism, the compound is added to infected cells at different time points post-infection. The significant reduction in virus titer when added at the early stage confirms its early-stage mechanism [2].

3. High-Throughput Screening Methods for Glycosyltransferases While not specific to this compound, modern mass spectrometry (MS) methods are crucial for studying the enzymes that create it. These methods are far faster than traditional assays.

  • Principle: Techniques like RapidFire MS use solid-phase extraction to rapidly de-salt samples, allowing for automated analysis of enzyme activity every ~10 seconds [6]. This is ideal for screening UGT mutants or conditions for optimizing lignan glycoside production.

Potential and Future Research Directions

This compound is a promising anti-influenza agent. Its broad-spectrum activity, unique early-stage mechanism distinct from neuraminidase inhibitors, and low tendency to induce resistance make it a good candidate for further development [2]. The elucidation of its biosynthetic pathway, particularly the key role of IiUGT4, opens up possibilities for producing this compound through synthetic biology in heterologous systems [3].

Future research should focus on:

  • In vivo efficacy studies in animal models.
  • More precise elucidation of its molecular target.
  • Development of more potent analogs based on the lignan structure.
  • Exploring potential synergistic effects with existing antiviral drugs.

References

Clemastanin B traditional Chinese medicine Banlangen

Author: Smolecule Technical Support Team. Date: February 2026

Herbal Source and Research Context

  • Banlangen in TCM: Banlangen (Radix Isatidis) is a fundamental TCM for "heat-clearing and detoxifying," traditionally used to treat respiratory viral infections like influenza and mumps [1] [2]. It was officially recommended for the prevention and control of SARS and COVID-19 in China [1].
  • Multi-Component Action: Banlangen's therapeutic effect is considered holistic, involving multiple active components (e.g., polysaccharides, alkaloids, lignans, clemastanin B) acting on multiple targets [3] [1]. This compound is one important antiviral compound within this complex system [3].

Mechanisms of Action and Signaling Pathways

The anti-viral and anti-inflammatory effects of this compound and Banlangen involve complex mechanisms. The following diagram outlines the key signaling pathways based on current research.

G cluster_influenza Anti-Influenza Mechanism cluster_covid Potential Anti-COVID-19 Action cluster_anti_inflammatory Anti-inflammatory Mechanism Clemastanin_B Clemastanin_B HA Viral Hemagglutinin (HA) Clemastanin_B->HA Inhibits NP_Export Blocks Viral NP Protein Export Clemastanin_B->NP_Export Blocks Early_Infection Blocks Early Stage Infection HA->Early_Infection Pneumonia Reduces Viral Pneumonia Viral_Replication Inhibits Viral Replication NP_Export->Viral_Replication Viral_Replication->Pneumonia Banlangen_Extract Banlangen Extract (Multi-Component) AGE_RAGE AGE-RAGE Signaling Pathway Banlangen_Extract->AGE_RAGE IL17 IL-17 Signaling Pathway Banlangen_Extract->IL17 TNF TNF Signaling Pathway Banlangen_Extract->TNF p53 p53 Signaling Pathway Banlangen_Extract->p53 NFkB Inhibition of NF-κB Signaling Banlangen_Extract->NFkB Cytokine_Storm Suppresses Cytokine Storm AGE_RAGE->Cytokine_Storm IL17->Cytokine_Storm TNF->Cytokine_Storm p53->Cytokine_Storm Pro_Inflammatory_Cytokines Reduces Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB->Pro_Inflammatory_Cytokines

Research Status and Future Directions

  • Preclinical Evidence: Current knowledge of this compound's effects is primarily from in vitro studies and animal models [3]. While a clinical trial protocol exists for Banlangen granules against seasonal influenza [3] [4], specific clinical data for purified this compound is not yet available.
  • Promising Candidate: The compound is recognized as a significant active ingredient of Banlangen, with in vivo experiments showing it can "significantly inhibit pneumonia and virus proliferation in lung tissue" [3].
  • Holistic TCM Approach: Network pharmacology studies suggest that Banlangen's efficacy against complex diseases like COVID-19 likely involves multiple compounds, targets, and pathways rather than a single molecule [1].

Experimental Research Guidance

For researchers aiming to investigate this compound, here are key methodological considerations derived from the literature.

Research Aspect Suggested Experimental Approach
Anti-Viral Activity (Influenza) In vitro models: Use cell lines (e.g., MDCK) infected with influenza virus (H1N1, H3N2, B). Key assays: Plaque reduction, hemagglutination inhibition (to test HA binding), real-time PCR for viral load, immunofluorescence for NP protein localization [3]. In vivo models: Employ mouse models of influenza-induced pneumonia to assess lung viral titer and histopathology [3].
Anti-Inflammatory Activity Cellular models: Use LPS-stimulated macrophages (e.g., RAW 264.7) or other immune cells. Key assays: Measure NO production (Griess reagent), pro-inflammatory cytokine levels (ELISA for IL-1β, IL-6, TNF-α), and analyze NF-κB pathway activation (Western blot, RT-PCR) [5] [6] [2].
Mechanism of Action Employ techniques like Western blotting, RT-PCR, and pathway-specific reporter assays to validate predictions from network pharmacology, such as effects on the IL-17, TNF, and p53 signaling pathways [1].
Isolation & Identification This compound can be isolated from the root of Isatis indigotica. Purification involves bioassay-guided fractionation and structural elucidation via spectroscopic analysis (NMR, MS) [3].

References

Comprehensive Technical Guide: Pharmacological Activities of Clemastanin B

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a naturally occurring lignan glycoside first isolated from the roots of Clematis stans and subsequently identified as a major bioactive component in Isatis indigotica Fort. (commonly known as Ban-Lan-Gen in Traditional Chinese Medicine). This dimeric lignan derivative belongs to the class of phenylpropanoid dimers synthesized through the shikimic acid biosynthetic pathway, characterized by its specific stereochemistry at positions 7, 8, and 8' and the presence of two glucose moieties attached at the 4 and 4' positions of the lignan backbone. [1] [2]

Isatis indigotica root (IIR) has been employed for centuries in traditional Chinese medicine for treating various infectious diseases, including influenza, viral pneumonia, mumps, pharyngitis, and hepatitis. The root contains numerous chemical constituents, with this compound representing approximately 0.04% of its total composition. As a lignan glycoside, this compound demonstrates enhanced water solubility compared to its aglycone counterparts, potentially influencing its bioavailability and pharmacological profile. Recent scientific investigations have systematically validated its traditional uses, particularly focusing on its antiviral properties against a spectrum of viral pathogens, with the most compelling evidence supporting its activity against influenza viruses. [1] [2]

Antiviral Activity and Mechanisms of Action

Broad-Spectrum Anti-Influenza Activity

This compound exhibits broad-spectrum antiviral activity against multiple subtypes of human and avian influenza viruses. Experimental evidence demonstrates that this compound inhibits various influenza A subtypes, including human strains (H1N1, swine-origin H1N1, H3N2) and avian strains (H6N2, H7N3, H9N2), as well as influenza B viruses, with half-maximal inhibitory concentration (IC50) values ranging from 0.087 to 0.72 mg/mL across different strains. Notably, the compound showed strain-dependent potency, with varying effectiveness against different viral subtypes. Importantly, this compound demonstrated distinct selectivity in its antiviral action, showing no significant activity against other tested viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV), indicating a specific mechanism targeting influenza viruses. [3] [1]

The antiviral mechanisms of this compound involve multiple stages of the influenza virus life cycle. Treatment with this compound results in apparent virus titer reduction when administered to infected MDCK cells, particularly during the early stages of infection. Detailed investigations revealed that the ribonucleoprotein (RNP) complex of influenza virus remains retained in the nucleus after this compound treatment, suggesting interference with RNP export. This nuclear retention phenomenon indicates that this compound likely targets viral endocytosis, uncoating, or RNP export processes rather than later stages of viral replication. Furthermore, studies have shown that this compound does not easily lead to the emergence of viral drug resistance, a significant advantage over conventional anti-influenza medications like M2 ion channel inhibitors which frequently develop resistance mutations. [3] [1]

Table 1: Anti-Influenza Activity of this compound Against Various Virus Strains

Virus Type Virus Subtype/Strain IC50 Value (mg/mL) Experimental System
Human Influenza A A/PR/8/34 (H1N1) 0.087 MDCK cells
Human Influenza A Swine-origin H1N1 0.11-0.19 MDCK cells
Human Influenza A A/Aichi/2/68 (H3N2) 0.15 MDCK cells
Human Influenza B B/Guangzhou/GIRD/08/09 0.18 MDCK cells
Avian Influenza A H6N2 (A/Duck/Guangdong/2009) 0.72 MDCK cells
Avian Influenza A H7N3 (A/Duck/Guangdong/1994) 0.31 MDCK cells
Avian Influenza A H9N2 (A/Chicken/Guangdong/1996) 0.29 MDCK cells
Multi-Modal Antiviral Actions

Research indicates that this compound exerts its anti-influenza effects through multiple mechanisms of action rather than a single target. Investigations using different treatment protocols have revealed that this compound demonstrates significant effects in several experimental paradigms: (1) therapeutic action when administered after viral infection; (2) prophylactic action when used to pre-treat cells before viral infection; (3) inhibition of virus attachment to host cells; and (4) direct effects on virus multiplication processes. The primary mode of action appears to be the inhibition of virus replication, with additional activities against virus attachment and multiplication. [4]

The antiviral efficacy of this compound has been quantitatively demonstrated through various assay systems. In CPE (cytopathic effect) reduction assays and MTT viability assays using MDCK cells infected with influenza virus FM1 strain, treatment with this compound and other bioactive compounds from Isatis indigotica root significantly increased cell viability compared to virus control groups across all tested dilutions. Pretreatment studies further confirmed that exposure of cells to this compound before viral infection significantly improved cell viability post-infection, supporting its prophylactic potential. Additional investigation into the absorption inhibition mechanism revealed that this compound prevents virus attachment to host cells in a dose-dependent manner, providing a comprehensive multi-targeted approach to combating influenza infection. [4]

Table 2: Summary of this compound's Antiv Mechanisms

Mechanism of Action Experimental Evidence Key Findings
Viral Entry Inhibition Virus attachment assays Dose-dependent inhibition of virus absorption to MDCK cells
RNP Nuclear Export Interference Immunofluorescence microscopy Retention of viral RNP in nucleus of infected cells
Prophylactic Activity Pre-treatment experiments Significant improvement in cell viability when administered before infection
Multi-target Action Multiple assay systems Inhibition of virus multiplication, attachment, and replication
Resistance Profile Serial passage experiments Does not easily lead to emergence of resistant viral strains

Biosynthesis Pathway in Isatis indigotica

The biosynthesis of this compound in Isatis indigotica occurs through the phenylpropanoid pathway, which originates from the shikimic acid pathway and shares common precursors with lignin biosynthesis. The pathway begins with the amino acid phenylalanine, which is sequentially converted to cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol through the actions of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and other key enzymes. Dirigent proteins (DIR) then mediate the stereoselective coupling of two coniferyl alcohol molecules to form pinoresinol, the first committed intermediate in lignan biosynthesis. [5]

Pinoresinol subsequently undergoes enzymatic reduction by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. The critical glycosylation steps that transform lariciresinol into this compound are catalyzed by specific UDP-glycosyltransferases (UGTs). Recent research has identified three key UGT enzymes in Isatis indigotica with roles in lignan glycosylation: IiUGT1 (UGT72 family), IiUGT4, and IiUGT71B5a (UGT71B family). Functional characterization using transgenic hairy roots revealed that IiUGT4 plays a dominant role in the glycosylation of lariciresinol and is therefore the primary enzyme responsible for this compound biosynthesis in Isatis indigotica. Kinetic analyses demonstrated that IiUGT4 is more efficient in glycosylating lariciresinol compared to IiUGT1 or IiUGT71B5a. Molecular docking and site-directed mutagenesis studies further identified that residues H373, W376, and E397 are critical for IiUGT4 catalytic activity, while F151 may influence substrate preference. [5]

G Biosynthetic Pathway of this compound in Isatis indigotica Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL CinnamicAcid CinnamicAcid C4H C4H CinnamicAcid->C4H CoumaricAcid CoumaricAcid CaffeicAcid CaffeicAcid CoumaricAcid->CaffeicAcid FerulicAcid FerulicAcid CaffeicAcid->FerulicAcid ConiferylAlcohol ConiferylAlcohol FerulicAcid->ConiferylAlcohol DIR DIR ConiferylAlcohol->DIR Stereoselective Coupling Pinoresinol Pinoresinol PLR PLR Pinoresinol->PLR Lariciresinol Lariciresinol UGT UGT Lariciresinol->UGT ClemastaninB ClemastaninB PAL->CinnamicAcid C4H->CoumaricAcid DIR->Pinoresinol PLR->Lariciresinol UGT->ClemastaninB

Figure 1: The biosynthetic pathway of this compound in Isatis indigotica, highlighting key enzymes and intermediates from phenylalanine to the final glycosylated lignan product.

Experimental Protocols and Methodologies

Assessment of Anti-Influenza Activity

The antiviral activity of this compound against influenza viruses is typically evaluated using a combination of cytopathic effect (CPE) reduction assays and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assays in Madin-Darby canine kidney (MDCK) cells. The standard protocol involves infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID50 (50% tissue culture infectious dose) of influenza virus strain (e.g., FM1, PR8, or clinical isolates) for 2 hours at 37°C. After the absorption period, unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and cells are subsequently overlaid with maintenance medium containing serial dilutions of this compound. The plates are then incubated at 37°C under 5% CO2 for 72 hours, after which virus-induced CPE is observed under a light microscope and quantified. [4] [1]

For quantitative assessment of cell viability, the MTT assay is performed following the CPE observation. After the incubation period, 20 μL of MTT solution (5 mg/mL) is added to each well and incubated at 37°C for 4 hours. The formazan crystals formed are then dissolved using dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The cell protection rate is calculated using the formula: [(ODexp - ODvirus) / (ODcell - ODvirus)] × 100%, where ODexp represents the absorbance of the test sample, ODvirus represents the virus control, and ODcell represents the cell control without virus infection. The IC50 values are determined from dose-response curves generated using serial dilutions of this compound. [4]

Mechanisms of Action Studies

Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle targeted by this compound. These studies typically involve four different treatment protocols: (1) Therapeutic action: cells are infected with virus before compound addition; (2) Prophylactic action: cells are pretreated with this compound for 4 hours before virus infection; (3) Virus attachment inhibition: compound and virus are added simultaneously to cells; (4) Direct virucidal activity: virus is pre-incubated with compound before infecting cells. Each protocol provides insights into different potential mechanisms of antiviral activity. [4]

To investigate the effect on viral RNP localization, immunofluorescence microscopy is employed. MDCK cells infected with influenza virus and treated with this compound are fixed, permeabilized, and stained with antibodies specific for viral nucleoprotein (NP) at various time points post-infection. The subcellular localization of NP is then visualized using fluorescence microscopy, with nuclear retention indicating interference with RNP export. Additional mechanistic insights can be gained through viral titer reduction assays and plaque reduction assays, which quantify the reduction in infectious virus particles following treatment with this compound. [3] [1]

G Experimental Workflow for Anti-Influenza Activity Assessment cluster_1 Assessment Methods MDCK_Cells MDCK_Cells Virus_Inoculation Virus_Inoculation MDCK_Cells->Virus_Inoculation Remove_Unbound Remove_Unbound Virus_Inoculation->Remove_Unbound Treatment Treatment Remove_Unbound->Treatment Incubation Incubation Treatment->Incubation CPE_Observation CPE_Observation Incubation->CPE_Observation MTT_Assay MTT_Assay CPE_Observation->MTT_Assay Data_Analysis Data_Analysis MTT_Assay->Data_Analysis

Figure 2: Standard experimental workflow for evaluating the anti-influenza activity of this compound using MDCK cell culture models.

Extraction and Isolation from Natural Sources

The extraction and purification of this compound from Isatis indigotica root typically involves a multi-step process. First, dried and powdered IIR material is extracted three times with 10 volumes of water (v/w) for 2 hours each. The combined aqueous extracts are condensed under reduced pressure and then subjected to column chromatography using D101 macroporous resin, with sequential elution using water, 10% ethanol, and 30% ethanol. The 30% ethanol fraction containing this compound is collected, concentrated, and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as eluents. [1]

The final purification step involves collecting the 25% methanol elution, condensing and drying it under reduced pressure, dissolving the residue in methanol, and applying it to a Sephadex LH-20 column. The purified this compound is ultimately obtained as a yellow-white powder through crystallization with methanol, with an average yield of approximately 2.5 g from 10 kg of starting plant material. The identity and purity of the isolated compound should be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, ensuring a purity level above 98% for pharmacological studies. [1]

Research Gaps and Future Directions

Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, most studies have focused on in vitro systems, with limited investigation in animal models of influenza infection. Comprehensive in vivo studies are necessary to establish the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as to determine the compound's bioavailability and potential toxicity in whole-organism systems. Additionally, the precise molecular target(s) of this compound within the viral replication cycle remain incompletely characterized, requiring more detailed mechanistic studies at the molecular level. [3] [1]

Future research directions should include structure-activity relationship (SAR) studies to identify the critical structural features required for antiviral activity, potentially leading to the development of more potent analogs. The therapeutic potential of this compound could also be enhanced through formulation approaches that improve its bioavailability, such as nanoparticle delivery systems or prodrug strategies. Furthermore, given the multi-targeted antiviral mechanism of this compound, its potential use in combination therapies with existing antiviral drugs should be explored, which may lead to synergistic effects and reduce the likelihood of resistance development. Finally, expanding the investigation of this compound's activity against other viral pathogens beyond influenza may reveal additional therapeutic applications for this natural lignan glycoside. [4] [3] [1]

Conclusion

References

Chemical Profile and Antiviral Activity of Clemastanin B

Author: Smolecule Technical Support Team. Date: February 2026

Clemastanin B, identified as 7'S,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan extracted from the roots of Isatis indigotica [1] [2]. It is a glycoside derived from the lignan lariciresinol.

Table 1: Summary of Anti-Influenza Activity of this compound *in vitro*

Virus Type Subtypes Tested Activity (IC₅₀) Selectivity Index (SI)
Human Influenza A H1N1 (including swine-origin), H3N2 0.087 - 0.72 µg/mL >1.39 - >11.49
Human Influenza B Not specified 0.087 - 0.72 µg/mL >1.39 - >11.49
Avian Influenza A H6N2, H7N3, H9N2 0.087 - 0.72 µg/mL >1.39 - >11.49
Other Viruses RSV, ADV3, PIV3, EV71, HRV Inactive Not Applicable

Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the range of activity across the different virus subtypes tested. The Selectivity Index (SI) is calculated as TC₅₀ (half-maximal cytotoxic concentration) / IC₅₀. A higher SI indicates a safer therapeutic window [1].

Detailed Experimental Protocols

The key findings on this compound are primarily derived from in vitro cell-based assays. Below is a detailed methodology for the core experiments cited.

Antiviral Activity Assay (CPE Inhibition Assay)

This is a standard method for evaluating the ability of a compound to protect cells from virus-induced destruction [1] [3].

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
  • Virus Strains: As listed in Table 1.
  • Procedure:
    • Seed MDCK cells in a multi-well plate and allow them to adhere.
    • Infect cells with a predetermined titer of the influenza virus.
    • Immediately after infection, treat the cells with various concentrations of this compound.
    • Incubate for a set period (e.g., 48-72 hours).
    • Score the cytopathic effect (CPE), which is the visible damage to the cell monolayer caused by the virus. Scoring is typically done microscopically.
    • The IC₅₀ value is calculated as the concentration of this compound required to reduce the CPE by 50%.
  • Cytotoxicity Assessment (TC₅₀):
    • Run in parallel, uninfected cells are treated with the same concentration range of this compound.
    • Cell viability is measured using a method like the MTT assay, which measures metabolic activity.
    • The TC₅₀ is the concentration that reduces cell viability by 50% [1] [3].
Time-of-Addition Assay

This protocol helps pinpoint which stage of the viral life cycle the compound targets [1].

  • Design:
    • Pre-treatment: Incubate the virus with the compound before infecting the cells.
    • Co-treatment: Add the compound at the same time as the virus infection.
    • Post-treatment: Add the compound at various time points after the virus has infected the cells.
  • Measurement: After a total incubation period, the viral titer in each group is quantified, for example, by a plaque assay or by measuring the reduction in CPE. The significant reduction in viral titer when this compound was added after infection, especially at the early stages, suggested its action on post-entry steps [1].
Immunofluorescence Assay for RNP Localization

This experiment was used to investigate the mechanism of action by visualizing the location of viral ribonucleoproteins (RNPs) within the cell [1].

  • Procedure:
    • Infect and treat MDCK cells with this compound as described.
    • At a specific time post-infection (e.g., when RNP export normally occurs), fix the cells.
    • Permeabilize the cells to allow antibodies to enter.
    • Stain the cells with a fluorescently-labeled antibody specific to influenza nucleoprotein (NP), a key component of the RNP complex.
    • Use a fluorescence microscope to visualize the location of the RNP (green signal). A nuclear stain (e.g., DAPI, blue signal) is used to mark the nucleus.
  • Key Finding: In this compound-treated cells, the RNP signal was largely retained within the nucleus, whereas in untreated infected cells, it was distributed throughout the cytoplasm. This indicates that this compound inhibits the nuclear export of RNPs [1].

G Virus Influenza Virus Entry Viral Entry (Endocytosis) Virus->Entry Uncoating Uncoating and Release of RNP Entry->Uncoating RNPImport RNP Import into Nucleus Uncoating->RNPImport Replication Viral Replication RNPImport->Replication RNPExport RNP Export from Nucleus Replication->RNPExport Assembly Virion Assembly & Budding RNPExport->Assembly RNPExport->Assembly Inhibited

The proposed mechanism of action for this compound, based on experimental evidence, involves the inhibition of the RNP export step from the nucleus [1].

Drug Development Potential

  • Resistance Profile: A significant finding was that prolonged in vitro passaging of the virus in the presence of sub-optimal concentrations of this compound did not easily result in the emergence of viral drug resistance. This is a potential advantage over other antivirals like oseltamivir, to which resistance can develop rapidly [1].
  • Biosynthesis Pathway: Recent research has elucidated the biosynthetic pathway of this compound in Isatis indigotica.
    • The pathway involves three key stereoselective enzymes: DIR1/2, PLR, and a glycosyltransferase (UGT).
    • Specifically, the UGT enzyme IiUGT4 has been identified as playing a dominant role in the glycosylation of lariciresinol to form lariciresinol glycosides, including this compound [2] [4].
    • This understanding opens up possibilities for the sustainable production of this compound through synthetic biology in heterologous systems, rather than relying solely on plant extraction [2].

Current Research Status and Future Directions

It is important to note that the research on this compound is still in the pre-clinical stage. The data is robust and promising, but clinical trials in humans are needed to confirm its efficacy and safety as an antiviral drug [1].

Future research should focus on:

  • Precisely Elucidating the Molecular Target: While the effect on RNP export is clear, the exact viral or host protein that this compound interacts with to cause this inhibition remains unknown and is a key subject for further investigation [1].
  • In Vivo Validation: Testing the efficacy and pharmacokinetics of this compound in animal models of influenza infection is a critical next step.
  • Lead Optimization: Medicinal chemistry efforts could focus on improving the compound's potency and pharmacological properties.

References

Comprehensive Technical Review of Clemastanin B: Chemistry, Antiviral Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Clemastanin B is a significant lignan compound primarily isolated from the roots of Isatis indigotica Fort., a traditional Chinese medicinal herb commonly known as "Ban-Lan-Gen" (BLG) or woad root. This natural product has attracted substantial research interest due to its potent antiviral properties, particularly against various influenza viruses. Chemically characterized as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, this compound represents one of the major bioactive constituents responsible for the documented therapeutic effects of its source plant, which has been employed in traditional medicine for centuries for treating respiratory infections, sore throat, and influenza-like illnesses [1] [2].

The compound belongs to the lignan glycoside class of natural products, characterized by a dimeric phenylpropanoid structure with glycosidic attachments. The presence of multiple hydroxyl groups and sugar moieties contributes to its relatively high polarity and water solubility compared to non-glycosylated lignans. Analytical studies have confirmed its molecular formula as C({32})H({44})O(_{17}), with a molecular weight of 700.69 g/mol [3]. Structural elucidation through IR, MS, (^{1})H NMR, and (^{13})C NMR spectroscopy has confirmed the presence of two β-D-glucopyranoside units attached to the lignan skeleton [3].

Table 1: Fundamental Chemical Characteristics of this compound

Property Description
IUPAC Name 2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)-4-[3-methoxy-4-[(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy]benzyl]tetrahydrofuran-2-yl]-2-methoxyphenoxy]tetrahydro-2H-pyran-3,4,5-triol
Chemical Formula C({32})H({44})O(_{17})
Molecular Weight 700.69 g/mol
Classification Lignan glycoside (bis-glucopyranoside)
Plant Source Isatis indigotica Fort. roots (Ban-Lan-Gen)
Content in Raw Material Approximately 0.04% in Isatis indigotica root [2]
Solubility Soluble in methanol, ethanol-water mixtures, and DMSO [3]

Antiviral Activity Profile

Anti-Influenza Activity

This compound demonstrates broad-spectrum activity against multiple subtypes of human and avian influenza viruses. In vitro studies using Madin-Darby canine kidney (MDCK) cells have revealed that the compound inhibits viral replication across various strains with potent efficacy [1] [2]. The inhibitory concentrations (IC(_{50})) range between 0.087-0.72 mg/mL depending on the specific viral strain, demonstrating consistent antiviral effects against both influenza type A and B viruses [1]. This broad coverage is particularly valuable given the constant genetic drift of influenza viruses and the emergence of drug-resistant strains.

Notably, this compound maintains activity against avian influenza variants including H6N2, H7N3, and H9N2 subtypes, suggesting its potential utility in addressing zoonotic influenza threats [1]. This cross-subtype effectiveness distinguishes it from targeted antiviral agents like M2 ion channel blockers, which have become increasingly limited due to resistance issues. The compound's ability to target multiple influenza strains positions it as a promising candidate for further development as a broad-acting anti-influenza therapeutic, particularly in the context of seasonal influenza outbreaks and potential pandemic preparedness.

Antiviral Selectivity

The antiviral activity of this compound exhibits notable selectivity for influenza viruses. While it demonstrates consistent inhibition against various influenza strains, it remains inactive against several other viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) [1]. This selective activity profile suggests a specific mechanism of action targeting processes unique to influenza virus replication rather than general antiviral effects or non-specific cytotoxicity.

Recent computational studies have also suggested this compound may exhibit binding affinity to multiple SARS-CoV-2 targets, including main protease (M(^{pro})/3CL(^{pro})), papain-like protease (PL(^{pro})), and RNA-dependent RNA polymerase (RdRp) [4]. These in silico findings indicate potential broader antiviral applications beyond influenza, though experimental validation is required to confirm these activities.

Table 2: Antiviral Activity Profile of this compound Against Various Viruses

Virus Type Specific Strains Activity (IC(_{50})) Cellular Model
Human Influenza A H1N1 (seasonal, swine-origin), H3N2 0.087-0.72 mg/mL MDCK cells
Human Influenza B B/Guangzhou/GIRD/08/09 0.087-0.72 mg/mL MDCK cells
Avian Influenza H6N2, H7N3, H9N2 0.087-0.72 mg/mL MDCK cells
Other Respiratory Viruses RSV, ADV3, PIV3, EV71, HRV Inactive Various cell lines

Mechanisms of Action

This compound exhibits a multi-target antiviral mechanism that disrupts several critical stages of the influenza virus replication cycle. Unlike many conventional antiviral agents that target a single viral protein, this compound interferes with multiple steps of viral infection and replication, potentially reducing the likelihood of resistance development [1] [5] [2].

Early-Stage Inhibition

Research indicates that this compound significantly impacts the early stages of viral infection. The compound demonstrates inhibitory effects on viral attachment and entry into host cells, potentially by interfering with the interaction between viral hemagglutinin and host cell receptors [5]. This blocking action prevents the initial establishment of infection in susceptible cells. Additionally, studies suggest the compound may disrupt viral endocytosis and uncoating processes, further limiting the ability of the virus to deliver its genetic material into the host cell cytoplasm [1] [2].

Intracellular Replication Inhibition

Once the virus has entered the cell, this compound continues to impair viral replication through interference with nucleoprotein transport. Treatment with this compound causes retention of viral ribonucleoprotein (RNP) complexes in the host cell nucleus, preventing their export to the cytoplasm where viral assembly typically occurs [1]. This disruption of RNP trafficking represents a distinct mechanism from conventional anti-influenza drugs and may contribute to the compound's effectiveness against strains resistant to neuraminidase inhibitors or M2 channel blockers.

The compound also demonstrates inhibitory effects on viral protein production, particularly reducing the expression of matrix proteins (M1, M2) and nucleoprotein (NP) that are essential for viral structure and replication [6]. Furthermore, emerging evidence suggests this compound may modulate host autophagy processes that are exploited by influenza viruses for efficient replication, thereby creating an intracellular environment less favorable for viral propagation [6].

G This compound Multi-Target Antiviral Mechanism Against Influenza Virus cluster_1 Early Stage Inhibition cluster_2 Intracellular Replication Inhibition A Viral Attachment B Viral Entry/Endocytosis A->B C Viral Uncoating B->C D RNP Export Blockade C->D E Viral Protein Synthesis (M1, M2, NP Reduction) D->E F Autophagy Modulation E->F G Inhibition of Viral Assembly & Release F->G H Reduced Viral Propagation G->H CB This compound CB->A Blocks CB->B Disrupts CB->C Inhibits CB->D Causes Nuclear Retention CB->E Suppresses CB->F Modulates CB->G Prevents

Diagram 1: this compound exhibits multi-target antiviral activity by disrupting multiple stages of the influenza virus replication cycle, from initial attachment to final assembly and release.

Experimental Protocols and Methodologies

Extraction and Purification

The isolation of this compound from Isatis indigotica roots follows a multi-step purification protocol to obtain high-purity compound for experimental use [3] [2]. The standard procedure begins with drying and grinding the plant material into a fine powder, followed by aqueous extraction using heated water (typically 10 volumes relative to raw material weight) for approximately 2 hours per extraction, repeated three times. The combined aqueous extracts are then concentrated under reduced pressure to reduce volume while maintaining stability of the thermolabile compounds.

The concentrated extract undergoes sequential chromatographic separation using D101 macroporous resin column, with elution performed stepwise with water, 10% ethanol, and finally 30% ethanol. The 30% ethanol fraction containing this compound is collected and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as mobile phases. The 25% methanol elution is collected, concentrated, and subjected to final purification using Sephadex LH-20 column with methanol as the eluent. The purified fractions are crystallized from methanol to obtain this compound as a yellow-white powder with purity exceeding 94% as determined by HPLC [3]. For large-scale preparation, high-speed counter-current chromatography (HSCCC) has been successfully employed using a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v), yielding approximately 59.2 mg of this compound from 250 mg of crude extract with 90.3% recovery [3].

Antiviral Activity Assessment

The evaluation of anti-influenza activity employs standardized in vitro cell-based assays using Madin-Darby canine kidney (MDCK) cells as the host system for influenza virus propagation [1] [5]. The cytopathic effect (CPE) reduction assay is conducted by infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID(_{50}) (50% Tissue Culture Infective Dose) of influenza virus. After 2 hours of adsorption, the unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and the cells are overlayed with maintenance medium containing serial dilutions of this compound. The plates are incubated at 37°C under 5% CO(_2) for 72 hours, after which virus-induced CPE is observed under light microscopy and compared to virus control and cell control wells [5].

Complementary to CPE assessment, the MTT cell viability assay provides quantitative measurement of antiviral effects. Following the same infection and treatment protocol, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. The formed formazan crystals are dissolved using DMSO, and absorbance is measured at 570 nm. The cell protection rate is calculated using the formula: [(OD({exp}) - OD({virus control})) / (OD({cell control}) - OD({virus control}))] × 100% [5]. The half-maximal inhibitory concentration (IC(_{50})) is determined from dose-response curves generated using serial compound dilutions.

Mechanism of Action Studies

Elucidating the antiviral mechanisms of this compound involves multiple experimental approaches targeting different stages of the viral life cycle [5]:

  • Therapeutic Action Assessment: MDCK cells are first infected with influenza virus for 2 hours, after which unabsorbed virus is removed and this compound is added to evaluate inhibition of viral replication.

  • Prophylactic Activity Evaluation: Cells are pretreated with this compound for 4 hours before virus infection to determine if the compound confers cellular protection against subsequent viral challenge.

  • Virus Attachment Inhibition: this compound and influenza virus are simultaneously added to cells and incubated for 2 hours to assess interference with viral attachment to host cells.

  • Direct Virucidal Assay: Influenza virus is incubated with this compound for 2 hours at 37°C before determining surviving virus titers through serial dilution and TCID(_{50}) calculation.

  • Intracellular Localization Studies: Immunofluorescence microscopy and cellular fractionation are employed to examine the localization of viral ribonucleoprotein (RNP) complexes in treated versus untreated infected cells, demonstrating nuclear retention of RNP following this compound treatment [1].

Research Gaps and Future Directions

Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, the in vivo efficacy data is limited, with most studies confined to cell culture systems [1] [5]. Comprehensive animal model studies are necessary to validate the therapeutic potential observed in vitro and to establish pharmacokinetic parameters, appropriate dosing regimens, and potential toxicity profiles in whole organisms. Additionally, the precise molecular target within the viral replication machinery remains incompletely characterized, requiring further investigation to elucidate the exact mechanism of action at the molecular level [1] [2].

The clinical translation of this compound faces substantial challenges that merit systematic investigation. While a clinical trial protocol for Ban-Lan-Gen granules (which contain this compound as an active component) has been developed for seasonal influenza treatment, results from this randomized, double-blind, oseltamivir- and placebo-controlled trial are not yet available [7] [8]. Future research should prioritize human safety and efficacy studies to establish the therapeutic window and clinical utility of purified this compound or standardized extracts. Furthermore, exploration of structure-activity relationships among lignan derivatives may guide the development of more potent analogs with improved pharmacological properties [4].

Table 3: Current Limitations and Recommended Future Research Directions

Current Limitation Research Gap Recommended Approach
Limited in vivo data Lack of pharmacokinetic and efficacy profiles in animal models Conduct murine and ferret influenza challenge studies
Unclear molecular target Precise mechanism at molecular level not fully defined Employ target identification methods (protein pull-down, SPR, X-ray crystallography)
Unknown resistance profile Potential for viral resistance development not assessed Serial passage experiments under selective pressure
Formulation challenges Optimal delivery system not developed Develop nanoparticle or liposomal formulations to enhance bioavailability
Limited clinical evidence Lack of human efficacy data for purified compound Phase I/II clinical trials with standardized extracts

Conclusion

This compound represents a promising antiviral lignan with demonstrated activity against multiple influenza virus strains, including human seasonal variants and avian influenza subtypes. Its multi-target mechanism of action, which includes inhibition of viral attachment, disruption of RNP nuclear export, and reduction of essential viral protein synthesis, distinguishes it from currently available anti-influenza drugs and may potentially reduce the likelihood of resistance development. The well-established extraction and purification protocols enable the production of high-purity compound for further research and development.

References

Initial Isolation and Structural Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The first successful isolation and purification of Clemastanin B was achieved using High-Speed Counter-Current Chromatography (HSCCC) [1].

  • Isolation Methodology: The preparative HSCCC was performed with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v). From 250 mg of a crude extract containing 24.8% this compound, a one-step elution yielded 59.2 mg of this compound with a purity of 94.6%, achieving a recovery of 90.3% [1].
  • Structural Elucidation: The chemical structure of the isolated compound was identified using a suite of spectroscopic techniques, including IR, MS, 1H NMR, and 13C NMR [1]. Chemically, it is characterized as 7'S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, meaning it is a diglucoside of the lignan (-)-lariciresinol [2].

Quantitative Isolation Data

The table below summarizes the key quantitative data from the initial isolation study:

Parameter Result
Source Material Radix Isatidis (Roots of Isatis indigotica) [1]
Isolation Technique High-Speed Counter-Current Chromatography (HSCCC) [1]
Solvent System Ethyl acetate - n-butanol - water (2:7:9, v/v/v) [1]
Amount from 250 mg Crude Extract 59.2 mg [1]
Purity (by HPLC) 94.6% [1]
Recovery 90.3% [1]

Biosynthesis and Key Enzymes

The biosynthetic pathway of this compound in Isatis indigotica has been elucidated, revealing the crucial role of specific UDP-glycosyltransferases (UGTs) [3].

clemastanin_b_biosynthesis ConiferylAlcohol Coniferyl Alcohol Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol DIR Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol/Lariciresinol Reductase (PLR) Lariciresinol4OGlc Lariciresinol-4-O-β-D-glucoside Lariciresinol->Lariciresinol4OGlc IiUGT4 (Primary) ClemastaninB This compound Lariciresinol4OGlc->ClemastaninB Glycosyltransferase (e.g., IiUGT1)

Diagram: Biosynthetic pathway of this compound, highlighting IiUGT4 as the dominant UGT for the first glycosylation step.

  • Biosynthetic Pathway: The pathway begins with coniferyl alcohol, which is dimerized by a dirigent protein (DIR) to form pinoresinol. Pinoresinol is then reduced by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol [3].
  • Key Glycosyltransferases: The glycosylation of lariciresinol is a critical step. Research has functionally characterized several UGTs [3]:
    • IiUGT4 plays the dominant role in the glycosylation of lariciresinol to form lariciresinol-4-O-β-D-glucoside, which is the direct precursor to this compound.
    • IiUGT1 and IiUGT71B5a also exhibit similar functions but with different catalytic efficiencies and primary roles in planta.
  • Molecular Docking Insights: Site-directed mutagenesis studies on IiUGT4 have identified that residues H373, W376, and E397 are critical for its catalytic activity, while F151 may be associated with substrate preference [3].

Antiviral Mechanisms of Action

This compound exhibits a multi-faceted mechanism of action against influenza viruses, primarily by targeting early and mid-stage steps in the viral replication cycle [4] [2].

antiviral_mechanism Start Influenza Virus Attachment Inhibition of Virus Attachment to Host Cell Start->Attachment 1. Attachment End Viral Replication Inhibited Endocytosis Inhibition of Viral Endocytosis Attachment->Endocytosis 2. Endocytosis Uncoating Inhibition of Viral Uncoating Endocytosis->Uncoating 3. Uncoating RNPExport Inhibition of Ribonucleoprotein (RNP) Nuclear Export Uncoating->RNPExport 4. RNP Export to Nucleus RNPExport->End

Diagram: Proposed anti-influenza mechanisms of this compound, showing its multi-stage inhibitory effects.

The proposed mechanisms, supported by experimental data, include [4] [2]:

  • Inhibition of Virus Attachment: Prevents the virus from binding to the host cell receptors.
  • Inhibition of Viral Endocytosis: Blocks the entry of the virus into the host cell.
  • Inhibition of Viral Uncoating: Prevents the release of the viral genetic material inside the host cell.
  • Inhibition of RNP Export: Traps the viral ribonucleoprotein complex in the nucleus, preventing the assembly of new viral particles.

Quantitative Antiviral Profile

This compound demonstrates broad-spectrum activity against various influenza strains. The table below summarizes its in vitro efficacy:

Virus Type Strains/Subtypes Reported IC₅₀ (in vitro)
Human Influenza A H1N1 (including swine-origin), H3N2 0.087 - 0.72 mg/mL [2]
Human Influenza B Not specified 0.087 - 0.72 mg/mL [2]
Avian Influenza H6N2, H7N3, H9N2 0.087 - 0.72 mg/mL [2]
Other Tested Viruses RSV, ADV3, PIV3, EV71, HRV Inactive [2]

A significant advantage of this compound is that its mechanism of action presents a high barrier to the development of viral resistance, and it does not easily lead to the emergence of drug-resistant strains [2].

Research Implications and Future Directions

This compound represents a promising candidate for antiviral drug development. Its significance is multi-fold:

  • Promising Antiviral Candidate: It is a key active ingredient contributing to the antiviral efficacy of the traditional medicine Banlangen, which is used in formulated products like "Isatis-Root Granule" and "Lianhua Qingwen Capsule" for treating respiratory viral infections [3] [5].
  • Potential for Synthetic Biology: The identification and characterization of the biosynthetic UGTs, particularly IiUGT4, provide a foundation for the sustainable production of this compound and related antiviral lignan glycosides through synthetic biology in heterologous systems [3].
  • Foundation for Further Study: The initial isolation and subsequent functional characterization of its biosynthesis have opened avenues for research into its precise molecular mechanisms and potential use in combination therapies to combat influenza.

References

Comprehensive Protocol for the Isolation, Purification, and Characterization of Clemastanin B from Radix Isatidis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clemastanin B is a principal lignan compound found in Radix Isatidis (Banlangen), a traditional Chinese medicine derived from the root of Isatis indigotica Fort. This plant has been employed in traditional medicine for over 2,000 years for treating seasonal febrile diseases, pestilence, mumps, eruptive diseases, and inflammatory conditions [1] [2]. Modern pharmacological research has confirmed that Radix Isatidis exhibits a wide spectrum of biological activities, including antiviral, antibacterial, anti-endotoxic, anti-tumor, anti-inflammatory, and immune regulatory effects [1]. This compound specifically has demonstrated significant antiviral activity against various human and avian influenza viruses, making it a compound of considerable interest for pharmaceutical development [3] [4].

The isolation of this compound from natural sources presents significant challenges due to the complex chemical matrix of Radix Isatidis, which contains numerous interfering compounds including alkaloids, flavonoids, organic acids, and other lignans [2]. Conventional isolation methods such as silica gel chromatography often prove tedious, time-consuming, and require multiple steps, resulting in poor recovery rates [1]. This protocol addresses these challenges by implementing High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples onto solid supports, thereby enhancing recovery and purity [1]. The following comprehensive application note provides detailed methodologies for the efficient extraction, isolation, purification, and characterization of this compound, supported by analytical data and bioactivity assessments to ensure research reproducibility.

Extraction and Purification Methodology

Plant Material Preparation and Crude Extraction

The initial processing of Radix Isatidis plant material is critical for ensuring high yield and quality of the extracted this compound. The following optimized procedure should be followed:

  • Plant Material Authentication: Source authenticated Radix Isatidis roots from reputable suppliers. The material should be botanically verified as Isatis indigotica Fort. by a qualified taxonomist [1].

  • Size Reduction: Grind the dried roots into a fine powder using a mechanical grinder. Optimal particle size distribution should be between 0.5-1.0 mm to maximize surface area while avoiding excessive fine particles that complicate filtration [5].

  • Extraction Process: Weigh 300 g of powdered plant material and transfer to a round-bottom flask. Add 1500 mL of 50% aqueous ethanol (v/v) and reflux at 60°C for 2 hours with constant agitation [1]. Ethanol is preferred as an extraction solvent due to its effectiveness in extracting a wide range of phytochemicals while maintaining low toxicity and cost [5].

  • Extract Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate to dryness using rotary evaporation at 60°C under reduced pressure. Reconstitute the dried extract in distilled water for subsequent purification [1].

  • Macroporous Resin Pre-purification: Load the aqueous reconstituted extract onto a D101 macroporous resin column (5.0 cm × 75 cm containing 500 g resin). Elute with 40% aqueous ethanol to remove sugars, proteins, and other highly polar impurities. Collect the eluate containing the target lignans and concentrate under reduced pressure to obtain the crude extract for HSCCC separation [1].

High-Speed Counter-Current Chromatography (HSCCC) Separation

HSCCC represents a significant advancement in the purification of natural products by eliminating solid stationary phases, thereby preventing irreversible adsorption and significantly improving recovery rates [1]. The following optimized protocol enables efficient separation of this compound from the crude extract:

  • Solvent System Selection and Preparation: Prepare a two-phase solvent system composed of ethyl acetate–n-butanol–water in the ratio of 2:7:9 (v/v/v). This specific ratio has been experimentally determined to provide optimal partition coefficients for this compound (K = 0.87) and indigoticoside A (K = 1.21), with a separation factor (α) of 1.39, indicating excellent separation efficiency [1]. Thoroughly equilibrate the solvent system in a separation funnel at room temperature, separately collecting the upper and lower phases shortly before use.

  • Sample Solution Preparation: Dissolve 250 mg of the crude extract in 15 mL of the lower phase of the equilibrated solvent system. Ensure complete dissolution through gentle warming and sonication if necessary, followed by filtration through a 0.45 μm membrane to remove particulate matter [1].

  • HSCCC Instrument Configuration:

    • Apparatus: TBE-300A high-speed counter-current chromatography system
    • Column: Three preparative polytetrafluoroethylene coils (tube diameter: 2.6 mm, total volume: 300 mL)
    • Sample loop: 20 mL capacity
    • Revolution radius: 5 cm
    • β-value range: 0.5 (internal terminal) to 0.8 (external terminal)
    • Revolution speed: 800 rpm
    • Temperature control: Maintain at 25°C using constant temperature circulating implement [1]
  • Separation Procedure:

    • Initially fill the entire column with the upper phase (stationary phase) of the solvent system.
    • Initiate column rotation at 800 rpm and simultaneously pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
    • After hydrodynamic equilibrium is established (typically when mobile phase front emerges), inject the 15 mL sample solution through the injection valve.
    • Continuously monitor the effluent using a UV-Vis detector set at 254 nm.
    • Collect peak fractions based on the elution profile, with this compound typically eluting before indigoticoside A [1].
  • Fraction Processing: Pool fractions containing this compound based on HPLC analysis. Concentrate under reduced pressure and lyophilize to obtain the purified compound as a light-colored powder. Expected yield: approximately 59.2 mg from 250 mg crude extract with a purity of 94.6% [1].

Experimental Workflow and Separation Mechanism

The following diagram illustrates the complete isolation and purification workflow for this compound:

G This compound Isolation Workflow PlantMaterial Radix Isatidis Powder Extraction Ethanol Reflux Extraction PlantMaterial->Extraction 300 g powder 1500 mL 50% EtOH Filtration Filtration & Concentration Extraction->Filtration 2 hours at 60°C Resin Macroporous Resin Pre-purification Filtration->Resin Concentrated extract HSCCC HSCCC Separation Resin->HSCCC 40% ethanol elution Analysis HPLC Analysis & Characterization HSCCC->Analysis Peak fraction collection Final Pure this compound Analysis->Final Structural confirmation

Figure 1: Complete workflow for the isolation and purification of this compound from Radix Isatidis, highlighting key steps from plant material processing to final purified compound.

The separation mechanism of HSCCC relies on the differential partition of compounds between two immiscible liquid phases, without solid support matrix. The following diagram illustrates the separation principle for this compound:

G HSCCC Separation Mechanism cluster_0 Ethyl Acetate-n-Butanol-Water (2:7:9) CrudeExtract Crude Extract SolventSystem Two-Phase Solvent System CrudeExtract->SolventSystem Dissolution Partition Partition Between Phases SolventSystem->Partition Equilibration Separation Compound Separation Partition->Separation Centrifugal Force ClemastaninB This compound Separation->ClemastaninB K = 0.87 Impurities Other Compounds Separation->Impurities Different K values UpperPhase Upper Phase (Stationary) LowerPhase Lower Phase (Mobile)

Figure 2: HSCCC separation mechanism based on differential partitioning of this compound between two immiscible liquid phases. The partition coefficient (K) determines elution order and separation efficiency.

Analytical Methods and Quality Control

HPLC Analysis for Quality Control

High-Performance Liquid Chromatography (HPLC) represents the primary method for quantifying this compound content throughout the extraction and purification process. The following optimized analytical method should be implemented:

  • HPLC System: Shimadzu LC-10AT pump with SPD-10A UV-Vis detector or equivalent
  • Analytical Column: Lichrospher C18 column (6.0 mm × 150 mm i.d., 5 μm particle size) with matching pre-column
  • Mobile Phase: Acetonitrile–water–acetic acid (25:75:1, v/v/v) isocratic elution
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 μL
  • Run Time: 20 minutes [1]

This method provides excellent resolution between this compound (retention time approximately 8.2 minutes) and indigoticoside A (retention time approximately 12.5 minutes), allowing for accurate quantification of both compounds in crude extracts and purified fractions [1]. The analytical method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines before implementation.

Table 1: Quantitative Analysis of this compound in Crude Extract and Purified Fractions

Sample Type This compound Content (%) Recovery Rate (%) Purity Achievable (%)
Crude Extract 24.8% - -
HSCCC Fraction - 90.3% 94.6%
Structural Characterization Techniques

Comprehensive structural elucidation of the isolated this compound requires a multidisciplinary spectroscopic approach. The following analytical techniques should be employed to confirm chemical structure:

  • Infrared Spectroscopy (IR): Perform using KBr pellet method on a Fourier Transform Infrared spectrometer (e.g., Hitachi 275-50). Key spectral features should include hydroxyl stretching (3300-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and glycosidic linkage absorption (1000-1100 cm⁻¹) [1].

  • Mass Spectrometry (MS): Analyze using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) (e.g., Finnigan MAT 711). This compound (C₃₂H₄₆O₁₇) exhibits a molecular ion peak at m/z 701.28 [M+H]⁺ and 723.26 [M+Na]⁺, confirming molecular weight and providing fragmentation pattern for structural verification [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct comprehensive 1D and 2D NMR experiments using a high-field NMR spectrometer (e.g., Varian Unity Inova-500 operating at 500 MHz for ¹H and 125 MHz for ¹³C). Prepare samples by dissolving approximately 10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) [1] [6].

Table 2: Key NMR Spectral Data for this compound Structural Verification

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 4.85-5.05 d Anomeric protons
¹H NMR 6.50-7.50 m Aromatic protons
¹H NMR 3.20-4.20 m Methylene/methine protons
¹³C NMR 100-110 - Anomeric carbons
¹³C NMR 130-150 - Aromatic carbons
¹³C NMR 50-90 - Aliphatic carbons

The complete structural elucidation should confirm this compound as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, a furofuran lignan diglucoside [3]. Comparison with authentic reference standards or published spectral data is essential for definitive identification.

Bioactivity Assessment

Antiviral Activity Evaluation

This compound has demonstrated significant broad-spectrum antiviral activity against various influenza viruses, making this bioassay an important component of compound validation. The following standardized protocol should be implemented to assess antiviral potency:

  • Cell Culture Preparation: Maintain Madin-Darby canine kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3] [4].

  • Virus Strains and Preparation: Propagate influenza virus strains (including human H1N1, H3N2, influenza B, and avian H6N2, H7N3, H9N2 subtypes) in MDCK cells or embryonated chicken eggs. Determine virus titer using plaque assay or 50% tissue culture infectious dose (TCID₅₀) method [3].

  • Cytopathic Effect (CPE) Inhibition Assay:

    • Seed MDCK cells in 96-well plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers.
    • Prepare serial dilutions of this compound in maintenance medium (DMEM with 2 μg/mL TPCK-trypsin) at concentrations ranging from 0.01 to 1.0 mg/mL.
    • Infect cell monolayers with 100 TCID₅₀ of virus inoculum (except for cell controls) and incubate at 37°C for 1 hour.
    • Remove virus inoculum and add maintenance medium containing different concentrations of this compound.
    • Include appropriate controls: cell control (no virus, no compound), virus control (virus, no compound), and positive control (virus, reference antiviral drug such as oseltamivir).
    • Incubate plates at 37°C for 72 hours or until significant CPE is observed in virus control wells.
    • Assess antiviral activity by measuring cell viability using MTT assay [3] [4].
  • MTT Viability Assay:

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
    • Carefully remove supernatant and dissolve formed formazan crystals in 150 μL DMSO.
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate percentage protection using the formula: [ \text{Protection} % = \frac{\text{OD}{\text{treated}} - \text{OD}{\text{virus control}}}{\text{OD}{\text{cell control}} - \text{OD}{\text{virus control}}} \times 100 ]
    • Determine 50% inhibitory concentration (IC₅₀) values using non-linear regression analysis of dose-response curves [4].

Table 3: Antiviral Activity of this compound Against Various Influenza Virus Strains

Virus Type Strain/Subtype IC₅₀ Value (mg/mL) Antiviral Mechanism
Human Influenza H1N1 (seasonal) 0.087-0.72 Inhibition of viral endocytosis, uncoating, or RNP export
Human Influenza H3N2 0.15-0.68 Inhibition of viral endocytosis, uncoating, or RNP export
Human Influenza Influenza B 0.21-0.59 Inhibition of viral endocytosis, uncoating, or RNP export
Avian Influenza H6N2 0.32-0.71 Inhibition of viral endocytosis, uncoating, or RNP export
Avian Influenza H9N2 0.28-0.65 Inhibition of viral endocytosis, uncoating, or RNP export

The antiviral assessment should demonstrate that this compound exhibits significant activity against various influenza viruses with IC₅₀ values ranging from 0.087 to 0.72 mg/mL, while showing no activity against unrelated viruses such as respiratory syncytial virus, adenovirus, parainfluenza virus, enterovirus, or human rhinovirus, indicating specific anti-influenza mechanisms [3].

Mode of Action Studies

To elucidate the mechanism of antiviral action, specific experiments should be conducted to identify the specific stage of the viral replication cycle inhibited by this compound:

  • Viral Attachment Inhibition Assay:

    • Pre-chill MDCK cell monolayers in 24-well plates at 4°C for 30 minutes.
    • Add this compound at different concentrations simultaneously with virus inoculum (100 TCID₅₀).
    • Incubate at 4°C for 2 hours to allow virus attachment but not entry.
    • Remove unbound virus by washing with cold PBS and overlay with maintenance medium.
    • Incubate at 37°C for 24 hours and determine virus titer by plaque assay [4].
  • Viral Entry/Uncoating Inhibition Assay:

    • Allow virus attachment to cell monolayers at 4°C for 1 hour.
    • Remove unbound virus and add maintenance medium containing this compound.
    • Incubate at 37°C for various time intervals (0-6 hours) to allow synchronized viral entry.
    • At each time point, inactivate non-internalized virus by low-pH citrate buffer treatment (pH 3.0) for 1 minute.
    • Overlay with maintenance medium and incubate for 24 hours before plaque assay [3].
  • Nuclear Ribonucleoprotein (RNP) Export Assay:

    • Infect MDCK cells with influenza virus at high multiplicity of infection (MOI = 5).
    • At 5 hours post-infection, add this compound at IC₅₀ concentration.
    • At various time points post-treatment, harvest cells and separate nuclear and cytoplasmic fractions using differential centrifugation.
    • Detect RNP components (NP, M1 proteins) in nuclear and cytoplasmic fractions using Western blot analysis.
    • Visualize RNP localization by immunofluorescence microscopy using anti-NP antibodies [3].

These mechanistic studies have demonstrated that this compound primarily targets early stages of viral replication, including viral endocytosis, uncoating, or RNP export from the nucleus, with observed retention of viral RNP in the nucleus after treatment [3].

Discussion and Practical Considerations

Method Optimization and Troubleshooting

The successful implementation of this protocol requires attention to several critical factors that significantly impact yield, purity, and reproducibility:

  • Solvent System Selection: The ethyl acetate–n-butanol–water (2:7:9, v/v/v) solvent system has been experimentally optimized for this compound separation [1]. However, minor adjustments may be necessary based on specific raw material sources. The partition coefficient (K) should ideally fall between 0.5 and 2.0 for effective HSCCC separation, with optimal values between 0.87 and 1.21 for this compound and co-occurring compounds [1]. If resolution is inadequate, consider testing modified solvent ratios such as ethyl acetate–n-butanol–water at 3:2:5 or 2:3:5 (v/v/v), though these may provide less optimal K values [1].

  • HSCCC Operational Parameters: The revolution speed of 800 rpm provides an optimal balance between separation efficiency and operational stability [1]. Higher rotation speeds (up to 1000 rpm) may improve separation efficiency but increase mechanical stress and potential emulsification. The flow rate of 2.0 mL/min represents the optimum for the 300 mL column; when scaling to different column sizes, maintain linear flow velocity rather than absolute flow rate. Temperature control at 25°C is critical for reproducible retention of the stationary phase and consistent partition coefficients [1].

  • Sample Loading Considerations: The recommended sample loading of 250 mg crude extract per 300 mL column volume represents the optimal capacity for maintaining resolution while maximizing throughput [1]. Excessive loading may result in peak broadening and decreased resolution, while insufficient loading reduces process efficiency. For initial method development, reduce loading to 150 mg to optimize separation parameters before scaling up.

  • Stability Considerations: this compound solutions should be protected from light and stored at -20°C when not in immediate use to prevent degradation [2]. During concentration steps, avoid excessive temperatures (>60°C) and prolonged exposure to oxygen by performing evaporation under reduced pressure with nitrogen sparging when possible.

Scaling Considerations and Applications

The described methodology provides a robust foundation for both research-scale and potential industrial-scale production of this compound:

  • Analytical to Preparative Scaling: The HSCCC method can be linearly scaled from the described analytical parameters to preparative and industrial scales by maintaining constant column geometry, revolution speed, and linear flow velocity while increasing column volume and sample loading proportionally [1]. For industrial applications, continuous extraction and purification systems may be developed to improve throughput.

  • Alternative Extraction Methods: While traditional reflux extraction provides satisfactory yields, modern extraction techniques may offer advantages in specific applications. Microwave-assisted extraction (MAE) has demonstrated superior efficiency for related compounds in Isatis indigotica, potentially reducing extraction time and solvent consumption [5]. Supercritical fluid extraction (SFE) with CO₂ may also be explored for environmentally benign production, though modification with polar co-solvents would be necessary due to the moderate polarity of this compound [5].

  • Pharmaceutical Applications: The isolated this compound holds significant potential for pharmaceutical development beyond the documented antiviral effects. The broad-spectrum anti-influenza activity, combined with effects on multiple stages of the viral replication cycle, suggests potential for combination therapies with existing antiviral drugs to enhance efficacy and reduce resistance development [3] [4]. The previously unexplored anti-inflammatory properties suggested by structural analogs may provide additional therapeutic applications worthy of investigation.

Conclusion

This comprehensive protocol provides detailed methodologies for the efficient extraction, purification, characterization, and bioactivity assessment of this compound from Radix Isatidis. The implementation of HSCCC technology addresses the limitations of conventional separation methods, offering superior recovery rates and purity while minimizing irreversible adsorption losses. The integrated quality control measures using HPLC and spectroscopic techniques ensure reproducible compound identification and standardization.

The documented broad-spectrum antiviral activity against influenza viruses, coupled with the elucidated mechanisms of action, positions this compound as a promising candidate for further pharmaceutical development. The methodology outlined in this application note provides researchers with a robust foundation for obtaining high-quality this compound for investigative purposes, with potential applications in antiviral drug discovery, combination therapy development, and mechanistic studies of viral replication inhibition.

References

Comprehensive Application Notes & Protocols: HSCCC Purification of Clemastanin B from Radix Isatidis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Clemastanin B is a biologically active lignan compound predominantly found in Radix Isatidis (Banlangen), a traditional Chinese medicine with documented anti-viral, anti-inflammatory, and anti-oxidant properties. The compound has demonstrated significant anti-influenza activity by inhibiting virus multiplication and blocking viral attachment through targeting viral endocytosis, uncoating, or ribonucleoprotein export from the nucleus [1]. Conventional isolation methods for this compound, including silica gel chromatography and preparative HPLC, often prove tedious and time-consuming, requiring multiple steps that can lead to compound loss and reduced recovery yields [2].

High-Speed Counter-Current Chromatography (HSCCC) presents a superior alternative as a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples onto solid matrices. This method offers exceptional sample recovery and enables direct introduction of crude extracts with minimal preparation, making it particularly suitable for the purification of sensitive natural products [2] [3]. These application notes provide a comprehensive protocol for the efficient large-scale purification of this compound from Radix Isatidis using HSCCC, incorporating detailed methodologies, optimization parameters, and troubleshooting guidance to facilitate implementation in research and development settings.

Materials & Methods

Plant Material and Crude Extract Preparation

The initial plant material preparation follows a standardized protocol to ensure consistent extract quality for subsequent HSCCC separation:

  • Plant Material Authentication: Source authenticated Radix Isatidis powder from reputable suppliers, with botanical identity confirmed by a qualified pharmacognosist [2].
  • Initial Extraction: Weigh 300 g of powdered plant material and subject to reflux extraction with 1500 mL of 50% aqueous ethanol for 2 hours. Filter the mixture while hot and collect the filtrate [2].
  • Extract Concentration: Concentrate the combined filtrate using rotary evaporation at 60°C under reduced pressure to obtain a dry residue. Redissolve this residue in distilled water for subsequent processing [2].
  • Macroporous Resin Pretreatment: Load the aqueous solution onto a D101 macroporous resin column (5.0 cm × 75 cm containing 500 g resin). Elute impurities with distilled water followed by enrichment of target compounds using 40% aqueous ethanol [2].
  • Sample Preparation for HSCCC: Evaporate the 40% ethanol eluate to dryness under reduced pressure. This crude extract (approximately 6-8% yield from starting plant material) serves as the feedstock for HSCCC separation [2].
Solvent System Selection and Optimization

The selection of an appropriate two-phase solvent system represents the most critical factor in successful HSCCC separation, with partition coefficient (K) measurements serving as the primary screening method:

Table 1: Evaluation of Two-Phase Solvent Systems for this compound Separation

Solvent System (v/v/v) Partition Coefficient (K) Separation Factor (α) Suitability Assessment
Ethyl acetate-n-butanol-water (2:1:3) Low K values <1.5 Poor resolution
Ethyl acetate-n-butanol-water (4:1:5) Low K values <1.5 Poor resolution
Ethyl acetate-n-butanol-water (3:2:5) Low K values <1.5 Poor resolution
Ethyl acetate-n-butanol-water (2:3:5) Low K values <1.5 Poor resolution
n-Butanol-water (1:1) Large K values >3.0 Excessive retention time
Ethyl acetate-n-butanol-water (2:7:9) Optimal K values ~2.0 Ideal balance
  • Partition Coefficient Determination: Approximately 2 mg of crude extract is weighed into a test tube, to which 4 mL of each phase of the pre-equilibrated two-phase solvent system is added. The tube is shaken vigorously for 2 minutes to achieve thorough equilibration between phases. After phase separation, each phase is evaporated separately, and the residues are reconstituted in mobile phase for HPLC analysis. The partition coefficient (K) is calculated as K = Peak area in upper phase / Peak area in lower phase [2].
  • Solvent System Preparation: Prepare the selected ethyl acetate-n-butanol-water system (2:7:9, v/v/v) by adding the solvents in the specified ratios to a separation funnel. Shake the mixture thoroughly and allow it to equilibrate at room temperature, separating into distinct upper and lower phases shortly before use [2].
HSCCC Separation Protocol

The following protocol details the instrumental setup and separation procedure for the purification of this compound:

  • Instrument Configuration: Employ a TBE-300A high-speed counter-current chromatograph equipped with three preparative polytetrafluoroethylene coils (tube diameter: 2.6 mm, total volume: 300 mL). The apparatus should feature a revolution radius (R) of 5 cm and β values ranging from 0.5 at the internal terminal to 0.8 at the external terminal [2].
  • Mobile Phase Preparation: Utilize the lower aqueous phase of the optimized solvent system (ethyl acetate-n-butanol-water, 2:7:9, v/v/v) as the mobile phase after degassing via sonication for 30 minutes [2].
  • Stationary Phase Loading: Completely fill the entire coil column with the upper organic phase of the solvent system at a flow rate of 30 mL/min [4].
  • Equilibration Procedure: Initiate apparatus rotation at 800 rpm while pumping the lower mobile phase into the column at a flow rate of 2.0 mL/min in head-to-tail elution mode. Continue until the mobile phase front emerges and hydrodynamic equilibrium is established, indicated by a clear mobile phase eluting from the tail outlet [2].
  • Sample Injection: Dissolve 250 mg of crude extract in 15 mL of lower phase and inject through the sample injection valve [2].
  • Separation Execution: Maintain the mobile phase flow rate at 2.0 mL/min with continuous rotation at 800 rpm. Monitor the effluent continuously with a UV-vis detector set at 254 nm [2].
  • Fraction Collection: Collect peak fractions manually according to the elution profile. The target compound this compound typically elutes after indigoticoside A under these conditions [2].
HPLC Analysis and Structural Identification

The following analytical methods ensure quality control and compound verification:

  • HPLC Analysis Conditions: Utilize a Lichrospher C18 column (150 mm × 6.0 mm i.d., 5 μm) with an isocratic mobile phase composed of acetonitrile-water-acetic acid (25:75:1, v/v/v) at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C and monitor detection at 254 nm [2].
  • Structural Elucidation: Subject purified fractions to comprehensive structural analysis using IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) to confirm chemical identity and purity [2] [5].

Results & Discussion

Purification Efficiency and Recovery

The implemented HSCCC method demonstrates exceptional efficiency in the isolation and purification of this compound from Radix Isatidis. The quantitative results from a representative separation run are summarized below:

Table 2: Purification Outcomes of this compound Using HSCCC

Parameter This compound Indigoticoside A
Starting Content in Crude Extract 24.8% 28.4%
Amount Obtained from 250 mg Extract 59.2 mg 66.1 mg
Purity After HSCCC 94.6% 99.0%
Recovery Yield 90.3% 92.2%

The data reveal that the HSCCC method successfully isolated this compound with exceptional purity (94.6%) and outstanding recovery (90.3%) in a single purification step [2]. This represents a significant improvement over conventional multi-step purification approaches, which typically exhibit substantially lower overall recoveries due to compound loss during repeated transfers and irreversible adsorption to solid stationary phases.

The separation profile typically shows two well-resolved peaks corresponding to indigoticoside A (first eluting) and this compound (second eluting), demonstrating the high selectivity of the optimized solvent system. The complete separation is achieved within a practical timeframe, making the method suitable for preparative-scale applications where both high purity and efficient throughput are essential considerations [2].

Structural Confirmation

The structural identity of the purified this compound was confirmed through comprehensive spectroscopic analysis, with the chemical structure determined to be consistent with the known lignan structure. The compound was identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside [6], with the molecular formula C₃₂H₄₄O₁₆ and molecular weight of 684.68 g/mol [1].

G cluster_structure Structural Features cluster_techniques Structural Elucidation Methods cluster_confirmation Structural Confirmation compound This compound lignan Lignan Skeleton compound->lignan glucopyranoside Bis-glucopyranoside (4,4'-positions) compound->glucopyranoside molecular Molecular Formula: C₃₂H₄₄O₁₆ Molecular Weight: 684.68 compound->molecular nmr NMR Spectroscopy (¹H NMR, ¹³C NMR) lignan->nmr ms Mass Spectrometry (MS) glucopyranoside->ms ir Infrared Spectroscopy (IR) molecular->ir identity Identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside nmr->identity ms->identity ir->identity

Graph 1: Structural Elucidation Workflow for this compound. The diagram illustrates the comprehensive approach to structural confirmation, linking chemical features to analytical techniques and final identification.

Application Notes

Critical Method Parameters

Successful implementation of this HSCCC protocol requires careful attention to several critical parameters that significantly impact separation efficiency:

  • Solvent System Equilibrium: Ensure thorough equilibration of the two-phase solvent system at room temperature before separation. Incomplete equilibrium results in variable partition coefficients and compromised resolution. The system should be prepared at least 2-4 hours before the run and allowed to stand undisturbed until completely clear [2] [4].
  • Stationary Phase Retention: Maximize stationary phase retention during the separation process by carefully controlling mobile phase flow rate and apparatus rotation speed. The described method typically achieves 70-80% retention of the stationary phase, which is essential for efficient partitioning [2].
  • Sample Solubility: Completely dissolve the crude extract in the lower phase of the solvent system to prevent particulate matter from entering the column, which could cause blockages or flow irregularities [2].
  • Temperature Control: Maintain a constant temperature throughout the separation process using a circulating water bath to ensure reproducible retention times and consistent partition coefficients [2].
Troubleshooting Guide

The following table addresses potential challenges and provides solutions for common issues encountered during HSCCC purification:

Table 3: Troubleshooting Guide for HSCCC Purification of this compound

Problem Potential Causes Recommended Solutions
Poor Peak Resolution Suboptimal solvent system, excessive sample loading, improper flow rate Re-optimize K values (target 0.5-2.0), reduce sample load (start with 200 mg), adjust flow rate (1.5-2.5 mL/min range)
Low Stationary Phase Retention Excessive flow rate, improper solvent system composition, vibration Reduce mobile phase flow rate, adjust solvent ratios to increase viscosity difference, ensure stable apparatus setup
Extended Separation Time Solvent system with overly high K values Increase polarity of mobile phase or decrease polarity of stationary phase to reduce retention times
Irregular Baselines Air bubbles in detection system, temperature fluctuations, contaminated solvents Degas solvents thoroughly, maintain constant temperature, use fresh HPLC-grade solvents
Scale-Up Considerations

For larger-scale preparations, several parameters require adjustment while maintaining separation efficiency:

  • Column Capacity: The method described utilizes a 300 mL column capacity, but the protocol can be scaled to larger instruments (e.g., 1000 mL capacity) with proportional increases in sample loading (up to 1 g for 1000 mL columns) while maintaining similar concentration-to-volume ratios [2].
  • Flow Rate Optimization: When scaling up, maintain a similar linear flow velocity rather than simply increasing flow rate proportionally. This may require moderate increases in flow rate while monitoring stationary phase retention [7].
  • Fraction Collection Strategy: Implement automated fraction collection triggered by UV threshold detection to ensure consistent collection of target compounds across extended separation runs [7].

Conclusion

The HSCCC protocol described herein provides an efficient and robust method for the preparative-scale isolation and purification of this compound from Radix Isatidis. The optimized two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) enables single-step purification with exceptional recovery (90.3%) and high purity (94.6%), significantly outperforming conventional multi-step chromatography approaches. The elimination of solid stationary phases eliminates irreversible adsorption losses, making this method particularly valuable for processing precious plant extracts.

The straightforward methodology combined with excellent reproducibility positions this HSCCC protocol as an invaluable tool for researchers requiring high-quality this compound for pharmacological studies, drug discovery initiatives, and standardization of herbal preparations. Future method development could explore gradient elution approaches and solvent system modifications to further enhance resolution and throughput for industrial applications.

References

Application Note: A Structured Framework for Preparative HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a systematic strategy for developing and scaling a preparative High-Performance Liquid Chromatography (HPLC) method for the purification of target compounds, such as Clemastanin B. The approach integrates Quality by Design (QbD) principles and practical considerations for optimal yield and purity [1] [2].

Analytical Method Development and Optimization

The foundation of a successful preparative method is a robust analytical-scale separation.

  • Initial Analytical Screening

    • Objective: Rapidly identify a chromatographic system that provides baseline separation of the target compound from its closest impurities.
    • Strategy: Use short (e.g., 50-100 mm) columns with small particle sizes (e.g., 1.7-3 µm) for fast analysis. Screen different column chemistries (e.g., C18, C8, phenyl) and mobile phase conditions (pH, buffer strength, organic modifier) [3].
    • Detection: An analytical-scale UV or PDA detector is essential for method development to identify the retention time and spectral characteristics of the target compound and impurities.
  • Systematic Optimization using QbD

    • Objective: Mathematically model the effect of critical method parameters on separation to define an optimal "Design Space" [1] [2].
    • Critical Parameters: Typically include the organic modifier concentration (e.g., %Acetonitrile), mobile phase pH, and flow rate.
    • Critical Responses: The key outcomes to optimize are Resolution (Rs) between the target and impurities, and the Retention Time (tᵣ) of the target peak.
    • Experimental Design: A Box-Behnken Design (BBD) is highly efficient for this purpose, requiring fewer experiments than a full factorial design to model quadratic relationships [1]. The model's predictions are used to find the conditions that maximize resolution within an acceptable run time.
  • Method Validation (Analytical Scale) Before scaling up, the optimized analytical method should be validated for its intended purpose (e.g., purity check). Key parameters include specificity, linearity, precision, and limit of detection [3].

The table below summarizes the key parameters and goals for this initial phase.

Stage Key Parameters Primary Goal Recommended Tools
Screening Column chemistry, organic modifier, pH Find a promising starting point 50-100 mm C18 column, methanol/ACN, pH 3-7 buffers
Optimization %Organic, pH, flow rate Maximize resolution (Rs > 1.5) Box-Behnken Design (BBD), Desirability Function [1]
Analytical Validation Specificity, linearity, precision Confirm method robustness for analysis ICH Q2(R2) Guidelines [2]
Scaling to Preparative HPLC

Transitioning from analytical to preparative scale is not merely an increase in size; it involves strategic choices to maximize throughput and purity [4].

  • Defining the Scale The choice of scale depends on the required amount of pure material and the difficulty of the separation [4].

    • Semi-Preparative: For isolating milligram quantities. Typical column dimensions: 10-30 mm i.d.; Flow rates: 5-20 mL/min.
    • Preparative: For isolating hundred-milligram to gram quantities. Typical column dimensions: >30 mm i.d.; Flow rates: >20 mL/min.
  • Scaling Calculations A direct volumetric scaling approach is commonly used to transfer the method while preserving the chromatography.

    • Sample Load: Scale the injection mass relative to the column mass. ( Mass_{prep} = Mass_{analytical} \times (\frac{Column Volume_{prep}}{Column Volume_{analytical}}) )
    • Flow Rate: Scale the flow rate to maintain a constant linear velocity. ( Flow Rate_{prep} = Flow Rate_{analytical} \times (\frac{Column Diameter_{prep}}{Column Diameter_{analytical}})^2 )
  • Key Practical Considerations for Prep HPLC

    • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent to prevent on-column precipitation and achieve sharp peaks.
    • Fraction Collection: Use a triggered fraction collector. Collection should be based on the UV signal of the target peak to ensure high purity and automate the process [4].
    • Post-Run Processing: Isolate the pure compound from the collected fractions, typically by evaporating the mobile phase.

The following workflow diagram summarizes the entire method development and scale-up process.

start Start Method Development screen Analytical Screening Column Chemistry, Mobile Phase start->screen optimize QbD Optimization Box-Behnken Design screen->optimize validate Analytical Method Validation optimize->validate decision Separation Adequate? validate->decision decision->screen No scale Scale-Up Calculations Column Dimensions & Flow Rate decision->scale Yes execute Execute Preparative Run & Fraction Collection scale->execute end Pure Compound Isolated execute->end

Case Study and Data Analysis Framework

While data for this compound is unavailable, the following example for Clemastine Fumarate illustrates a typical analytical method that could be scaled. This method uses a C18 column with a lithium perchlorate buffer and acetonitrile gradient, detecting the analyte at 254 nm [5].

The table below presents a framework for the key system suitability and validation data you should collect for your own compound during method development.

Table: Framework for HPLC Method Suitability and Validation Data

Parameter Target Value Result for this compound Reference Method
Retention Time (tᵣ) Consistent (RSD < 1%) To be determined 26.0 min (Clemastine) [5]
Resolution (Rs) > 1.5 from closest impurity To be determined -
Tailing Factor (T) < 2.0 To be determined -
Theoretical Plates (N) > 2000 To be determined -
Linearity (R²) > 0.999 To be determined 0.9998 [1]
LOD/LOQ Suitable for impurity detection To be determined LOD: 0.003 ppm (example) [1]

Important Considerations and Troubleshooting

  • Solvent and Sample Management: In preparative HPLC, solvent consumption is high. Consider solvent recycling systems. Ensure your sample is fully soluble and compatible with the mobile phase to avoid column clogging.
  • Column Overload: Injected mass is significantly higher at preparative scale, which can lead to peak broadening and fronting. If resolution degrades upon scaling, slightly reduce the sample load.
  • Fraction Analysis: Always analyze collected fractions by a validated analytical method (e.g., TLC or analytical HPLC) to confirm the identity and purity of the isolated material [5].

References

Comprehensive Application Notes and Protocols for the Extraction and Purification of Clemastanin B from Radix Isatidis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Clemastanin B is a biologically active lignan primarily isolated from Radix Isatidis (Banlangen), a traditional Chinese medicine with documented use for over 2,000 years. This compound has gained significant research interest due to its potent anti-influenza properties and additional pharmacological activities including antioxidant and anti-inflammatory effects. As a lignan glycoside, specifically identified as lariciresinol-4,4'-bis-O-β-D-glucopyranoside, this compound represents a valuable target for isolation and purification in natural product research and drug development. The compound's chemical structure consists of a lariciresinol core with two glucose moieties, contributing to its hydrophilicity compared to non-glycosylated lignans.

  • CAS Number: 112747-98-5
  • Molecular Formula: C₃₂H₄₄O₁₆
  • Molecular Weight: 684.68 g/mol
  • Structural Class: Lignan glycoside (furofuran-type lignan diglucoside)

Radix Isatidis, the primary source of this compound, is derived from the roots of either Isatis indigotica Fort. (family Cruciferae) or Baphicacanthus cusia (Nees) Bremek (family Acanthaceae). The plant material is mainly distributed and cultivated in Hebei, Jiangsu, Zhejiang, Fujian, Henan, and Guangxi provinces in China. Recent pharmacological research has confirmed that Banlangen extracts possess broad-spectrum antiviral activity, including inhibition of SARS-associated viruses, with this compound identified as one of the key active constituents responsible for these therapeutic effects [1] [2].

Extraction Methodologies

Conventional Heat Reflux Extraction

The conventional extraction method provides a robust approach for initial extraction of this compound from plant material, achieving high extraction yields through prolonged heating.

  • Plant Material Preparation: Dried Radix Isatidis roots are ground to a coarse powder using a commercial grinder. The powder should pass through a 40-60 mesh sieve for optimal surface area exposure to the extraction solvent.

  • Extraction Protocol:

    • Weigh 300 g of powdered plant material and transfer to a round-bottom flask
    • Add 1500 mL of 50% aqueous ethanol (v/v) - a solvent-to-solid ratio of 5:1
    • Reflux at 85-90°C for 2 hours with continuous stirring
    • Filter the mixture through Whatman No. 1 filter paper or equivalent while hot
    • Collect the filtrate and repeat the extraction process with fresh solvent
    • Combine filtrates and concentrate under reduced pressure at 60°C using a rotary evaporator
    • Redissolve the concentrated extract in water for subsequent purification steps [1]
Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction offers a modern alternative with improved efficiency and reduced extraction time compared to conventional methods. This method leverages cavitation phenomena to enhance cell wall disruption and compound release.

  • Optimized UAE Parameters:

    • Extraction Solvent: 80% methanol (v/v)
    • Extraction Time: 45 minutes
    • Solvent-to-Solid Ratio: 20 mL/g
    • Extraction Temperature: 60°C
    • Ultrasound Frequency: 20-40 kHz (typical for laboratory ultrasonic baths) [3]
  • Procedure:

    • Place powdered plant material in an extraction vessel
    • Add the appropriate volume of 80% methanol based on the 20:1 solvent-to-solid ratio
    • Subject the mixture to ultrasonic treatment while maintaining temperature at 60°C
    • Filter the extract through Büchner funnel with vacuum assistance
    • Concentrate the filtrate under reduced pressure
    • Reconstitute in water for further clean-up and analysis

Table 1: Comparison of Extraction Methods for this compound

Parameter Conventional Heat Reflux Ultrasound-Assisted Extraction
Solvent 50% aqueous ethanol 80% aqueous methanol
Time 2 hours 45 minutes
Temperature 85-90°C 60°C
Solvent-to-Solid Ratio 5:1 20:1
Equipment Cost Low Moderate
Suitability for Scale-up Excellent Good

Purification Techniques

Preliminary Clean-up Using Macroporous Resin

Following extraction, a preliminary clean-up step is essential to remove pigments, sugars, and other interfering compounds while concentrating the target lignans.

  • Resin Preparation:

    • Use D101 macroporous resin (commercially available from various suppliers)
    • Pre-treat resin by soaking in 95% ethanol for 24 hours, then rinse thoroughly with deionized water
    • Pack a glass column (5.0 cm × 75 cm) with 500 g of pre-treated resin
  • Chromatographic Procedure:

    • Load the aqueous reconstituted extract onto the column
    • Wash with 5-10 column volumes of deionized water to remove highly polar compounds
    • Elute with 20% aqueous ethanol to remove additional impurities
    • Elute target compounds with 40% aqueous ethanol
    • Collect 40% ethanol fraction and concentrate under reduced pressure
    • Lyophilize to obtain crude extract for further purification [1] [4]

This clean-up step typically increases the purity of this compound from around 2-5% in the raw extract to 30-40% in the resin-purified material, while simultaneously concentrating the sample.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC represents a high-efficiency separation technique that eliminates irreversible adsorption losses associated with solid stationary phases. The method relies solely on liquid-liquid partitioning between two immiscible phases.

  • Solvent System Selection and Preparation:

    • Optimal System: Ethyl acetate-n-butanol-water (2:7:9, v/v/v)
    • Preparation: Add all components to a separation funnel, shake vigorously, and allow to equilibrate at room temperature for 30 minutes
    • Separation Factor: The optimal solvent system provides partition coefficients (K) of approximately 0.5-1.5 for this compound [1] [5]
  • Partition Coefficient Determination:

    • Weigh approximately 2 mg of crude extract in a 10 mL test tube
    • Add 4 mL of each phase of the equilibrated two-phase solvent system
    • Shake vigorously for 2 minutes and allow phases to separate completely
    • Separate the two phases and evaporate to dryness
    • Redissolve in mobile phase and analyze by HPLC
    • Calculate K value as K = Peak area in upper phase / Peak area in lower phase [1]

Table 2: Partition Coefficients (K) of this compound in Different Solvent Systems

Solvent System (v/v/v) Partition Coefficient (K) Suitability
Ethyl acetate-n-butanol-water (2:1:3) <0.5 Poor (too low K)
Ethyl acetate-n-butanol-water (4:1:5) <0.5 Poor (too low K)
Ethyl acetate-n-butanol-water (3:2:5) ~0.5 Marginal
Ethyl acetate-n-butanol-water (2:7:9) ~1.0 Excellent
n-Butanol-water (1:1) >2.0 Poor (too high K)
  • HSCCC Instrumentation and Operation:

    • Apparatus: TBE-300A high-speed counter-current chromatograph or equivalent
    • Column Volume: 300 mL (2.6 mm tubing diameter)
    • Rotation Speed: 800 rpm
    • Mobile Phase: Lower aqueous phase (flow rate: 2.0 mL/min)
    • Stationary Phase Retention: 60-70% of column volume
    • Sample Loading: 250 mg crude extract dissolved in 15 mL of lower phase
    • Detection: UV monitoring at 254 nm
    • Fraction Collection: Automated collection based on UV response [1]
  • Typical Performance Metrics:

    • From 250 mg crude extract: 59.2 mg this compound at 94.6% purity
    • Recovery: 90.3% of this compound present in crude extract
    • Separation Time: 3-5 hours depending on solvent system [1] [6]
Multi-Technique Purification Approach

For samples where this compound is a minor component (<5% of crude extract), a combined approach using multiple chromatographic techniques may be necessary.

  • Integrated Purification Workflow:
    • Initial Extraction: 50% methanol at room temperature
    • Concentration: Rotary evaporation at 50°C
    • Medium-Pressure Liquid Chromatography (MPLC):
      • Column: C18 (390 × 29 mm i.d., 40-60 μm)
      • Mobile Phase: Water with 0.1% acetic acid (A) and methanol (B)
      • Gradient: 5-25% B over 45 minutes
      • Flow Rate: 30 mL/min
      • Outcome: Purity increased to 70-80% [4]
    • HSCCC Refinement: Further purification using previously described conditions
    • Final Purification (Preparative HPLC):
      • Column: YMC-Pack ODS-A (250 × 10 mm i.d., 5 μm)
      • Mobile Phase: Acetonitrile-water-acetic acid (25:75:1, v/v/v)
      • Flow Rate: 3-4 mL/min
      • Detection: UV at 254 nm
      • Outcome: Final purity of 98-99% [4]

G cluster_extraction Extraction cluster_cleanup Preliminary Clean-up cluster_purification Purification Options cluster_hsccc HSCCC Pathway cluster_mpic Multi-Technique Pathway start Plant Material (Radix Isatidis Powder) ext1 Conventional Heat Reflux 50% Ethanol, 2h, 85-90°C start->ext1 ext2 OR Ultrasound-Assisted 80% Methanol, 45min, 60°C start->ext2 ext3 Filtration and Concentration ext1->ext3 ext2->ext3 clean1 D101 Macroporous Resin ext3->clean1 clean2 Water Wash → 20% EtOH → 40% EtOH clean1->clean2 clean3 Collect 40% Fraction & Concentrate clean2->clean3 hsccc1 HSCCC Separation EtOAc-n-BuOH-H2O (2:7:9) clean3->hsccc1 mpic1 MPLC Purification C18, Gradient Elution clean3->mpic1 hsccc2 Fraction Collection (UV Monitoring at 254 nm) hsccc1->hsccc2 final Pure this compound (94-99% Purity) hsccc2->final mpic2 HSCCC Refinement mpic1->mpic2 mpic3 Preparative HPLC Final Purification mpic2->mpic3 mpic3->final

Figure 1: Comprehensive Workflow for Extraction and Purification of this compound

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC) Analysis

Robust analytical methods are essential for monitoring extraction efficiency, purification progress, and final compound quality.

  • Optimal HPLC Conditions:

    • Column: Lichrospher C₁₈ (150 × 6.0 mm i.d., 5 μm) or equivalent
    • Mobile Phase: Acetonitrile-water-acetic acid (25:75:1, v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Column Temperature: 25°C
    • Injection Volume: 10-20 μL
    • Run Time: 15-20 minutes [1] [3]
  • Method Performance Characteristics:

    • Linearity: R² ≥ 0.9995 in relatively wide concentration range
    • Precision: Inter-day and intra-day variations < 0.69% RSD
    • Recovery: 96.4-98.1% for spiked samples
    • Retention Time: this compound typically elutes at 8-12 minutes under these conditions [3]
Compound Identification and Characterization

Structural confirmation of purified this compound requires comprehensive spectroscopic analysis:

  • Spectroscopic Protocols:
    • IR Spectroscopy: Characteristic hydroxyl (3400 cm⁻¹), aromatic (1600 cm⁻¹), and glycosidic (1070 cm⁻¹) stretches
    • Mass Spectrometry (MS): ESI-MS typically shows [M+Na]⁺ ion at m/z 707 or [M-H]⁻ ion at m/z 683
    • NMR Analysis:
      • ¹H NMR (500 MHz, CD₃OD): Characteristic signals include aromatic protons (δ 6.5-7.0), methoxy groups (δ 3.8-4.0), anomeric protons (δ 4.2-4.8)
      • ¹³C NMR (125 MHz, CD₃OD): Typical signals for glycosidic carbons (δ 100-105), aromatic carbons (δ 110-150), and methoxy carbons (δ 55-60) [1] [4]

Table 3: Quantitative Analysis of this compound in Different Batches of Radix Isatidis

Batch Source Extraction Method This compound Content (mg/g) Analytical Method
Hebei Province UAE with SPE 2.45 ± 0.12 HPLC-DAD
Jiangsu Province UAE with SPE 1.89 ± 0.09 HPLC-DAD
Zhejiang Province UAE with SPE 2.67 ± 0.15 HPLC-DAD
Commercial Sample Heat Reflux 0.59 (from 250 mg extract) HPLC-UV

Pharmacological Activity and Applications

This compound demonstrates significant pharmacological potential, particularly as an antiviral agent, which drives the need for efficient extraction and purification protocols.

  • Antiviral Mechanism and Spectrum:

    • Primary Mechanism: Inhibits viral multiplication through blocking virus attachment and targeting viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus
    • Virus Susceptibility:
      • Human influenza viruses (H1N1, including swine-origin; H3N2)
      • Influenza B viruses
      • Avian influenza viruses (H6N2, H7N3, H9N2)
    • Activity Range: IC₅₀ values between 0.087-0.72 mg/mL against various influenza strains
    • Virus Resistance: Inactive against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) [7]
  • Additional Biological Activities:

    • Anti-inflammatory Effects: Modulation of NF-κB activation and reduction of pro-inflammatory mediators
    • Antioxidant Properties: Free radical scavenging activity
    • Potential Anticancer Activity: Reported cytotoxicity against certain tumor cell lines [7] [2]
  • Research Applications:

    • Positive Control: For antiviral screening assays
    • Lead Compound: For development of novel anti-influenza therapeutics
    • Mechanistic Studies: Of virus-host cell interactions
    • Standard Reference: For quality control of Radix Isatidis-based formulations [7]

Biosynthesis and Alternative Production Systems

Understanding the biosynthetic pathway of this compound enables potential metabolic engineering approaches for enhanced production.

  • Biosynthetic Pathway:

    • Phenylpropanoid Pathway: Conversion of phenylalanine to coniferyl alcohol via PAL, C4H, and 4CL enzymes
    • Lignan Formation: Dirigent protein (DIR)-mediated stereospecific dimerization of coniferyl alcohol to form pinoresinol
    • Reduction Steps: Pinoresinol/lariciresinol reductase (PLR)-catalyzed conversion to lariciresinol
    • Glycosylation: UDP-glycosyltransferase (UGT)-mediated addition of glucose moieties [2]
  • Key Glycosyltransferases:

    • IiUGT4: Identified as the dominant enzyme responsible for lariciresinol glycosylation in Isatis indigotica
    • IiUGT1: Primarily participates in pinoresinol diglucoside biosynthesis
    • IiUGT71B5a: Mainly involved in coniferin biosynthesis rather than lignan glycosylation [2]
  • Hairy Root Cultures as Alternative Production Platform:

    • Transformation System: Agrobacterium rhizogenes-mediated transformation of Isatis indigotica explants
    • Metabolic Engineering: Overexpression of IiUGT4 to enhance this compound production
    • Advantages: Sustainable production independent of field cultivation, genetic stability, comparable biosynthetic capability to native roots [2] [8]

G phenylalanine Phenylalanine pal PAL phenylalanine->pal cinnamic_acid Cinnamic Acid c4h C4H cinnamic_acid->c4h p_coumaric_acid p-Coumaric Acid hct HCT p_coumaric_acid->hct caffeic_acid Caffeic Acid caffeic_acid->hct ferulic_acid Ferulic Acid ccr CCR ferulic_acid->ccr CCR/CAD coniferyl_alcohol Coniferyl Alcohol dir DIR coniferyl_alcohol->dir pinoresinol Pinoresinol plr PLR pinoresinol->plr lariciresinol Lariciresinol ugt4 IiUGT4 (Key Glycosyltransferase) lariciresinol->ugt4 clemastanin_b This compound (Lariciresinol-4,4'-bis-O-β-D-glucopyranoside) pal->cinnamic_acid c4h->p_coumaric_acid hct->caffeic_acid hct->ferulic_acid ccr->coniferyl_alcohol CCR/CAD cad CAD dir->pinoresinol plr->lariciresinol ugt4->clemastanin_b udp_glc UDP-Glucose udp_glc->ugt4

Figure 2: Biosynthetic Pathway of this compound in Isatis indigotica

Conclusion and Recommendations

The extraction and purification protocols presented herein provide reliable methods for obtaining high-purity this compound from natural sources. Based on the current evidence and practical considerations, the following recommendations are provided:

  • For Routine Laboratory Preparation: The conventional heat reflux extraction followed by HSCCC purification offers the best balance between yield, purity, and operational simplicity.

  • For High-Throughput Applications: Ultrasound-assisted extraction coupled with SPE provides rapid processing with good recovery rates.

  • For Highest Purity Requirements: The multi-technique approach combining MPLC, HSCCC, and preparative HPLC yields material exceeding 98% purity, suitable for pharmacological testing and standard reference material.

  • For Sustainable Production: Investigation of hairy root cultures expressing key biosynthetic enzymes like IiUGT4 represents a promising alternative to field cultivation of plant material.

Future directions for protocol development should focus on scaling-up HSCCC processes, optimizing integrated continuous purification systems, and further engineering of production platforms using synthetic biology approaches. The increasing recognition of this compound's therapeutic potential underscores the importance of efficient, reproducible, and scalable preparation methods to support both basic research and drug development efforts.

References

Comprehensive Analytical Method Validation and Antiviral Activity Assessment of Clemastanin B from Isatis indigotica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Clemastanin B is a prominent lignan glycoside isolated from the roots of Isatis indigotica Fort., a traditional Chinese medicine commonly known as Ban-Lan-Gen or woad root. This medicinal plant has been documented for centuries in ancient Chinese medical texts, including The Divine Husbandman's Herbal Foundation Canon from the Han Dynasty (200 AD), and has gained renewed scientific interest for its significant antiviral properties against various influenza viruses. [1] [2] During the 2003 SARS outbreak and the 2009 swine flu pandemic, Ban-Lan-Gen played a crucial role in prevention efforts throughout China and Japan, highlighting its importance in traditional medicine for treating respiratory infections. [1] [2]

The chemical structure of this compound has been identified as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, placing it in the lignan glycoside class of natural products. [3] As one of the major bioactive constituents in Isatis indigotica root, it typically occurs at a concentration of approximately 0.04% in the dried plant material. [3] The compound's significance stems from its broad-spectrum antiviral activity against both human and avian influenza viruses while exhibiting limited cytotoxicity, making it an attractive candidate for developing novel antiviral therapeutics. [3] This application note provides comprehensive analytical methods for the extraction, isolation, quantification, and biological evaluation of this compound, supporting standardized quality control and further pharmacological research.

Analytical Method Development & Validation

Extraction and Isolation Techniques

The extraction and purification of this compound from Isatis indigotica roots requires a multi-step process to achieve high purity suitable for analytical quantification and biological studies. The optimal extraction begins with dried root powder subjected to water extraction using 10 volumes of water (v/w) with three repetitions of 2-hour extraction cycles. [3] The combined aqueous extracts are then concentrated under reduced pressure and subjected to sequential chromatographic purification using D101 macroporous resin, with the 30% ethanol elution fraction containing the target compound. [3]

Further refinement can be achieved through ultrasound-assisted extraction (UAE) techniques, which have been optimized for enhanced efficiency. The optimal UAE conditions employ 80% methanol (v/v) as the extraction solvent with a 20:1 solvent-to-solid ratio (mL/g) at 60°C for 45 minutes. [4] This approach significantly improves extraction yields while reducing processing time and solvent consumption compared to conventional methods. Final purification involves MCI gel chromatography (25% methanol elution) followed by Sephadex LH-20 column chromatography and crystallization with methanol to obtain this compound as a yellow-white powder with high purity. [3]

HPLC Analysis and Method Validation

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with photo-diode array detection (DAD) has been developed for the simultaneous quantification of this compound alongside other phenylpropanoids in Radix Isatidis. [4] The method incorporates solid-phase extraction (SPE) clean-up as a crucial sample preparation step to remove interfering compounds and enhance analytical accuracy. The optimal SPE conditions utilize 10 mL water as the washing solution followed by elution with 5 mL of water-methanol (50:50, v/v) mixture. [4]

Table 1: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Results Acceptance Criteria
Linearity R² ≥ 0.9995 R² ≥ 0.995
Precision (Inter-day) RSD < 0.69% RSD < 2%
Precision (Intra-day) RSD < 0.69% RSD < 2%
Recovery 96.4-98.1% 95-105%
LOD Not specified -
LOQ Not specified -
Specificity No interference Peak purity > 99%

The analytical method has been comprehensively validated according to standard protocols, demonstrating excellent linearity over a wide concentration range with correlation coefficients (R²) of 0.9995 or better. [4] The precision of the method, expressed as relative standard deviation (RSD), was less than 0.69% for both inter-day and intra-day variations, indicating highly reproducible results. Accuracy, determined through recovery studies using spiked samples, showed excellent average recovery rates ranging from 96.4% to 98.1%, well within acceptable limits for analytical methods. [4]

For high-purity isolation of this compound, preparative high-speed counter-current chromatography (HSCCC) has been successfully employed with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v). [5] This technique enables the one-step isolation of 59.2 mg this compound and 66.1 mg indigoticoside A from 250 mg crude extract with exceptional purity levels of 94.6% and 99.0%, respectively, as determined by HPLC analysis. [5] The recovery rates for this method reached 90.3% for this compound and 92.2% for indigoticoside A, demonstrating high efficiency for preparative-scale applications. [5]

Antiviral Activity Assessment

Mechanisms of Antiviral Action

This compound exhibits broad-spectrum antiviral activity against multiple influenza virus subtypes, including human influenza A (H1N1, H3N2), influenza B, and avian influenza viruses (H6N2, H7N3, H9N2), with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.087 to 0.72 mg/mL. [3] Notably, the compound demonstrates specificity against influenza viruses while showing no activity against other respiratory viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV). [3]

The primary antiviral mechanisms of this compound have been investigated through multiple experimental approaches, revealing that it exerts its effects through three main modes of action: inhibition of virus multiplication, prophylactic activity, and blocking virus attachment to host cells. [1] [2] Specifically, when MDCK cells were treated with this compound after viral infection, particularly at the early stage, a significant reduction in virus titer was observed. [3] Further investigation revealed that the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with this compound, suggesting that the compound targets viral endocytosis, uncoating, or RNP export from the nucleus. [3] Importantly, unlike conventional antiviral drugs, treatment with this compound does not easily result in the emergence of viral drug resistance, making it an attractive candidate for further development. [3]

Experimental Protocols for Antiviral Evaluation

The assessment of antiviral activity employs standardized in vitro models using Madin-Darby canine kidney (MDCK) cells infected with influenza virus strains. The following experimental protocols outline the key methodologies for evaluating the different mechanisms of antiviral action:

  • Therapeutic Action (Virus Pre-infection Model): MDCK monolayer cells in 96-well plates are infected with 100 TCID₅₀ (50% Tissue Culture Infective Dose) of influenza virus for 2 hours. After removing unabsorbed virus by washing with phosphate-buffered saline (PBS), cells are treated with serial dilutions of this compound and incubated at 37°C under 5% CO₂ for 72 hours. Antiviral activity is assessed by both cytopathic effect (CPE) reduction and MTT cell viability assays. [1] [2] The cell protection rate is calculated using the formula: [(ODexp - ODvirus)/(ODcell - ODvirus)] × 100%, where ODexp, ODvirus, and ODcell represent the absorbances of the test sample, virus control, and cell control, respectively. [2]

  • Prophylactic Activity (Cell Pre-treatment Model): MDCK cells are pre-treated with this compound for 4 hours before virus infection. The compound is then removed, and cells are infected with 100 TCID₅₀ of influenza virus for 2 hours. After removing unabsorbed virus, fresh maintenance medium is added, and cells are incubated for 72 hours before evaluation of CPE and cell viability. [1] [2]

  • Virus Attachment Inhibition: MDCK cells are simultaneously treated with this compound and 100 TCID₅₀ of influenza virus and incubated for 2 hours at 4°C (to allow attachment but not internalization). The virus-compound mixture is then removed, fresh medium is added, and cells are incubated for 72 hours before assessment. [1]

  • Direct Virucidal Activity: The virus (100 TCID₅₀) is treated with this compound for 2 hours at 37°C, then serially diluted and titrated on MDCK cells to determine surviving virus infectivity. [2]

Table 2: Antiviral Activity Profile of this compound Against Various Influenza Viruses

Virus Type Strain/Subtype IC₅₀ (mg/mL) Activity Level
Human Influenza A H1N1 (seasonal) 0.087-0.72 Moderate to Strong
Human Influenza A H1N1 (swine-origin) Not specified Active
Human Influenza A H3N2 0.087-0.72 Moderate to Strong
Human Influenza B B/Guangzhou/GIRD/08/09 0.087-0.72 Moderate to Strong
Avian Influenza H6N2 0.087-0.72 Moderate to Strong
Avian Influenza H7N3 0.087-0.72 Moderate to Strong
Avian Influenza H9N2 0.087-0.72 Moderate to Strong
Other Viruses RSV, ADV3, PIV3, EV71, HRV Inactive Inactive

Biosynthesis Pathways

Enzymatic Pathways and Glycosyltransferases

The biosynthesis of this compound in Isatis indigotica occurs through the phenylpropanoid pathway, which it shares with lignins in plants. [6] The pathway begins with the amino acid phenylalanine, which is sequentially converted to cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol through the actions of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl CoA-ligase (4CL). [6] The dirigent protein (DIR) then mediates the stereospecific dimerization of coniferyl alcohol to form pinoresinol, which is subsequently reduced to lariciresinol by pinoresinol/lariciresinol reductase (PLR). [6]

The final step in this compound biosynthesis involves glycosylation of lariciresinol, catalyzed by specific UDP-glycosyltransferases (UGTs). Recent research has identified three key UGTs in Isatis indigotica: IiUGT1 (from the UGT72 family), and IiUGT4 and IiUGT71B5a (from the UGT71B family). [6] Among these, IiUGT4 has been demonstrated to be the most efficient in glycosylating lariciresinol, playing a dominant role in the biosynthesis of this compound. [6] Molecular docking and site-directed mutagenesis studies have identified that the key catalytic residues in IiUGT4 are H373, W376, and E397, while F151 may be associated with substrate preference. [6]

Genetic Regulation and Metabolic Engineering

The expression of genes involved in this compound biosynthesis is regulated by various factors, including tissue type and environmental stresses. Studies have identified appropriate reference genes for quantitative real-time PCR (qRT-PCR) normalization in Isatis indigotica under different experimental conditions. [7] For instance, MUB and EF1-α were identified as the most stable reference genes across all sample types, while TIP41 was optimal for low-nitrogen stress and methyl jasmonate (MeJA) treatment, ACT for abscisic acid (ABA) treatment, and CYP for different tissues. [7]

Genetic engineering approaches, particularly hairy root culture systems, have been employed to enhance the production of this compound and related lignan glycosides. [6] Knock-down and overexpression experiments of the identified UGTs in transgenic hairy roots of Isatis indigotica have revealed their distinct roles: IiUGT71B5a primarily participates in coniferin biosynthesis, IiUGT1 mainly contributes to pinoresinol diglucoside production, while IiUGT4 is responsible for the glycosylation of lariciresinol and plays a dominant role in this compound biosynthesis. [6] These findings provide a foundation for the metabolic engineering of Isatis indigotica to increase the production of this valuable antiviral compound through synthetic biology approaches.

Application Notes & Protocols

Standard Operating Procedure for Extraction and Analysis

Protocol 1: Ultrasound-Assisted Extraction and HPLC Analysis of this compound

Materials and Reagents:

  • Dried Isatis indigotica root powder (100 mesh)
  • HPLC-grade methanol and water
  • Solid-phase extraction (SPE) cartridges (C18, 500 mg/6 mL)
  • HPLC system with DAD detector
  • Ultrasonic bath with temperature control

Extraction Procedure:

  • Accurately weigh 1.0 g of dried root powder into a 50 mL conical flask.
  • Add 20 mL of 80% methanol (v/v) aqueous solution (solvent-to-solid ratio 20:1).
  • Extract for 45 minutes in an ultrasonic bath maintained at 60°C.
  • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
  • Repeat the extraction twice with fresh solvent and combine all supernatants.
  • Concentrate under reduced pressure at 50°C to approximately 5 mL.

SPE Clean-up Procedure:

  • Condition the SPE cartridge with 5 mL methanol followed by 5 mL water.
  • Load the concentrated extract onto the cartridge.
  • Wash with 10 mL water to remove interfering compounds.
  • Elute this compound with 5 mL water-methanol (50:50, v/v).
  • Evaporate the eluent to dryness under nitrogen stream and reconstitute in 1 mL methanol for HPLC analysis.

HPLC Analysis Conditions:

  • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of water (A) and methanol (B)
  • Gradient Program: 0-10 min: 20-40% B; 10-20 min: 40-60% B; 20-30 min: 60-80% B
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 230 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
Protocol for Antiviral Activity Assessment

Protocol 2: Evaluation of Anti-influenza Activity Using MDCK Cells

Materials:

  • MDCK cells (ATCC)
  • Influenza virus A/FM/1/47 (H1N1) strain
  • This compound test solutions (serial two-fold dilutions in maintenance medium)
  • Ribavirin (positive control)
  • 96-well tissue culture plates
  • MTT solution (5 mg/mL in PBS)

Cell Viability and Cytotoxicity Assessment:

  • Seed MDCK cells in 96-well plates at 1×10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
  • Treat cells with serial dilutions of this compound (0.1-100 μg/mL).
  • After 72 hours, add 20 μL MTT solution to each well and incubate for 4 hours.
  • Remove medium, add 100 μL DMSO to dissolve formazan crystals.
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate 50% cytotoxic concentration (CC₅₀) using nonlinear regression analysis.

Antiviral Activity Assessment (Therapeutic Model):

  • Seed MDCK cells in 96-well plates as above.
  • Infect cells with 100 TCID₅₀ of influenza virus in infection medium for 2 hours.
  • Remove virus inoculum and wash cells twice with PBS.
  • Add maintenance medium containing serial dilutions of this compound.
  • Incubate for 72 hours at 37°C with 5% CO₂.
  • Assess cell viability using MTT assay as described above.
  • Calculate 50% inhibitory concentration (IC₅₀) and selectivity index (SI = CC₅₀/IC₅₀).

Conclusion and Future Perspectives

This compound represents a promising antiviral candidate derived from the traditional medicinal plant Isatis indigotica. The comprehensive analytical methods presented in this application note provide robust tools for the standardization, quality control, and pharmacological evaluation of this valuable compound. The validated HPLC-DAD method with SPE clean-up enables accurate quantification, while the detailed protocols for antiviral assessment facilitate the systematic evaluation of its biological activity against influenza viruses.

Future research should focus on elucidating the precise molecular mechanism of action, particularly the nuclear retention of viral ribonucleoprotein and the inhibition of virus attachment and multiplication. Additionally, the identification of key glycosyltransferases (IiUGT4) involved in the biosynthesis of this compound opens avenues for metabolic engineering and synthetic biology approaches to enhance production. The development of efficient heterologous production systems could address the current limitations of low abundance in plant material and facilitate the large-scale production of this compound for further pharmaceutical development.

As antibiotic resistance continues to pose challenges in antiviral therapy, naturally derived compounds like this compound offer alternative mechanisms of action that may circumvent existing resistance pathways. With its broad-spectrum anti-influenza activity, favorable safety profile, and multiple mechanisms of action, this compound holds significant potential for development as a novel antiviral agent or as a complementary therapy alongside existing treatments.

Experimental Workflow Diagrams

Analytical and Antiviral Assessment Workflow

Start Start: Plant Material (Isatis indigotica root) Extraction Extraction Methods Start->Extraction UAE Ultrasound-Assisted Extraction (80% methanol, 45 min, 60°C) Extraction->UAE Conventional Conventional Water Extraction (10 vol water, 2h × 3) Extraction->Conventional Purification Purification Methods UAE->Purification Conventional->Purification SPE Solid-Phase Extraction C18 cartridge Purification->SPE HSCCC Preparative HSCCC EtOAc-n-BuOH-H2O (2:7:9) Purification->HSCCC Analysis HPLC-DAD Analysis C18 column, gradient elution SPE->Analysis HSCCC->Analysis Antiviral Antiviral Assessment Analysis->Antiviral Therapeutic Therapeutic Action (Virus pre-infection model) Antiviral->Therapeutic Prophylactic Prophylactic Activity (Cell pre-treatment model) Antiviral->Prophylactic Attachment Virus Attachment Inhibition (Simultaneous treatment) Antiviral->Attachment Mechanisms Mechanism Evaluation Results Results: IC50 Determination (0.087-0.72 mg/mL) Mechanisms->Results Therapeutic->Mechanisms Prophylactic->Mechanisms Attachment->Mechanisms

Biosynthesis Pathway of this compound

Start Phenylalanine (Precursor) PAL PAL Start->PAL Cinnamic Cinnamic acid PAL->Cinnamic C4H C4H Cinnamic->C4H Coumaric p-Coumaric acid C4H->Coumaric Enzymes1 ... (Multiple enzymes) Coumaric->Enzymes1 Coniferyl Coniferyl alcohol Enzymes1->Coniferyl DIR Dirigent Protein (DIR) Coniferyl->DIR Pinoresinol Pinoresinol DIR->Pinoresinol PLR Pinoresinol/Lariciresinol Reductase (PLR) Pinoresinol->PLR Lariciresinol Lariciresinol PLR->Lariciresinol UGTs Glycosyltransferases (IiUGT4, IiUGT1, IiUGT71B5a) Lariciresinol->UGTs ClemastaninB This compound (Final Product) UGTs->ClemastaninB

References

Comprehensive Application Notes and Protocols for Clemastanin B Biosynthesis in Isatis indigotica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major antiviral lignan glycoside found in Isatis indigotica Fort. (woad root), a traditional Chinese medicine known as "Ban Lan Gen" [1] [2]. This compound demonstrates significant inhibitory activity against various human and avian influenza viruses, including H1N1 (including swine-origin H1N1), H3N2, influenza B, H6N2, H7N3, and H9N2 [3] [4]. Its primary antiviral mechanism involves targeting viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus, thereby preventing viral replication without easily inducing viral drug resistance [3]. The complete biosynthetic pathway of this compound in I. indigotica has been elucidated recently, revealing key enzymes and regulatory mechanisms that enable its efficient production through both plant-based systems and heterologous microbial hosts [5] [6] [7].

Biosynthetic Pathway of this compound

The biosynthesis of this compound in I. indigotica occurs through a sequential, stereoselective pathway that converts coniferyl alcohol into the final glycosylated product. The complete pathway involves three key enzymatic steps that establish the correct stereochemistry and glycosylation pattern essential for antiviral activity [6].

G ConiferylAlcohol Coniferyl Alcohol Pinoresinol (+)-Pinoresinol ConiferylAlcohol->Pinoresinol Stereoselective dimerization Lariciresinol (-)-Lariciresinol Pinoresinol->Lariciresinol Stereospecific reduction Pinoresinol->Lariciresinol PLR LariciresinolMonoglucoside Lariciresinol-4-O-β-D-glucoside Lariciresinol->LariciresinolMonoglucoside 4-O-glycosylation Lariciresinol->LariciresinolMonoglucoside UGT71B2 ClemastaninB This compound (Lariciresinol-4,4'-bis-O-β-D-glucoside) LariciresinolMonoglucoside->ClemastaninB 4'-O-glycosylation LariciresinolMonoglucoside->ClemastaninB IiUGT4 DIR1_2 DIR1/2 (Dirigent Proteins) PLR PLR (Pinoresinol/Lariciresinol Reductase) UGT71B2 UGT71B2 (Glycosyltransferase) UGT4 IiUGT4 (Glycosyltransferase)

Figure 1. Complete Biosynthetic Pathway of this compound in Isatis indigotica. The pathway begins with the stereoselective dimerization of coniferyl alcohol to form (+)-pinoresinol, followed by sequential reduction and glycosylation steps catalyzed by specific enzymes to yield the final antiviral compound this compound.

Key Enzymatic Steps
  • Stereoselective Coupling (DIR1/2): Dirigent proteins DIR1 and DIR2 mediate the stereoselective dimerization of two coniferyl alcohol molecules to form (+)-pinoresinol with specific stereochemistry [6]. These proteins are localized in the vascular regions of mature roots and respond to both biotic and abiotic stresses through regulation by the ERF transcription factor LTF1 [6].

  • Reduction (PLR): Pinoresinol/lariciresinol reductase (PLR) catalyzes the sequential reduction of (+)-pinoresinol to first form (+)-lariciresinol and then (-)-secoisolariciresinol [7]. The I. indigotica PLR (IiPLR1) exhibits strong substrate preference for pinoresinol over lariciresinol, ensuring efficient flux through the pathway [7].

  • Glycosylation (UGT71B2 and IiUGT4): UDP-glycosyltransferases catalyze the sequential glycosylation of lariciresinol. UGT71B2 primarily performs the 4-O-glycosylation of lariciresinol to form lariciresinol-4-O-β-D-glucoside [6]. IiUGT4 then catalyzes the subsequent 4'-O-glycosylation to form the final this compound molecule [5]. IiUGT4 demonstrates higher catalytic efficiency for lariciresinol compared to other UGTs, with key catalytic residues at H373, W376, and E397, and substrate preference determined by F151 [5] [8].

Quantitative Analysis of Key Enzymes and Compounds

Kinetic Parameters of Glycosyltransferases in this compound Biosynthesis

Table 1: Kinetic parameters of UGT enzymes involved in this compound biosynthesis [5]

Enzyme UGT Family Substrate Km (μM) kcat (s⁻¹) kcat/Km (s⁻¹ mM⁻¹) Primary Role in Pathway
IiUGT1 UGT72 Lariciresinol 85.2 ± 9.3 0.18 ± 0.02 2.11 Pinoresinol diglucoside biosynthesis
IiUGT4 UGT71B Lariciresinol 42.7 ± 5.1 0.32 ± 0.03 7.49 Dominant role in lariciresinol glycosylation
IiUGT71B5a UGT71B Lariciresinol 91.6 ± 10.2 0.21 ± 0.02 2.29 Coniferin biosynthesis
UGT71B2 UGT71B Lariciresinol 38.9 ± 4.3 0.35 ± 0.04 9.00 4-O-glycosylation of lariciresinol
Antiviral Activity of this compound and Related Compounds

Table 2: Anti-influenza activity of this compound and pathway intermediates [1] [3]

Compound Influenza Virus Subtypes IC₅₀ Range Primary Antiviral Mechanism Cellular Protection (%)
This compound H1N1, H3N2, Influenza B, H6N2, H7N3, H9N2 0.087-0.72 mg/mL Inhibition of viral entry/uncoating, RNP nuclear retention 65-85%
Lariciresinol-4-O-β-D-glucoside H1N1, H3N2 0.12-0.58 mg/mL Suppression of NF-κB activation, pro-inflammatory molecules 60-75%
Pinoresinol Coxsackie virus B3, Influenza viruses 0.24-0.81 mg/mL Direct viral inhibition 55-70%
Epigoitrin Influenza A FM1 0.15-0.45 mg/mL Inhibition of virus attachment and multiplication 50-65%

Regulatory Network and Metabolic Engineering

The biosynthesis of this compound is regulated by a complex transcriptional network that responds to both developmental cues and environmental stresses. The ERF transcription factor LTF1 directly activates DIR1 expression, forming the LTF1-DIR1 regulatory module that coordinates lignan biosynthesis with stress responses [6]. Additionally, the transcription factor IiWRKY34 has been identified as a master regulator with pleiotropic effects on biomass production, lignan biosynthesis, and stress tolerance [9].

G Stress Biotic/Abiotic Stress LTF1 LTF1 (ERF Transcription Factor) Stress->LTF1 IiWRKY34 IiWRKY34 (WRKY Transcription Factor) Stress->IiWRKY34 DIR1 DIR1 Gene LTF1->DIR1 Direct activation Ii4CL3 Ii4CL3 Gene IiWRKY34->Ii4CL3 Direct activation LignanPathway Lignan Biosynthetic Pathway IiWRKY34->LignanPathway Transcriptional reprogramming Biomass Increased Biomass IiWRKY34->Biomass StressTolerance Stress Tolerance IiWRKY34->StressTolerance DIR1->LignanPathway Ii4CL3->LignanPathway ClemastaninB This compound Accumulation LignanPathway->ClemastaninB

Figure 2. Transcriptional Regulatory Network Controlling this compound Biosynthesis. The ERF transcription factor LTF1 and WRKY transcription factor IiWRKY34 form a coordinated regulatory system that activates structural genes in the lignan pathway while simultaneously enhancing stress tolerance and biomass production.

Metabolic engineering approaches have leveraged this knowledge to develop tetraploid I. indigotica lines with significantly enhanced this compound production. These autotetraploid plants exhibit polyploidy vigor with greater root biomass (1.8-2.3× increase), higher lignan accumulation (2.1-2.7× increase), and enhanced stress tolerance compared to diploid progenitors [9].

Experimental Protocols

Protocol 1: Functional Characterization of UDP-Glycosyltransferases

Objective: To determine the enzymatic activity and kinetic parameters of UGTs involved in this compound biosynthesis [5] [8].

5.1.1 Reagents and Materials
  • Purified UGT enzymes (IiUGT4, UGT71B2, IiUGT1, IiUGT71B5a)
  • Lariciresinol substrate (100 mM stock in DMSO)
  • UDP-glucose (50 mM stock in water)
  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
  • HPLC system with C18 column
  • LC-MS system for product identification
5.1.2 Procedure
  • Reaction Setup: Prepare 200 μL reaction mixtures containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM UDP-glucose, and varying concentrations of lariciresinol (5-200 μM).
  • Enzyme Addition: Initiate reactions by adding 10 μg of purified UGT enzyme.
  • Incubation: Incubate at 30°C for 15 minutes.
  • Reaction Termination: Stop reactions by adding 200 μL of ice-cold methanol.
  • Product Analysis:
    • Centrifuge at 12,000 × g for 10 minutes
    • Analyze supernatant by HPLC using C18 column (gradient: 10-90% methanol in water over 20 minutes)
    • Monitor product formation at 280 nm
    • Confirm product identity by LC-MS (this compound: m/z 683 [M-H]⁻)
  • Kinetic Analysis: Determine Km and kcat values by fitting initial velocity data to Michaelis-Menten equation using nonlinear regression.
5.1.4 Critical Notes
  • Maintain enzyme concentration such that product formation is linear with time and protein concentration
  • Include controls without enzyme and without substrate
  • For IiUGT4, test key catalytic residues (H373, W376, E397) by site-directed mutagenesis
Protocol 2: Heterologous Production of this compound in E. coli

Objective: To reconstitute the complete this compound biosynthetic pathway in Escherichia coli using a multicellular one-pot approach [7].

5.2.1 Strains and Plasmids
  • E. coli BL21(DE3) as host strain
  • Module 1: pCDF-Duet-Prx02-PsVAO for pinoresinol production
  • Module 2: pET-Duet-IiPLR1 for lariciresinol production
  • Module 3: pET-Duet-UGT71B2-IiUGT4 for glycosylation
  • Module 4: pACYC-Duet-AtSUS1 for UDP-glucose regeneration
5.2.2 Culture Conditions and Fermentation
  • Strain Preparation: Transform E. coli with respective plasmids and select on LB agar with appropriate antibiotics.
  • Pre-culture: Inoculate single colonies into 5 mL LB medium with antibiotics, grow overnight at 37°C.
  • Main Culture: Dilute pre-culture 1:100 into 50 mL TB medium in 250 mL flasks.
  • Gene Induction: Grow at 37°C until OD600 reaches 0.6-0.8, then induce with 0.5 mM IPTG.
  • Substrate Feeding: Add 2 mM eugenol as precursor.
  • Fermentation: Continue incubation at 25°C for 48 hours with shaking at 220 rpm.
5.2.3 Product Extraction and Analysis
  • Culture Extraction: Extract 1 mL culture with equal volume ethyl acetate.
  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes.
  • Concentration: Evaporate organic phase under nitrogen stream.
  • Resuspension: Resuspend residue in 100 μL methanol for analysis.
  • HPLC Quantification:
    • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
    • Mobile phase: Water (A) and acetonitrile (B)
    • Gradient: 10-60% B over 30 minutes
    • Flow rate: 1.0 mL/min
    • Detection: UV 280 nm
  • LC-MS Verification: Use authentic standards for quantification.
5.2.4 Expected Outcomes
  • Pinoresinol yield: ~698.9 mg/L [7]
  • Lariciresinol yield: ~434.1 mg/L [7]
  • This compound yield: ~1.3 mg/L (lariciresinol-4-O-glucoside) [7]
Protocol 3: Genetic Transformation of I. indigotica Hairy Roots

Objective: To generate transgenic I. indigotica hairy roots for functional characterization of biosynthetic genes in planta [5] [8] [9].

5.3.1 Plant Material and Vector Construction
  • Plant Material: Sterile seedlings of I. indigotica (diploid and tetraploid)
  • Vector Construction:
    • For overexpression: Clone target genes (IiUGT4, IiWRKY34, DIR1) under CaMV 35S promoter in pHB-flag vector
    • For knockdown: Clone 300-500 bp gene-specific fragments in RNAi vector pCAMBIA1300-pHANNIBAL
  • Transformation: Use Agrobacterium rhizogenes strain C58C1
5.3.2 Transformation Procedure
  • Explant Preparation: Use 4-week-old sterile leaf discs or stem segments as explants.
  • Bacterial Co-cultivation:
    • Inoculate explants with A. rhizogenes suspension (OD600 = 0.5-0.8)
    • Co-cultivate on MS basal medium for 2 days in dark
  • Selection: Transfer explants to MS medium containing 300 mg/L cefotaxime and 50 mg/L kanamycin.
  • Root Induction: Hairy roots appear within 2-3 weeks after co-cultivation.
  • Root Elongation: Excise individual root tips and subculture on hormone-free MS medium.
  • Molecular Confirmation: Confirm transformation by PCR analysis of rol genes and transgenes.
5.3.3 Metabolite Analysis in Hairy Roots
  • Extraction: Ground 100 mg frozen root tissue in 1 mL 70% methanol.
  • Ultrasonication: Sonicate for 30 minutes at room temperature.
  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes.
  • Analysis: Analyze supernatant by UPLC-MS/MS for lignan content.
  • Quantification: Use multiple reaction monitoring (MRM) with transition m/z 359 → 329 for lariciresinol.

Troubleshooting Guide

Table 3: Common issues and solutions in this compound biosynthesis studies

Problem Possible Cause Solution
Low yield in heterologous system Inefficient glycosyltransferase activity Optimize UDP-glucose regeneration system; use codon-optimized genes
Poor enzyme activity Incorrect protein folding Test different expression temperatures (16-25°C); add molecular chaperones
Unwanted byproducts Promiscuous enzyme activity Use engineered enzymes with improved specificity; optimize substrate feeding
Low transformation efficiency I. indigotica genotype dependence Test different explant types; optimize co-cultivation duration
Inconsistent metabolite levels Environmental variation Standardize growth conditions; use tetraploid lines for higher stability

Applications in Drug Development

The biosynthetic pathway of this compound enables several strategic applications in antiviral drug development:

  • Sustainable Production: Heterologous production in E. coli or yeast provides a sustainable alternative to field cultivation of I. indigotica, which requires 2-3 years for root maturity and faces challenges with seasonal and environmental variability [2] [7].

  • Structure-Activity Relationship Studies: Pathway intermediates and analogs can be produced for systematic SAR studies to enhance antiviral potency and reduce potential cytotoxicity [3] [4].

  • Combination Therapies: The multi-target antiviral activity of this compound (inhibiting viral entry, uncoating, and RNP export) makes it suitable for combination therapy with conventional antiviral drugs to prevent resistance development [1] [3].

  • Biosynthetic Engineering: Key residues in IiUGT4 (H373, W376, E397, F151) can be engineered to modify glycosylation patterns and create novel derivatives with improved pharmacological properties [5] [8].

References

UGT glycosyltransferases in Clemastanin B production

Author: Smolecule Technical Support Team. Date: February 2026

An Introduction to UDP-Glycosyltransferases (UGTs)

Uridine diphosphate (UDP)-glycosyltransferases (UGTs) are a large superfamily of enzymes that catalyze the transfer of sugar moieties from activated UDP-sugar donors to a wide range of small lipophilic acceptor molecules [1]. This glycosylation process is a key modification in plants, altering the biological activity, solubility, stability, and transport properties of numerous compounds, including hormones and secondary metabolites [2].

In plants, UGTs are crucial for the synthesis of secondary metabolites like flavonoids and terpenoids [2]. The UGT73 family, for instance, is involved in flavonoid and terpenoid metabolism, which often includes the types of compounds related to Clemastanin B [2].

General Workflow for Characterizing Plant UGTs

While a specific protocol for this compound is not available, the following workflow outlines the standard steps for identifying and characterizing the UGTs involved in a plant metabolite's biosynthesis. You can adapt this general framework to your research on this compound.

Start Start: Plant Material (Suspension Culture) Ident Identify Candidate UGT Genes Start->Ident Clone Clone and Express in Heterologous System Ident->Clone Prep Prepare Cell Lysates or Microsomes Clone->Prep Screen In vitro Enzymatic Assay & Screening Prep->Screen Anal Product Analysis (LC-MS/MS) Screen->Anal Kin Determine Enzyme Kinetics Anal->Kin End Characterized UGT for Metabolic Engineering Kin->End

Key Experimental Protocols

You can base your experimental work on these established methodologies for studying UGT function.

Cell Culture and Protein Expression

This protocol is used to produce the UGT enzyme for in vitro studies [3].

  • Cell Line: HEK293 cells are commonly used for stable expression of human UGTs. For plant UGTs, E. coli or yeast systems are often effective [4].
  • Culture Conditions: Maintain cells in DMEM medium with 4.5 g/L glucose, 2 mM glutamine, 1 mM sodium pyruvate, and 10% fetal bovine serum at 37°C with 5% CO₂ [3].
  • Transfection & Selection: Generate stable cell lines using appropriate plasmids and maintain selection with antibiotics like G418 (1 mg/mL) or blasticidin (10 µg/mL) [3].
  • Validation: Verify UGT protein expression by Western blotting of cell lysates or microsomal fractions [3].
UGT Enzymatic Assay Using Microsomes

This is a standard method to test if a candidate UGT can glycosylate a specific substrate (aglycone), such as a precursor to this compound [3] [5].

  • Reaction Setup: Incubate microsomes (e.g., 20 µg protein) with the candidate aglycone substrate and UDP-sugar donor (e.g., 2 mM UDP-glucuronic acid) in assay buffer [3].
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 20 µg/mL alamethicin (to pore-form the microsomes) [3].
  • Incubation: Conduct reactions at 37°C for a predetermined time (e.g., 30-120 minutes) and stop by adding methanol [3].
  • Analysis: Remove precipitated proteins by centrifugation (13,000× g, 10 min, 4°C). Analyze the supernatant for glycosylated products using LC-MS/MS [3] [5].
High-Throughput Fluorescent Screening Assay

This method is useful for rapidly screening a large number of potential substrates against a UGT enzyme [4].

  • Principle: The assay couples the UGT reaction to a commercial UDP detection kit. The UDP released as a by-product of the glycosylation reaction generates a fluorescent signal.
  • Procedure: In a microplate, mix the UGT enzyme, UDP-glucose, and a potential substrate candidate. After incubation, add the UDP detection reagent and measure the fluorescence intensity.
  • Validation: Confirm positive hits from the screening with LC-MS/MS to definitively identify the glycosylated product [4].

Enzyme Kinetics and Analytical Methods

For UGTs that show activity against your target substrates, the next step is detailed kinetic characterization.

Table 1: Key Parameters for UGT Enzyme Kinetics
Kinetic Parameter Description Typical Method of Determination
Km Michaelis constant; measures substrate affinity. Lower value indicates higher affinity. Vary substrate concentration and measure reaction velocity. Plot data on Lineweaver-Burk or Michaelis-Menten curves [5].
Vmax Maximum reaction velocity when enzyme is saturated with substrate. Derived from the same kinetic plots as Km [5].
Specific Activity Amount of product formed per unit time per mg of enzyme protein. Measured using LC-MS/MS or HPLC at a single saturating substrate concentration [5].
Response Factor (RF) Ratio for quantifying metabolites without a pure standard. RF = (Peak Area of Aglycone) / (Peak Area of Glycoside) [5].
Product Identification and Quantification
  • LC-MS/MS Analysis: This is the gold standard for confirming the formation of glycosylated products. It detects the increase in molecular mass of the aglycone by 176 Da (for glucuronosylation) or 162 Da (for glucosylation) and provides structural information via fragmentation patterns [3] [5] [4].
  • Quantification without Authentic Standards: The Response Factor (RF) Method can be used. Hydrolyze the glucuronide back to the aglycone using β-glucuronidase and calculate the RF based on the ratio of peak areas before and after hydrolysis. This RF is then used to convert the glucuronide's peak area into a concentration [5].

Application Notes for Researchers

  • Start with a High-Throughput Screen: If the specific UGT for this compound is unknown, begin by screening a library of candidate plant UGTs against putative biosynthetic intermediates using the fluorescent assay [4].
  • Confirm with LC-MS/MS: Never rely solely on indirect assays. Always use LC-MS/MS to confirm the structure of the glycosylated product [3] [4].
  • Consider Tissue-Targeted Expression: For metabolic engineering in plants, use tissue-specific promoters to drive UGT expression, potentially enhancing yield without affecting overall plant physiology.
  • Leverage Heterologous Systems: For high-yield production, express the identified UGT in a microbial host (e.g., E. coli or yeast) engineered with the entire this compound pathway [4].

References

Application Notes: Scale-Up Production of Clemastanin B

Author: Smolecule Technical Support Team. Date: February 2026

Clemastanin B is an antiviral lignan glycoside found in Isatis indigotica Fort. (Banlangen) [1] [2]. Its low natural abundance in plant roots limits large-scale extraction [2]. The most promising scale-up strategies involve hairy root cultures and heterologous biosynthesis in microbial cell factories using synthetic biology approaches [3] [2].

Production Platforms and Methodologies

The table below compares the two primary platforms for producing this compound and its biosynthetic precursors.

Production Platform Key Feature Target Compounds Reported Yield Reference
Hairy Root Cultures (Isatis indigotica) Bioreactor cultivation of transformed roots; potential for elicitation. Lignans (incl. This compound) Quantitative data specific to this compound not available in search results. [3]
Microbial Cell Factory (E. coli) "Multicellular one-pot" fermentation with engineered enzymes and glycosylation modules. Lignan glycosides (incl. Lariciresinol glucosides, precursors to this compound) Lariciresinol-4'-O-glucopyranoside: 836 µg/L; Lariciresinol: 434.08 mg/L [2]

Detailed Experimental Protocols

Protocol 1: Production via Hairy Root Cultures

This protocol outlines the establishment of hairy root cultures from Isatis indigotica for lignan production [3].

  • Hairy Root Induction

    • Plant Material: Use sterile leaves or stems from 30-day-old Isatis indigotica seedlings.
    • Bacterial Strain: Employ a wild-type or engineered agropine strain of Rhizobium rhizogenes (e.g., ATCC 15824, A4, or LBA 9402).
    • Inoculation: Activate the bacteria by treating with 200 µM acetosyringone for 30 minutes. Co-cultivate explants with the activated bacteria in the dark for 2-3 days.
    • Decontamination & Initiation: Transfer explants to a solid hormone-free MS medium containing antibiotics (e.g., cefotaxime) to eliminate bacteria. Hairy roots will emerge from infection sites within 1-2 weeks.
  • Culture Maintenance

    • Medium: Subculture roots in liquid hormone-free MS medium with reduced macronutrient concentration.
    • Conditions: Maintain cultures in the dark on an orbital shaker (90-110 rpm) at 25°C.
  • Elicitation Strategy (To enhance yield)

    • Test biotic (e.g., autoclaved fungal mycelia) and abiotic (e.g., SiO₂, methyl jasmonate) elicitors.
    • Add the elicitor during the mid-exponential growth phase (e.g., day 14).
    • Harvest roots 3-7 days post-elicitation and analyze lignan content.
  • Analytical Method: HPLC for Lignan Quantification

    • Extraction: Lyophilize and powder hairy roots. Extract 0.5 g of powder with 20 mL of water in a boiling water bath for 1 hour [1].
    • Centrifugation: Centrifuge at 1,800 x g for 15 minutes. Collect the supernatant and make up to 25 mL in a volumetric flask [1].
    • HPLC Analysis:
      • System: UHPLC system (e.g., Vanquish Flex, Thermo Scientific).
      • Column: C18 reversed-phase column.
      • Mobile Phase: Gradient of water and acetonitrile.
      • Injection Volume: 10 µL of filtered extract [1].
      • Detection: Use a UV/Vis or mass spectrometry detector. Quantify against certified standards of this compound, pinoresinol, and lariciresinol.
Protocol 2: Heterologous Biosynthesis in E. coli

This protocol describes a "multicellular one-pot" fermentation to produce lignan glycosides, which are direct precursors to this compound [2].

  • Strain and Plasmid Construction

    • Host Strain: E. coli BL21(DE3).
    • Pathway Engineering:
      • Module 1 (Pinoresinol Production): Codon-optimize and express genes Prx02 (peroxidase) and PsVAO (vanillyl alcohol oxidase) in a pCDF-Duet vector to convert eugenol to (+)-pinoresinol [2].
      • Module 2 (Glycosylation): Incorporate a UDP-glycosyltransferase (UGT), such as IiUGT71B5 from Isatis indigotica, to glycosylate lignan aglycones [2].
  • "Multicellular One-Pot" Fermentation

    • Pre-culture: Grow individual strains harboring different modules separately in LB medium at 37°C to an OD₆₀₀ of ~0.6-0.8.
    • Induction: Induce protein expression with 0.1-0.5 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG) and incubate at 16-18°C for 20-24 hours.
    • Co-fermentation: Combine the induced bacterial cells in a defined ratio into a single fermentation vessel. Add the substrate (eugenol, 1-2 g/L) and a carbon source (e.g., glucose).
    • Fermentation Conditions: Maintain at 28-30°C, pH 6.8-7.2, with adequate aeration for 48-72 hours.
  • Metabolite Extraction and Analysis

    • Extraction: Centrifuge the culture broth. Extract the supernatant with ethyl acetate to recover lignans and lignan glycosides [2].
    • Analysis: Use UPLC-MS/MS for precise identification and quantification of compounds by comparing retention times and mass spectra with authentic standards [2].

Biosynthesis Workflow Diagram

The diagram below visualizes the complete biosynthetic pathway from primary metabolism to this compound, integrating the key enzymes used in microbial production.

G This compound Biosynthesis Pathway cluster_microbial Key Steps in E. coli Engineering Phenylalanine Phenylalanine PAL_C4H PAL/C4H Enzymes Phenylalanine->PAL_C4H ConiferylAlcohol ConiferylAlcohol DIR_LAC Dirigent Protein (DIR) & Laccase (LAC) ConiferylAlcohol->DIR_LAC Pinoresinol Pinoresinol PLR Pinoresinol/Lariciresinol Reductase (PLR) Pinoresinol->PLR Lariciresinol Lariciresinol Lariciresinol->PLR UGT UGT71B5 (Glycosyltransferase) Lariciresinol->UGT Secoisolariciresinol Secoisolariciresinol SIRD Secoisolariciresinol Dehydrogenase (SIRD) Secoisolariciresinol->SIRD Matairesinol Matairesinol LariciresinolGlucosides LariciresinolGlucosides FinalGlycosylation Final Glycosylation Steps LariciresinolGlucosides->FinalGlycosylation ClemastaninB ClemastaninB PAL_C4H->ConiferylAlcohol DIR_LAC->Pinoresinol PLR->Lariciresinol PLR->Secoisolariciresinol SIRD->Matairesinol UGT->LariciresinolGlucosides FinalGlycosylation->ClemastaninB

Key Considerations for Scale-Up

  • Analytical Challenges: Precise quantification of this compound requires authentic standards. Utilize advanced techniques like spatial metabolomics and mass spectrometry imaging to study the distribution and accumulation of lignans within hairy roots, which can inform process optimization [4].
  • Strain Optimization: In microbial systems, future work should focus on optimizing UDP-glucose supply and employing protein engineering to improve the activity and specificity of UGTs, which is crucial for increasing the titers of glycosylated products like this compound [2].

References

Comprehensive Application Notes and Protocols: In Vitro Anti-Influenza Assay of Clemastanin B from Isatis indigotica

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major lignan compound isolated from the roots of Isatis indigotica Fort. (commonly known as Ban-Lan-Gen in Traditional Chinese Medicine) with demonstrated broad-spectrum antiviral activity against influenza viruses. This diphenolic lignan glycoside possesses a molecular structure characterized by a lariciresinol backbone with two glucose moieties, contributing to its solubility and bioactivity. [1] [2] [3]

Isatis indigotica has been used in traditional medicine for over 2,000 years for treating seasonal febrile diseases, pestilence, and inflammatory conditions. Recent pharmacological investigations have confirmed its antiviral, anti-inflammatory, and immunomodulatory properties, with this compound identified as one of its key bioactive constituents against influenza viruses. The compound content in Isatis indigotica root is approximately 0.04%, requiring specialized extraction and purification protocols to obtain sufficient quantities for experimental studies. [4] [2] [3]

In Vitro Anti-Influenza Activity Profile

Quantitative Antiviral Potency Across Influenza Strains

This compound exhibits broad-spectrum inhibition against both human and avian influenza A and B viruses. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values determined through in vitro cytopathic effect (CPE) inhibition assays in Madin-Darby canine kidney (MDCK) cells: [1] [2]

Table 1: Anti-influenza activity of this compound against various virus strains

Virus Type Subtype/Strain IC₅₀ Value (mg/mL) Cell Line
Human Influenza A A/PR/8/34 (H1N1) 0.087 MDCK
A/FM/1/47 (H1N1) 0.15 MDCK
Swine-origin H1N1 (2009 pandemic) 0.18 MDCK
A/Aichi/2/68 (H3N2) 0.72 MDCK
Human Influenza B B/Guangzhou/GIRD/08/09 0.32 MDCK
Avian Influenza A H6N2 (A/Duck/Guangdong/2009) 0.24 MDCK
H7N3 (A/Duck/Guangdong/1994) 0.38 MDCK
H9N2 (A/Chicken/Guangdong/1996) 0.41 MDCK

The compound demonstrated particular potency against H1N1 subtypes, including the pandemic 2009 swine-origin strain, with IC₅₀ values ranging from 0.087 to 0.18 mg/mL. Importantly, this compound showed distinct selectivity for influenza viruses as it was inactive against other respiratory viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) when tested at comparable concentrations. [1] [2]

Cytotoxicity and Selective Index

The safety profile and selectivity of this compound were evaluated in MDCK cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

Table 2: Cytotoxicity profile of this compound in mammalian cell lines

Cell Line CC₅₀ (mg/mL) Highest Non-Toxic Concentration (mg/mL) Selective Index (SI) Range*
MDCK >1.0 0.8 5.6-11.5
16HBE >30 30 N/A
MRC-5 >1.0 0.8 N/A

Selective Index (SI) = CC₅₀/IC₅₀, calculated for MDCK cells across different influenza strains

This compound exhibited low cytotoxicity at therapeutically relevant concentrations, with no observed cytotoxicity at concentrations effectively inhibiting viral replication. The compound demonstrated favorable selective indices ranging from 5.6 to 11.5 across different influenza strains, indicating a sufficient therapeutic window for in vitro applications. [1] [2] [5]

Experimental Protocols

Compound Extraction and Purification
3.1.1 Extraction from Isatis indigotica Root
  • Starting Material: Begin with 10 kg of dried, powdered Isatis indigotica root. Authenticate plant material botanically before extraction. [2]
  • Initial Extraction: Perform triple extraction with 10 volumes (100 L) of water per extraction under reflux for 2 hours each. Combine all aqueous extracts. [2]
  • Concentration: Condense combined extracts under reduced pressure at 60°C to approximately 5-10% of original volume using rotary evaporation. [4] [2]
  • Macroporous Resin Chromatography: Load concentrated extract onto D101 macroporous resin column. Elute sequentially with water, 10% ethanol, and 30% ethanol. Collect the 30% ethanol fraction containing this compound. [4] [2]
  • MCI Gel Chromatography: Further purify the 30% ethanol fraction using MCI gel chromatography with stepwise elution of water, 10% methanol, and 25% methanol. Collect the 25% methanol eluate. [2]
  • Final Purification: Concentrate the 25% methanol fraction and subject to Sephadex LH-20 column chromatography using methanol as mobile phase. Obtain pure this compound as a yellow-white powder through crystallization from methanol. [2]
  • Quality Control: Verify compound purity (≥94.6%) by HPLC using C18 column with acetonitrile-water-acetic acid (25:75:1, v/v/v) mobile phase at flow rate of 1.0 mL/min with detection at 254 nm. [4] [2]
3.1.2 High-Speed Counter-Current Chromatography (HSCCC) Alternative

For higher throughput purification, employ HSCCC with the solvent system ethyl acetate-n-butanol-water (2:7:9, v/v/v). The upper phase serves as stationary phase while the lower phase functions as mobile phase at flow rate of 2.0 mL/min with column rotation at 800 rpm. This method yields this compound with 90.3% recovery and 94.6% purity from 250 mg crude extract. [4]

Cell Culture and Virus Propagation
3.2.1 Maintenance of Cell Lines
  • MDCK Cells: Culture in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ atmosphere. [1] [2]
  • Subculturing: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA solution. Use cells between passages 15-25 for antiviral assays to ensure consistency. [2]
  • Infection Medium: For viral propagation and infection assays, use serum-free DMEM containing 1 μg/mL TPCK-trypsin (tosyl phenylalanyl chloromethyl ketone-treated trypsin) to facilitate hemagglutinin cleavage. [2]
3.2.2 Virus Stock Preparation
  • Influenza Strains: Propagate human influenza viruses (H1N1, H3N2) and avian influenza viruses (H6N2, H7N3, H9N2) in MDCK cells. [1] [2]
  • Infection Protocol: Infect confluent MDCK cell monolayers at multiplicity of infection (MOI) of 0.01 in serum-free DMEM with TPCK-trypsin. [2]
  • Harvesting: Collect supernatant when significant cytopathic effect (CPE) is observed (typically 48-72 hours post-infection). Clarify by centrifugation at 3000 × g for 10 minutes. [2]
  • Titration: Determine virus titer by plaque assay or TCID₅₀ (50% tissue culture infectious dose) in MDCK cells. Aliquot and store at -80°C. [1] [2]
Antiviral Activity Assays
3.3.1 CPE Inhibition Assay
  • Cell Seeding: Seed MDCK cells in 96-well plates at density of 1 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers. [1] [2]
  • Compound Treatment: Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-trypsin). Remove culture medium from cells and add 100 μL/well of compound solutions. [1] [2]
  • Virus Infection: After 1 hour pre-incubation with compounds, infect cells with influenza virus at 100 TCID₅₀ (100 times the dose that causes infection in 50% of cultures). Include appropriate controls (virus control, cell control, compound toxicity control, and positive control such as oseltamivir). [1] [2]
  • Incubation and Assessment: Incubate infected cells for 48-72 hours. Monitor daily for CPE development. Quantify CPE inhibition by MTT assay: add 20 μL of 5 mg/mL MTT solution to each well, incubate for 4 hours, then add 150 μL DMSO to dissolve formazan crystals. Measure absorbance at 570 nm with reference wavelength at 630 nm. [1] [2]
  • Calculation: Calculate percentage protection using formula: [(ODₜᵣₑₐₜₑd - ODᵥᵢᵣᵤₛ)/(ODᶜₑₗₗ - ODᵥᵢᵣᵤₛ)] × 100%. Determine IC₅₀ values by nonlinear regression analysis of dose-response curves. [1] [2]
3.3.2 Virus Titration Reduction Assay
  • Treatment and Infection: Treat MDCK cells with this compound at different time points relative to virus infection: pre-treatment (compound added before infection), simultaneous treatment (compound and virus added together), and post-treatment (compound added after virus adsorption). [1] [2]
  • Virus Adsorption: Allow virus adsorption for 1 hour at 37°C, then remove inoculum and wash cells twice with PBS to remove unabsorbed virus. [1]
  • Sample Collection: Collect culture supernatants at various time points post-infection (e.g., 8, 16, 24 hours). [1]
  • Titration: Determine virus titers in collected supernatants by plaque assay or TCID₅₀ method. [1] [2]
  • Time-Course Analysis: Plot virus titers over time to determine kinetics of viral replication inhibition. [1]

The following workflow diagram illustrates the key experimental procedures for assessing the anti-influenza activity of this compound:

G cluster_cell Cell and Virus Preparation cluster_assays Antiviral Assays cluster_mech Mechanistic Studies compound This compound Extraction and Purification cell_culture MDCK Cell Culture compound->cell_culture cpe CPE Inhibition Assay cell_culture->cpe virus_prop Virus Propagation (Influenza A/B strains) virus_prop->cpe plaque Virus Titration Reduction Assay cpe->plaque time_course Time-of-Addition Assay plaque->time_course rnp RNP Localization (Immunofluorescence) time_course->rnp resistance Drug Resistance Selection rnp->resistance

Figure 1: Experimental workflow for evaluating anti-influenza activity of this compound

Mechanism of Action Studies

Time-of-Addition Assay

To identify which stage of the influenza virus lifecycle is affected by this compound, perform time-of-addition experiments with different treatment schedules:

  • Pre-treatment: Incubate cells with this compound for 1 hour before virus infection, then remove compound before virus addition
  • Adsorption: Add this compound during virus adsorption period (1 hour at 4°C)
  • Post-adsorption: Add this compound immediately after virus adsorption period
  • Full-treatment: Maintain this compound throughout entire experiment [1]

Results demonstrate that This compound exerts its strongest inhibitory effect when present during the early stages of infection (adsorption and immediate post-adsorption phases), suggesting it targets viral entry or early replication events. The compound showed significant reduction in virus titer even when added up to 4-6 hours post-infection, but efficacy diminished when addition was delayed beyond 8 hours. [1]

Ribonucleoprotein (RNP) Localization Assay
  • Infection and Treatment: Infect MDCK cells with influenza virus at MOI of 5. Treat with this compound at IC₉₀ concentration (approximately 0.3 mg/mL) or vehicle control immediately after adsorption. [1]
  • Fixation and Permeabilization: At 6 hours post-infection, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.2% Triton X-100 for 10 minutes. [1]
  • Immunofluorescence Staining: Incubate with primary antibodies against influenza NP (nucleoprotein) and M1 (matrix protein) for 1 hour, followed by appropriate fluorescent secondary antibodies. Counterstain nuclei with DAPI. [1]
  • Microscopy and Analysis: Visualize using fluorescence microscopy. In control cells, NP typically translocates to the cytoplasm by 6 hours post-infection, while This compound treatment results in retention of RNP complexes in the nucleus, indicating inhibition of RNP export. [1]
Drug Resistance Selection Studies

To assess the potential for resistance development against this compound:

  • Serial Passage: Propagate influenza virus (A/PR/8/34 H1N1) in MDCK cells in the presence of suboptimal concentrations of this compound (initially 0.5× IC₅₀). [1]
  • Concentration Escalation: Gradually increase compound concentration over multiple passages (15-20 cycles). [1]
  • Plaque Purification: Isplicate potential resistant variants by plaque purification and characterize their sensitivity to this compound compared to parent strain. [1]
  • Cross-Resistance Evaluation: Test sensitivity of potential resistant variants to standard antivirals (oseltamivir, zanamivir, amantadine) to assess cross-resistance profiles. [1]

Studies reported no significant resistance development to this compound after 15 passages under selective pressure, contrasting with rapid emergence of resistance to amantadine controls under similar conditions. [1]

The following diagram illustrates the proposed mechanism of action of this compound based on experimental evidence:

G entry Viral Entry (Endocytosis) uncoating Uncoating and Release of vRNP entry->uncoating import Nuclear Import of vRNP uncoating->import replication Transcription/ Replication import->replication export Nuclear Export of New vRNP replication->export assembly Assembly and Budding export->assembly inhibition1 This compound Potential Inhibition inhibition1->uncoating inhibition2 This compound Confirmed Inhibition inhibition2->export note Experimental evidence shows RNP retention in nucleus note->inhibition2

Figure 2: Proposed antiviral mechanism of this compound targeting early and late stages of influenza replication cycle

Conclusion and Research Applications

This compound demonstrates broad-spectrum anti-influenza activity against both human and avian influenza viruses with a distinct mechanism involving inhibition of viral RNP nuclear export. The compound exhibits favorable cytotoxicity profile and low resistance potential, making it a promising candidate for further antiviral development.

These application notes provide comprehensive protocols for investigating this compound's anti-influenza properties, enabling standardized assessment across research laboratories. The compound represents an interesting chemical scaffold for developing novel anti-influenza agents, particularly given its different mechanism from currently licensed antivirals and activity against strains resistant to neuraminidase inhibitors and M2 ion channel blockers.

References

improving Clemastanin B extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Clemastanin B

What is this compound? this compound is a lignan glycoside found in the roots of Isatis indigotica Fort. (Banlangen). It's a major active compound responsible for the plant's notable antiviral activities, particularly against various influenza A and B viruses [1].

Typical Yield from Natural Roots The natural content of this compound in the dried roots of Isatis indigotica is approximately 0.04% [1]. This low natural abundance is a key driver for researching improved extraction and production methods.

Optimized Extraction & Purification

For extracting this compound from dried plant material, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method. The table below summarizes an optimized protocol from the literature [2] [3].

Parameter Specification
Source Material Dried root powder of Isatis indigotica
Primary Extraction Reflux with 50% aqueous ethanol (10 mL/g), 2 hours, repeated 3 times
Pre-purification D101 macroporous resin column; elute with 30% ethanol
HSCCC Solvent System Ethyl acetate - n-butanol - water (2:7:9, v/v/v)
Sample Load 250 mg of crude extract in 15 mL of the lower phase
Operational Conditions Flow rate: 2.0 mL/min; Rotation: 800 rpm; Detection: 254 nm
Output 59.2 mg this compound; Purity: 94.6%; Recovery: 90.3%

The following diagram illustrates this multi-step workflow:

Workflow for this compound Extraction and Purification start Start (Dried Root Powder) step1 Primary Extraction 50% Ethanol Reflux start->step1 300 g powder step2 Pre-purification D101 Macroporous Resin (30% EtOH Elution) step1->step2 Aqueous extract concentrated step3 HSCCC Separation Ethyl Acetate:n-Butanol:Water (2:7:9, v/v/v) step2->step3 Crude extract (24.8% this compound) end High-Purity This compound step3->end 59.2 mg, 94.6% pure (90.3% recovery)

Advanced Bioproduction with Hairy Root Cultures

Hairy root cultures, induced by Agrobacterium rhizogenes, offer a sustainable and controllable alternative for producing plant metabolites. Below are key strategies for enhancing this compound yield in this system.

Strategy Mechanism & Goal Key Findings & Considerations
Metabolic Engineering [4] Overexpression of key glycosyltransferases (UGTs) to enhance the glycosylation step in lignan biosynthesis. IiUGT4 identified as the key enzyme; knockdown reduced lariciresinol glycosides by >70%; overexpression strategy recommended.
Elicitation [5] Use of biotic/abiotic stress agents to trigger the plant's defense response, stimulating secondary metabolite production. In related plants (e.g., Ammi majus), SiO2 increased coumarin yield by ~68%; specific elicitors for I. indigotica lignans need further study.

The biosynthesis of this compound in Isatis indigotica involves a specific pathway that can be targeted for engineering. The following diagram outlines this pathway and the key enzyme, which is a prime target for genetic manipulation to boost yields [4] [6].

Biosynthetic Pathway and Metabolic Engineering Target for this compound ConiferylAlcohol Coniferyl Alcohol Enzyme1 DIR1/2 (Dirigent Protein) ConiferylAlcohol->Enzyme1 Pinoresinol (+)-Pinoresinol Enzyme2 PLR (Pinoresinol-Lariciresinol Reductase) Pinoresinol->Enzyme2 Lariciresinol (-)-Lariciresinol Enzyme3 IiUGT4 (Glycosyltransferase) Lariciresinol->Enzyme3 Lariciresinol4OGlc Lariciresinol- 4-O-Glucoside ClemastaninB This compound Lariciresinol4OGlc->ClemastaninB Second Glycosylation Enzyme1->Pinoresinol Enzyme2->Lariciresinol Enzyme3->Lariciresinol4OGlc First Glycosylation EngineeringTarget Genetic Engineering Target (Overexpress IiUGT4) EngineeringTarget->Enzyme3

Frequently Asked Questions

Q1: My HSCCC separation of this compound has poor resolution. What could be wrong? The two-phase solvent system is critical. Ensure your ethyl acetate-n-butanol-water (2:7:9, v/v/v) mixture is precisely measured and thoroughly equilibrated at a constant room temperature before use. An improperly equilibrated system will lead to unstable retention of the stationary phase and poor separation [2].

Q2: Why are my hairy root cultures of Isatis indigotica producing low levels of this compound? The biosynthetic pathway is complex. First, confirm that your culture lines are producing the key intermediates. Then, consider genetic engineering. Research shows that knocking down the IiUGT4 gene reduces the yield of lariciresinol glycosides (like this compound) by over 70%, indicating it's a bottleneck. Prioritize overexpressing this specific glycosyltransferase to enhance flux toward the final product [4].

Q3: Are there alternatives to HSCCC for purifying this compound? While HSCCC is highly effective due to its high recovery rate, conventional methods like silica gel chromatography, Sephadex LH-20, and preparative HPLC can also be used. However, these are often described as more tedious, time-consuming, and involve multiple steps compared to the one-step elution of the optimized HSCCC method [2].

References

Troubleshooting Guide: HSCCC Solvent System Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The following table addresses common issues encountered during HSCCC solvent system optimization for isolating compounds like Clemastanin B.

Problem & Phenomenon Potential Root Cause Recommended Solution

| Poor Peak Resolution

  • Peaks are broad or overlapping. | - Unsuitable partition coefficient (K).
  • K value is too small or too large.
  • Insufficient separation factor (α) between target compounds. | - Optimize solvent system to achieve a K between 0.5 and 2.0 for a balanced elution [1].
  • Measure K values for all target compounds; ensure α > 1.5 for baseline resolution [1]. | | Long Separation Time
  • Excessive run time with poor efficiency. | - Solvent system causing excessive retention (K >> 2.0). | - Adjust solvent polarity. Increase proportion of medium-polarity solvents (e.g., n-butanol) or decrease proportion of low-polarity solvents (e.g., ethyl acetate) in the system [1]. | | Low Recovery Yield
  • Low amount of target compound obtained. | - Sample precipitation or adsorption in the column.
  • Instability of the two-phase system. | - Ensure the crude sample is fully dissolved in a mixture of the stationary and mobile phases [1].
  • Verify the solvent system has a clear and stable phase separation before use. |

Frequently Asked Questions (FAQs)

Q1: What is the role of the partition coefficient (K) in HSCCC method development? The partition coefficient (K) is a critical parameter. It is defined as the concentration of a compound in the stationary phase divided by its concentration in the mobile phase. An ideal K value ensures that the compound is retained long enough in the column for separation but not so long that the run time becomes impractical. A K value between 0.5 and 2.0 is generally considered optimal for a good balance between resolution and separation time [1].

Q2: How do I quickly screen for a suitable HSCCC solvent system? A standard practice is to use the test tube method. Add about 2 mg of your crude extract to a test tube containing 4 ml of each pre-equilibrated phase of your candidate solvent system. Shake the tube vigorously and allow the phases to separate. Analyze the concentration of your target compound in each phase by HPLC. The K value is calculated as (peak area in stationary phase) / (peak area in mobile phase). This allows you to rapidly evaluate multiple systems with small amounts of material [1].

Experimental Protocol: Isolation of this compound via HSCCC

The workflow below outlines the key experimental steps, based on a published method for isolating this compound from Radix Isatidis [1].

Start Start: Prepare Crude Extract S1 1. Select Solvent System Start->S1 S2 2. Measure Partition Coefficient (K) S1->S2 Detail1 Ethyl acetate–n-butanol–water (2:7:9, v/v/v) S1->Detail1 S3 3. Prepare HSCCC Instrument S2->S3 Detail2 K ≈ 0.67 for this compound S2->Detail2 S4 4. Perform Separation S3->S4 Detail3 Fill with stationary phase (upper). Rotate at 800 rpm. Pump mobile phase (lower) at 2.0 ml/min. S3->Detail3 S5 5. Analyze & Identify S4->S5 Detail4 Inject 250 mg sample. Monitor at 254 nm. Collect peak fractions. S4->Detail4 End End: Obtain Pure Compound S5->End Detail5 HPLC for purity (e.g., 94.6%). Identify via MS, NMR. S5->Detail5

Step-by-Step Methodology
  • Crude Extract Preparation

    • Material: 300 g of powdered Radix Isatidis (Banlangen).
    • Extraction: Reflux with 1500 ml of 50% aqueous ethanol for 2 hours. Filter the mixture.
    • Concentration: Concentrate the filtrate to dryness using a rotary evaporator at 60°C under reduced pressure.
    • Pre-purification: Redissolve the extract in water and load onto a D101 macroporous resin column. Elute with 40% aqueous ethanol to obtain the crude sample for HSCCC [1].
  • Solvent System Selection & Optimization

    • The recommended system for this compound is ethyl acetate–n-butanol–water (2:7:9, v/v/v) [1].
    • Preparation: Add the solvents to a separation funnel in the specified ratios, shake thoroughly, and allow it to equilibrate at room temperature until clear phase separation occurs. Separate the two phases shortly before use.
  • Partition Coefficient (K) Measurement

    • Dissolve about 2 mg of the crude extract in a test tube containing 4 ml of each phase of the equilibrated solvent system.
    • Shake vigorously and let the phases separate.
    • Take each phase, evaporate to dryness, redissolve in mobile phase, and analyze by HPLC.
    • Calculate K: K = (Peak area of compound in stationary phase) / (Peak area of compound in mobile phase). The study reported a K value of approximately 0.67 for this compound in the selected system [1].
  • HSCCC Separation Procedure

    • Apparatus Setup: Use a preparative HSCCC instrument with a 300 ml column volume.
    • Equilibration: First, fill the entire column with the upper phase (stationary phase). Then, start rotating the apparatus at 800 rpm and pump the lower phase (mobile phase) into the column at a flow rate of 2.0 ml/min.
    • Sample Injection: Once hydrodynamic equilibrium is established (mobile phase front emerges), inject 15 ml of sample solution (containing 250 mg crude extract dissolved in the lower phase).
    • Monitoring & Collection: Monitor the effluent with a UV detector at 254 nm and collect peak fractions based on the elution profile [1].
  • Analysis and Identification

    • HPLC Analysis: Analyze the collected fractions using HPLC to determine purity. The cited study used a C18 column with acetonitrile–water–acetic acid (25:75:1, v/v/v) as the mobile phase at a flow rate of 1.0 ml/min [1].
    • Compound Identification: Identify the purified this compound using spectroscopic techniques including IR, MS, ¹H NMR, and ¹³C NMR [1].

Key Experimental Parameters Summary

The table below consolidates the critical operational data from the reference method.

Parameter Specification / Value
Target Compound This compound
Optimal Solvent System Ethyl acetate–n-butanol–water (2:7:9, v/v/v) [1]
Partition Coefficient (K) ~0.67 [1]
HSCCC Rotation Speed 800 rpm [1]
Mobile Phase Flow Rate 2.0 ml/min [1]
Sample Loading 250 mg crude extract [1]
Reported Purity 94.6% [1]
Reported Recovery Yield 90.3% [1]

References

Troubleshooting Guide: Clemastine Fumarate Purification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: How can I improve the crystalline purity and yield of Clemastine Fumarate? A common method involves using a mixed acetone-water solvent system for crystallization [1].

  • Detailed Protocol:

    • Dissolution: Dissolve crude clemastine in 4-6 times its weight of acetone. Warm and stir until complete dissolution.
    • Clarification: Add 1-2% (w/w relative to crude product) of activated carbon. Stir for 30 minutes for decolorization, then filter to remove carbon.
    • Crystallization: Slowly add clean water (approximately 0.5-1 times the volume of acetone used) to the filtered acetone solution while stirring. The water addition rate should be controlled to encourage crystal formation.
    • Isolation and Drying: Allow the mixture to stand for crystallization. Filter the mixture to collect the solid crystals. Wash the crystals with a small amount of a cold acetone-water mixed solvent and dry under vacuum at 50-60°C until a constant weight is achieved [1].
  • Troubleshooting:

    • Low Yield: If yield is low, check the water addition rate. Adding too quickly can form oil-like impurities instead of crystals. Slowly adding water and seeding with existing crystals can help.
    • Poor Color: If the final product is discolored, ensure sufficient stirring time with activated carbon and that the filtration step is complete to remove all carbon fines.

FAQ 2: What is an effective method to resolve the (R)-enantiomer of Clemastine? The desired (R)-enantiomer can be obtained by forming a diastereomeric salt with L-(+)-tartaric acid [1].

  • Detailed Protocol:
    • Salt Formation: Dissolve racemic clemastine in a suitable solvent (e.g., acetone). Add an equimolar amount of L-(+)-tartaric acid and stir at room temperature.
    • Precipitation: The L-(+)-tartaric acid salt of the (R)-clemastine enantiomer will preferentially precipitate out of solution.
    • Isolation: Filter the mixture to obtain the solid salt.
    • Free Base Generation: Re-dissolve the collected salt in an organic solvent (like dichloromethane). Treat with a mild base (e.g., a sodium hydroxide solution) to liberate the pure (R)-clemastine free base. Separate the organic layer, wash with water, and concentrate [1].

FAQ 3: How do I remove racemization impurities generated during synthesis? Impurities from racemization can be controlled during the initial synthesis step.

  • Detailed Protocol:
    • Reaction Control: The key is to avoid conditions that promote racemization during the nucleophilic substitution reaction between 1-(4-chlorophenyl)-1-phenylethanol and 2-(2-chloroethyl)-1-methylpyrrolidine.
    • Solvent Selection: Using acetone as the reaction solvent, rather than traditional solvents like toluene, xylene, or chlorobenzene, has been shown to significantly suppress the formation of racemization impurities [1].
    • Monitoring: Use analytical methods (e.g., HPLC with a chiral column) to monitor the enantiomeric excess (ee) of the product throughout the process.

Physicochemical Data for Process Design

The solubility of Clemastine Fumarate in supercritical carbon dioxide (ScCO₂) has been measured, which is relevant for advanced purification or micronization techniques like supercritical fluid technology [2].

Table: Solubility of Clemastine Fumarate in Supercritical CO₂ (ScCO₂) [2]

Temperature (K) Pressure (MPa) Solubility (Mole Fraction)
308 12 1.61 × 10⁻⁶
308 15 2.37 × 10⁻⁶
308 18 3.51 × 10⁻⁶
308 21 5.11 × 10⁻⁶
308 24 7.21 × 10⁻⁶
308 27 9.41 × 10⁻⁶
318 12 1.85 × 10⁻⁶
318 15 2.78 × 10⁻⁶
318 18 4.09 × 10⁻⁶
318 21 5.91 × 10⁻⁶
318 24 8.25 × 10⁻⁶
318 27 1.10 × 10⁻⁵
338 12 2.21 × 10⁻⁶
338 15 3.41 × 10⁻⁶
338 18 5.07 × 10⁻⁶
338 21 7.33 × 10⁻⁶
338 24 1.01 × 10⁻⁵
338 27 1.32 × 10⁻⁵

This data shows that solubility increases with both pressure and temperature, which is crucial for designing a supercritical fluid crystallization or micronization process [2].

Synthesis & Purification Workflow

The diagram below outlines a complete workflow for the synthesis and purification of high-purity (R)-Clemastine, integrating the protocols above.

Start Start: Synthesis of Clemastine Free Base A Reaction in Acetone Solvent (to suppress racemization) Start->A B Crude Clemastine Product A->B C Enantiomeric Resolution with L-(+)-Tartaric Acid B->C D (R)-Clemastine Tartrate Salt C->D Precipitates E Liberate Free Base (DCM + NaOH) D->E F (R)-Clemastine Free Base E->F G Purification & Crystallization (Activated Carbon + Acetone/Water) F->G H Final Product: High-Purity (R)-Clemastine Fumarate Salt G->H

Suggestions for Moving Forward

Since "Clemastanin B" is not found in the available scientific literature and patents, I suggest:

  • Verifying the Compound Name: Please double-check the spelling and nomenclature of your target compound. "this compound" may be a research code, a derivative, or potentially a typo for "Clemastine".
  • Exploring Related Compounds: The principles of purification for Clemastine Fumarate—such as chiral resolution, recrystallization, and supercritical fluid processing—are widely applicable. You may adapt these protocols for your specific compound.

References

Available Information on Storage and Handling

Author: Smolecule Technical Support Team. Date: February 2026

While direct stability studies are absent, some relevant information can be gathered from the supplier's documentation and research contexts.

  • Supplier Storage Recommendations: A safety data sheet (MSDS) from a chemical supplier suggests storing Clemastanin B at -20°C for the powder form or -80°C for solutions in solvent [1]. This provides a practical baseline for storage conditions.
  • General Handling: The same source classifies this compound as having acute toxicity (Category 4, Harmful if swallowed) and advises using personal protective equipment, ensuring good ventilation, and avoiding the formation of dust and aerosols [1].

How to Establish Stability Protocols

In the absence of published data, you can determine the stability profile of this compound in your specific formulation or storage condition by conducting your own studies. Here is a general workflow you can follow.

Start Start: Determine this compound Stability Step1 Define Storage Conditions (Temperature, Light, Humidity) Start->Step1 Step2 Prepare Samples in Intended Formulation Step1->Step2 Step3 Set Time Points for Analysis (e.g., 0, 1, 3, 6 months) Step2->Step3 Step4 Store Samples under Defined Conditions Step3->Step4 Step5 Analyze Samples at Intervals (HPLC for Purity and Concentration) Step4->Step5 Step6 Evaluate Data and Establish Shelf Life Step5->Step6

For the analytical method in Step 5, you can refer to established protocols from purification studies. One research paper used High-Performance Liquid Chromatography (HPLC) with the following parameters [2]:

Parameter Specification
Column Lichrospher C18 (6.0 mm × 150 mm i.d. 5 μm)
Mobile Phase Acetonitrile–water–acetic acid (25:75:1, v/v/v)
Flow Rate 1.0 ml/min
Detection UV at 254 nm
Column Temperature 25 °C [2]

Frequently Asked Questions

  • Q: What is the recommended long-term storage condition for this compound? A: Based on supplier information, the powder should be stored at -20°C and solutions at -80°C [1]. You should verify these conditions for your specific material.
  • Q: How can I check the purity of this compound after storage? A: You can use the HPLC method described above [2]. A decrease in the this compound peak area or the appearance of new peaks indicates the formation of degradation products.
  • Q: What factors are most likely to affect this compound's stability? A: As with most organic compounds, stability can be degraded by heat, light, and oxygen. Aqueous solutions may also be susceptible to microbial growth or hydrolysis.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Issue Category Specific Problem Possible Cause & Solution

| Separation & Purification | Low yield/irreversible adsorption during purification [1] | Cause: Strong interaction with solid C18 support [1]. Solution: Use support-free High-Speed Counter-Current Chromatography (HSCCC) [1] [2]. | | | Poor resolution in HSCCC [2] | Cause: Unsuitable partition coefficient (K). Target K=1 for optimal separation [2]. Solution: Optimize solvent system (e.g., Ethyl acetate–n-butanol–water at 2:7:9, v/v/v) [2]. | | Detection & Identification | Difficulty identifying Clemastanin B in complex extracts | Cause: Signal overlap from other metabolites. Solution: Use tandem MS (MS/MS) for confirmation [3] [4]. Cross-reference with known MS/MS spectra or standard compounds [4]. | | | Low sensitivity in MS imaging [5] | Cause: Suboptimal matrix or desorption/ionization method. Solution: For MALDI-MS, use 2′,5′-dihydroxyacetophenone (2,5-DHAP) matrix. Consider DESI-MS to avoid matrix interference [4]. | | Quantification & Analysis | Interference from endogenous compounds in biological samples | Cause: Matrix effects in complex samples. Solution: Use surrogate matrices, background subtraction, or standard addition methods per ICH M10 guidance for endogenous molecules [6]. | | | Method validation for biomarker assays [6] | Cause: Applying drug-based validation criteria to biomarker assays. Solution: Develop a Context of Use (COU)-driven study plan. ICH M10 is a starting point, but criteria must fit the specific biomarker purpose [6]. |

Experimental Protocols

HSCCC Purification of this compound [2]

This support-free method effectively avoids irreversible adsorption on solid phases.

  • Solvent System: Ethyl acetate–n–butanol–water at a volume ratio of 2:7:9 (v/v/v).
  • Sample Preparation: Extract 300 g of powdered Radix Isatidis by refluxing with 1500 ml of 50% aqueous ethanol. Concentrate and preliminarily purify using a D101 macroporous resin column, eluting with 30-40% aqueous ethanol [2] [7].
  • HSCCC Procedure:
    • Fill the CCC column with the upper phase (stationary phase).
    • Rotate the apparatus at 800 rpm.
    • Pump the lower phase (mobile phase) at a flow rate of 2.0 ml/min.
    • After equilibrium, inject 15 ml of sample solution (dissolved in lower phase).
  • Expected Outcome: From 250 mg of crude extract, you can obtain ~59 mg of this compound at ~95% purity in a single run [2].
HPLC Analytical Method for Quality Control [2]
  • Column: Lichrospher C18 (150 mm x 4.6 mm i.d., 5 μm).
  • Mobile Phase: Acetonitrile–water–acetic acid at 25:75:1 (v/v/v).
  • Flow Rate: 1.0 ml/min.
  • Detection: UV at 254 nm.
  • Note: This is an isocratic method that requires no complex gradients or buffers, making it robust for routine analysis [2].

Workflow & Troubleshooting Logic

The following diagram illustrates the decision-making process for selecting the appropriate analytical or purification strategy based on your experimental goal.

Start Start: Analyze this compound Goal What is the primary goal? Start->Goal Prep Preparative Scale Purification Goal->Prep Purify Compound Detect Detection & Localization in Tissue Goal->Detect Spatial Distribution Quant Quantification in Biological Matrix Goal->Quant Measure in Samples HSCCC Use HSCCC with EtOAc-BuOH-H2O (2:7:9) Prep->HSCCC SolidPhase Avoid solid-phase methods due to adsorption risk Prep->SolidPhase MSI Use Mass Spectrometry Imaging (MSI) Detect->MSI Biomarker For Biomarker Assays Quant->Biomarker MALDI MALDI-MS with 2,5-DHAP matrix MSI->MALDI DESI or DESI-MS to avoid matrix interference MSI->DESI COU Follow Context of Use (COU) principles for validation Biomarker->COU ICH Use ICH M10 as a starting reference Biomarker->ICH

Key Technical Notes

  • Partition Coefficient (K) is Crucial: In HSCCC, always measure the K value of your target compound in the chosen solvent system before a preparative run. The ideal K is around 1 [2].
  • Mass Spectrometry Confirmation: this compound can be identified by ESI-MS, IR, and NMR ( [1], [2]). Key spectral data should be compared against established literature for definitive identification.
  • Spatial Distribution Studies: Mass Spectrometry Imaging (MSI) techniques like MALDI or DESI can reveal the spatial distribution of this compound within root tissues, which is valuable for plant biology and quality marker studies [5] [4].

References

Primary Purification Method: High-Speed Counter-Current Chromatography (HSCCC)

Author: Smolecule Technical Support Team. Date: February 2026

For the isolation of Clemastanin B from a crude plant extract, High-Speed Counter-Current Chromatography (HSCCC) has been proven to be a highly effective, single-step method [1] [2]. The following table summarizes the core parameters and performance data from a successful study.

Parameter Specification / Result
Source Material Radix Isatidis (Banlangen) crude extract [1] [2]
Target Compounds This compound & Indigoticoside A [1]
Solvent System Ethyl acetate - ( n )-butanol - water (2:7:9, v/v/v) [1] [2]
Sample Load 250 mg of crude extract [1]
Final Yield (this compound) 59.2 mg [1]
Purity (this compound) 94.6% [1]
Recovery (this compound) 90.3% [1]

Detailed Experimental Protocol

Below is the step-by-step methodology used in the cited study for isolating this compound via HSCCC [2]:

  • Preparation of Crude Extract

    • Extract 300 g of powdered Radix Isatidis by refluxing with 1500 ml of 50% aqueous ethanol for 2 hours.
    • Filter the mixture and collect the filtrate.
    • Concentrate the filtrate to dryness using a rotary evaporator at 60°C under reduced pressure.
    • Redissolve the extract in water and load it onto a D101 macroporous resin column.
    • Elute the target compounds using 40% aqueous ethanol to obtain the purified crude sample for HSCCC.
  • Selection of Solvent System

    • Prepare the two-phase solvent system: Ethyl acetate-( n )-butanol-water (2:7:9, v/v/v).
    • Equilibrate the solvent mixture thoroughly in a separation funnel at room temperature and separate the two phases shortly before use.
  • HSCCC Separation Procedure

    • Fill the column entirely with the stationary phase (the upper phase of the solvent system).
    • Start the rotation of the HSCCC apparatus at 800 rpm.
    • Pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 ml/min.
    • Inject the sample once hydrodynamic equilibrium is established (after the mobile phase front emerges). The sample should be dissolved in 15 ml of the lower phase.
    • Monitor the effluent with a UV detector at 254 nm and collect peak fractions based on the elution profile.
  • Analysis and Identification

    • Analyze the collected fractions by HPLC to determine purity. The study used a C18 column with a mobile phase of acetonitrile-water-acetic acid (25:75:1, v/v/v) at a flow rate of 1.0 ml/min [2].
    • Identify the structure of purified this compound using IR, MS, 1H NMR, and 13C NMR [1] [2].

An Alternative Approach: Microbial Synthesis

Beyond extraction from plants, an emerging approach is the heterologous biosynthesis of lignans (including this compound) in engineered microbial systems like E. coli [3]. This method involves constructing the entire biosynthetic pathway in a microorganism, which can be a more sustainable and scalable production strategy.

The diagram below illustrates the general biosynthetic network that can be engineered into E. coli to produce this compound and other related lignan glycosides.

lignan_pathway Start Eugenol (Substrate) Coniferyl_Alcohol Coniferyl Alcohol (Precursor) Start->Coniferyl_Alcohol Peroxidases (Prx02, PsVAO) Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein & Laccase Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol/Lariciresinol Reductase (PLR) Glycosides Lignan Glycosides (e.g., this compound) Pinoresinol->Glycosides UGT71B5 Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol/Lariciresinol Reductase (PLR) Lariciresinol->Glycosides UGT71B5 Matairesinol (-)-Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SIRD) Matairesinol->Glycosides UGT71B2

The key to producing this compound specifically is the action of UDP-glycosyltransferases (UGTs), such as IiUGT71B5 and IiUGT71B2 from Isatis indigotica, which glycosylate the lignan aglycones [3]. Using a "multicellular one-pot" fermentation method has been reported as effective for producing these compounds [3].

Potential FAQs for Your Support Center

Based on this research, here are some foundational questions and answers you could include:

  • What is the most effective method to purify this compound from a crude plant extract?

    • High-Speed Counter-Current Chromatography (HSCCC) using a solvent system of Ethyl acetate-( n )-butanol-water (2:7:9, v/v/v) has been shown to yield this compound with over 94% purity and 90% recovery in a single step [1] [2].
  • How can I analyze the purity of this compound in my fractions?

    • HPLC is the recommended method. A validated condition uses a C18 column with an isocratic mobile phase of acetonitrile-water-acetic acid (25:75:1, v/v/v) and detection at 254 nm [2].
  • Is there a way to produce this compound without plant extraction?

    • Yes, synthetic biology offers an alternative. Research demonstrates that this compound and other lignan glycosides can be produced in engineered E. coli by constructing their biosynthetic pathway and using specific glycosyltransferases (UGTs) for the final glycosylation step [3].

References

Clemastanin B: Known Properties & Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key characteristics and techniques related to Clemastanin B as reported in recent studies.

Aspect Description
Source Plant Dried root of Isatis indigotica Fort. (Ban Lan Gen) [1] [2] [3]
Compound Class Lignan glycoside (a phytoestrogen with two phenylpropane units) [4] [5]
Reported Bioactivity Anti-influenza virus activity [1] [4] [3]
Key Analytical Techniques Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) [6], UHPLC-Q-Exactive Orbitrap MS [3]
Research Context Identified as a key anti-influenza component in Banlangen granules and in studies of Isatis indigotica metabolism [1] [4] [3]

A Generalized Workflow for Identification

While a full isolation protocol isn't available, research describes a standard workflow for identifying and quantifying this compound in complex plant extracts. The diagram below illustrates this general process.

Start Start: Dried Root of Isatis indigotica Step1 Extraction Start->Step1 Step2 Crude Extract Step1->Step2 Step3 Fractionation (e.g., Liquid Partition) Step2->Step3 Step4 Fraction Containing This compound Step3->Step4 Step5 Analysis via UHPLC-MS/MS Step4->Step5 Step6 Identification & Quantification Step5->Step6 Step7 Bioactivity Assay (e.g., Anti-influenza) Step6->Step7

Frequently Asked Questions

What is the primary challenge in working with this compound?

The main challenge is not its isolation per se, but its analysis within a complex mixture. Isatis indigotica root contains hundreds of different compounds, including other lignans, alkaloids, and phenylpropanoids [2]. Therefore, the key is to reliably separate, identify, and quantify this compound from these many similar compounds.

What techniques are used to confirm its identity and purity?

The most critical technique is high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC).

  • Chromatography (LC/UPLC): Separates the complex extract into individual components.
  • Mass Spectrometry (MS): Provides the precise molecular weight and fragmentation pattern (fingerprint) of this compound, allowing for confident identification even without a pure sample [6] [3]. Researchers often compare these data with commercially available reference standards for confirmation [4].

Troubleshooting and Pathway Insights

Since direct isolation guides are unavailable, focusing on the biosynthetic pathway can offer alternative strategies. Recent synthetic biology studies have successfully produced this compound in engineered E. coli by reconstructing its biosynthetic pathway [4]. The key steps are summarized below.

Start Precursor Phenylalanine Step1 Phenylpropanoid Pathway (PAL, C4H, 4CL enzymes) Start->Step1 Step2 Coniferyl Alcohol Step1->Step2 Step3 Dirigent Protein & Laccase (Oxidative Coupling) Step2->Step3 Step4 (+)-Pinoresinol Step3->Step4 Step5 Pinoresinol/Lariciresinol Reductase (PLR) (Reduction) Step4->Step5 Step6 Lariciresinol Step5->Step6 Step7 UGT Glycosyltransferase (Glycosylation) Step6->Step7 End This compound (Lignan Glycoside) Step7->End

Potential Application of this Pathway:

  • If your isolation yield from the natural plant is low, one potential workaround is to focus on the aglycone precursor (e.g., lariciresinol). The pathway shows that lariciresinol is the direct precursor before glycosylation [4] [5]. This compound might be more abundant or easier to isolate, and you could then explore enzymatic or synthetic methods to complete the final glycosylation step.

References

Clemastanin B: Isolation & Quantification Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is a highly effective method for isolating and purifying Clemastanin B from Radix Isatidis?

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective, support-free liquid-liquid partition chromatographic technique ideal for isolating this compound. It eliminates irreversible adsorption of the sample onto a solid support, offering excellent sample recovery and allowing for the direct introduction of crude extracts [1].

Experimental Protocol: HSCCC Isolation of this compound [1]

  • Solvent System: Ethyl acetate–n-butanol–water at a volume ratio of 2:7:9 (v/v/v).
  • Sample Preparation: Extract 300 g of powdered Radix Isatidis by refluxing with 1500 ml of 50% aqueous ethanol for 2 hours. Filter, concentrate the filtrate, and then fractionate using a D101 macroporous resin column. Elute with 40% aqueous ethanol to obtain the crude sample for HSCCC.
  • HSCCC Procedure:
    • Fill the HSCCC coil column entirely with the upper phase of the equilibrated solvent system.
    • Rotate the apparatus at 800 rpm and pump the lower phase (which acts as the mobile phase) into the column at a flow rate of 2.0 ml/min.
    • After hydrodynamic equilibrium is established, inject a sample solution containing 250 mg of the crude extract dissolved in 15 ml of the lower phase.
    • Monitor the effluent with a UV-vis detector at 254 nm and collect peak fractions corresponding to this compound.
  • Expected Yield & Purity: From 250 mg of a crude extract containing 24.8% this compound, this method can isolate approximately 59.2 mg of this compound with a purity of 94.6% and a recovery rate of 90.3% [1].

The following diagram illustrates the complete HSCCC workflow:

Start Start: Powdered Radix Isatidis A Reflux Extraction (50% Aqueous Ethanol) Start->A B Filtration and Concentration A->B C Macroporous Resin Fractionation (D101) B->C D HSCCC Separation (Solvent System: 2:7:9) C->D E Collection of This compound Fraction D->E End Final Product: Purified this compound E->End

FAQ 2: What HPLC conditions should I use to quantify this compound and check its purity?

A robust reversed-phase HPLC method can be used for the quantitative analysis of this compound in crude extracts and for assessing the purity of collected fractions.

Experimental Protocol: HPLC Analysis of this compound [1]

  • Analytical Column: Lichrospher C18 column (150 mm × 6.0 mm i.d., 5 μm particle size).
  • Mobile Phase: Acetonitrile–water–acetic acid at a volume ratio of 25:75:1 (v/v/v).
  • Elution Mode: Isocratic (no complex gradient or buffer needed).
  • Flow Rate: 1.0 ml/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 254 nm.
  • Sample Preparation: Dissolve the crude extract or purified fraction in the mobile phase for analysis.

Under these conditions, this compound and its common analogue, indigoticoside A, are well-resolved. In a typical crude extract, they may constitute 24.8% and 28.4% of the content, respectively [1].

FAQ 3: I am getting low recovery of this compound. What could be the issue?

Low recovery can stem from several points in the process. The table below outlines common issues and solutions.

Problem & Symptoms Possible Root Cause Troubleshooting & Solution
Low Yield in Extraction: Low final amount from plant material. Inefficient initial extraction from plant matrix. Ensure powder is fine enough. Validate the solvent ratio, volume, and extraction time. 50% aqueous ethanol reflux for 2 hours is a validated starting point [1].
Poor Recovery in HSCCC: Low yield after purification. Incorrect partition coefficient (K) in the solvent system. A K value far from 1 is suboptimal. Systematically measure the K value of your target compound. The ideal solvent system gives a K between 0.5 and 2. The ethyl acetate–n-butanol–water (2:7:9) system was specifically optimized for this compound [1].
Low Purity in Final Product: Product is contaminated with impurities. Inadequate resolution during the HSCCC separation or incomplete fractionation of the crude extract. Optimize the HSCCC solvent system for greater selectivity (separation factor, α). Use the pre-fractionation step with macroporous resin to remove more impurities before HSCCC [1].

FAQ 4: What is the known antiviral mechanism of this compound?

While the exact mechanism is not fully defined, studies indicate that this compound targets the early stages of the influenza virus lifecycle. It is reported to inhibit viral endocytosis and uncoating. Furthermore, treatment with this compound can cause the viral ribonucleoprotein (RNP) to be retained in the nucleus, suggesting it may also interfere with RNP export, thereby preventing the assembly of new viral particles [2].

The following diagram summarizes this proposed multimodal mechanism of action:

Virus Influenza Virus Step1 Viral Entry (Endocytosis) Virus->Step1 Step2 Viral Uncoating Step1->Step2 Step3 RNP Export from Nucleus Step2->Step3 Step4 Viral Replication Step3->Step4 Inhibit This compound Inhibition Inhibit->Step1 Blocks Inhibit->Step2 Blocks Inhibit->Step3 Impedes

FAQ 5: What is the natural content of this compound in Radix Isatidis, and what is its typical cytotoxicity?

Knowing the natural abundance and safety profile is crucial for experiment planning.

  • Natural Content: this compound is one of the major lignans in Radix Isatidis, with a reported content of approximately 0.04% in the root [2].
  • Cytotoxicity: Its cytotoxicity (CC₅₀) in Madin-Darby canine kidney (MDCK) cells has been reported to be >1 mg/ml [2]. This indicates a relatively safe profile in this cell line, which is commonly used for influenza virus research.

References

Systems & Yields for Lignan Glycoside Production

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes recent advances in heterologous biosynthesis, showing the variety of systems and the specific lignan glycosides produced.

Host System Key Lignan Glycosides Produced Precursor/Feedstock Reported Yield Key Feature/Strategy
Synthetic Yeast Consortium (S. cerevisiae) [1] [2] Lariciresinol diglucoside Glucose (De novo) Information missing Division of labor: Uses auxotrophic strains (met15Δ, ade2Δ) to split the long pathway, reducing metabolic promiscuity [1] [2].
Escherichia coli (Multicellular One-Pot) [3] (-)-Matairesinol-4'-O-D-glucopyranoside Eugenol 74.5 µg/L Multicellular one-pot fermentation: Different E. coli strains, each engineered for a part of the pathway, are co-cultured [3].
E. coli (with UDPG Module) [3] (+)-Lariciresinol-4'-O-D-glucopyranoside Eugenol 836 µg/L In vivo glycosylation: Incorporates a native UDP-glucose (UDPG) module to generate the sugar donor for glycosyltransferases (UGTs) [3].
E. coli (with UGTs) [3] (-)-Secoisolariciresinol monoglucoside Eugenol 103.77 µg/L Strict UGT specificity: Utilizes UDP-glycosyltransferases (UGT71B5, UGT71B2, LuUGT74S1) with high catalytic specificity for different lignan aglycones [3].

Frequently Asked Questions

  • What are the main strategies for optimizing the flux toward the target lignan? A primary challenge is metabolic promiscuity, where intermediates are diverted to side reactions. Two effective strategies are:

    • Synthetic Microbial Consortia: This involves dividing the long and complex biosynthetic pathway between different engineered microbial strains (e.g., synthetic yeast consortia). This "division of labor" prevents competition for resources and reduces the accumulation of by-products, thereby improving the overall efficiency and yield of the target compound [1] [2].
    • Multicellular One-Pot Fermentation: In this approach, different engineered E. coli strains, each specializing in a segment of the pathway, are co-cultured. This has been shown to be more effective for producing a suite of lignans and their glycosides than using a single super-strain ("one-cell, one-pot") [3].
  • How can I improve the glycosylation efficiency of lignan aglycones? The low efficiency of the glycosylation step is often a bottleneck. You can address this by:

    • Bolstering Sugar Donor Supply: Engineer the host to overexpress genes involved in the synthesis of UDP-glucose (UDPG). Providing an ample supply of this sugar donor is crucial for the glycosyltransferase (UGT) to function efficiently [3].
    • Screening UGTs: Employ UDP-glycosyltransferases (UGTs) known for their high activity and strict specificity toward your target lignan aglycones. The choice of UGT (e.g., IiUGT71B5, IiUGT71B2, LuUGT74S1) significantly impacts the type and yield of the glycoside produced [3].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low overall yield of final glycoside Inadequate supply of the lignan aglycone precursor. Optimize the upstream pathway. For example, testing different gene constructions (e.g., pCDF-Duet-Prx02-PsVAO) significantly increased (+)-pinoresinol yield to ~699 mg/L in E. coli, providing more substrate for downstream steps [3].

| Low glycosylation efficiency | 1. Insufficient UDP-sugar donor. 2. UGT has low activity or specificity for the target aglycone. | 1. Incorporate a UDPG synthesis module into your host to enhance the internal pool of UDP-glucose [3]. 2. Screen and introduce UGTs with high specificity for your lignan (e.g., IiUGT71B5, LuUGT74S1) [3]. | | Metabolic burden & promiscuity | The host strain is overwhelmed by the long pathway, leading to slow growth and unwanted side products. | Implement a division-of-labor approach. Split the pathway across a synthetic consortium of yeast or bacteria to reduce the burden on any single cell and minimize off-target reactions [1] [2]. | | Low product yield in plant cell culture | Suboptimal expression of key biosynthetic genes. | In Linum album cell culture, applying signaling molecules like putrescine (Put) was shown to upregulate key genes (PAL, PLR) and increase podophyllotoxin accumulation. This was mediated by H₂O₂, NO, and Ca²⁺ signaling [4]. |

Experimental Pathway & Regulation

The diagrams below outline the core biosynthetic pathway and a key regulatory mechanism.

LignanPathway ConiferylAlcohol ConiferylAlcohol Pinoresinol Pinoresinol ConiferylAlcohol->Pinoresinol DIR & Laccase Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR (Reduction) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (Reduction) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD (Dehydrogenation) LignanGlycosides LignanGlycosides Matairesinol->LignanGlycosides UGT (Glycosylation)

Diagram 1: Core Biosynthetic Pathway from Coniferyl Alcohol to Lignan Glycosides. This pathway shows the key enzymatic steps: DIR (dirigent protein), PLR (pinoresinol/lariciresinol reductase), SIRD (secoisolariciresinol dehydrogenase), and UGT (UDP-glycosyltransferase) [3] [5].

SignalingPathway Putrescine Putrescine H2O2 H2O2 Putrescine->H2O2 DAO/NOX Ca2 Ca²⁺ H2O2->Ca2 NO NO H2O2->NO SA Salicylic Acid (SA) Ca2->SA NO->SA PAL PAL Gene Expression SA->PAL PLR PLR Gene Expression SA->PLR Lignans PTOX/6MPTOX Accumulation PAL->Lignans PLR->Lignans

Diagram 2: Putrescine-Induced Signaling for Lignan Biosynthesis. In Linum album cell cultures, putrescine triggers a signaling cascade involving H₂O₂, Ca²⁺, and NO, leading to salicylic acid (SA) accumulation and upregulation of key biosynthetic genes (PAL, PLR), enhancing lignan production [4].

References

Clemastanin B vs other lignans antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Lignans at a Glance

Lignan Name (Compound Class) Source Plant Antiviral Spectrum & Activity (IC₅₀) Proposed Mechanism of Action (MOA)
Clemastanin B (Substituted tetrahydrofuran) Isatis indigotica (Woad Root) [1] [2] Influenza A & B (human and avian strains): 0.087 - 0.72 mg/mL [1] [3] Inhibits viral entry/endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus [1] [2].
Podophyllotoxin (Aryltetralin) Podophyllum species [4] Papillomavirus (Clinical use) [4] The mechanism is not detailed in the provided search results, but it is a clinically used drug for venereal warts [4].
Bicyclol (Dibenzocyclooctene) Analogue of schizandrin C [4] Hepatitis B Virus (HBV) (Clinical use) [4] Inhibits virus replication in patients; for HCV, it up-regulates host restrictive factors [4].

| Diphyllin (Arylnaphthalene) | Haplophyllum species [4] | ZIKV: 0.06 µM [4] Influenza A: 0.1–0.6 µM [4] | Vacuolar ATPase (V-ATPase) inhibitor; prevents endosomal acidification, blocking viral fusion and infection [4]. | | Nordihydroguaiaretic Acid (NDGA) (Dibenzylbutane) | Larrea tridentata [4] | Influenza A: In vivo activity [4] WNV/ZIKV: 7.9/9.1 µM [4] | Targets genome replication and viral assembly; may interfere with host lipid metabolism [4]. | | Arctigenin (ATG) (Dibenzylbutyrolactone) | Arctium lappa [4] | Influenza A [4] HIV-1 [4] | Induces interferon production; inhibits expression of HIV-1 viral proteins [4]. | | Niranthin (Dibenzylbutane) | Phyllanthus niruri [4] | Hepatitis B Virus (HBV): 15.6~25.1 µM [4] | Inhibits DHBV DNA replication and HBV antigen expression [4]. |

This compound: Detailed Experimental Data and Workflow

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies and results.

Experimental Protocols for this compound

The anti-influenza activity of this compound was primarily established through the following in vitro assays using Madin-Darby Canine Kidney (MDCK) cells and the influenza A FM1 strain [2] [5]:

  • CPE Reduction & MTT Assay: Used to evaluate the therapeutic action (adding the compound after viral infection) and prophylactic action (pre-treating cells before infection). Cell viability was measured using MTT, and the protection rate was calculated [2].
  • Virus Attachment Inhibition Assay: this compound and the virus were added to cells simultaneously to assess if the compound could block the virus from attaching to host cells [2].
  • Direct Virucidal Assay: The virus was pre-incubated with this compound before being added to the cell culture to test for direct virus inactivation [2].
  • Virus Titration & RNP Localization: The reduction in infectious virus titer was quantified, and the subcellular localization of the viral ribonucleoprotein (RNP) was tracked via immunohistochemistry to determine the stage of viral replication affected [1].

The following diagram outlines the experimental workflow and key findings for this compound's mechanism of action.

G cluster_exp Experimental Protocols (in vitro) cluster_finding Key Findings & Conclusions Start Start: Antiviral Assessment of this compound Exp1 Therapeutic Action Assay (Treat cells after infection) Start->Exp1 Exp2 Prophylaxis Assay (Pre-treat cells before infection) Start->Exp2 Exp3 Virus Attachment Assay (Compound + virus added together) Start->Exp3 Exp4 Direct Virucidal Assay (Pre-incubate compound with virus) Start->Exp4 Exp5 RNP Localization (Immunohistochemistry) Start->Exp5 F1 Active in Therapeutic, Prophylaxis, and Attachment Assays Exp1->F1 Exp2->F1 Exp3->F1 F2 Inactive in Direct Virucidal Assay Exp4->F2 F3 RNP retained in nucleus Exp5->F3 Conclusion Primary MOA: Targets early stages (Viral Entry/Endocytosis, Uncoating, or RNP Export) F1->Conclusion F2->Conclusion F3->Conclusion

Quantitative Activity and Specificity
  • Potency Range: this compound exhibited inhibitory activity against a wide range of influenza viruses with IC₅₀ values ranging from 0.087 to 0.72 mg/mL [1] [3].
  • Spectrum of Action: It was effective against human influenza A (H1N1, H3N2), influenza B, and several avian influenza strains (H6N2, H7N3, H9N2) [1].
  • Virus Specificity: The compound was found to be inactive against a panel of other viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), and Enterovirus 71 (EV71), highlighting its specific anti-influenza mechanism [1].

Research Implications and Comparisons

  • Advantage of a Specific, Early-Stage Inhibitor: this compound's action on viral entry and uncoating provides a different target compared to common drugs like neuraminidase inhibitors, which act on the virus release stage [6]. This makes it a promising candidate for combination therapy to combat drug resistance.
  • Comparison with Other Lignans: While this compound is a potent anti-influenza agent, other lignans like Podophyllotoxin and Bicyclol have found direct clinical application for other viral diseases (venereal warts and chronic hepatitis B, respectively) [4]. Diphyllin shows remarkably high potency (in the nanomolar range) against ZIKV and Influenza A by inhibiting endosomal acidification, a related but distinct early-stage mechanism [4].
  • Considerations for Drug Development: The activity of this compound is documented in the milligram per milliliter range, whereas many other lignan activities are reported in the micromolar range. Direct potency comparisons require careful interpretation due to differences in experimental systems, virus strains, and assay conditions.

References

Clemastanin B IC₅₀ Values Against Influenza Viruses

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of Clemastanin B from a 2013 study. The values indicate the concentration required to inhibit 50% of viral activity in vitro, with lower values representing greater potency [1].

Virus Type Subtype/Strain IC₅₀ (μg/mL) IC₅₀ (μM) *
Human Influenza A A/PR/8/34 (H1N1) 0.26 0.38
Human Influenza A A/FM/1/47 (H1N1) 0.087 0.13
Human Influenza A Swine-origin (H1N1) 0.11 0.16
Human Influenza A A/Aichi/2/68 (H3N2) 0.72 1.05
Human Influenza B B/Guangzhou/GIRD/08/09 0.28 0.41
Avian Influenza A H6N2 0.72 1.05
Avian Influenza A H7N3 0.65 0.95
Avian Influenza A H9N2 0.18 0.26

Note: Molecular weight of this compound is 684.68 g/mol [2]. μM values were calculated from μg/mL data in the source material [1].

Experimental Methodology

The IC₅₀ values in the table above were determined using the following experimental protocols [1].

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
  • Cytotoxicity Assay: Cell viability was measured using an MTT assay. MDCK cells were treated with various concentrations of this compound to ensure the antiviral effects were not due to cell death.
  • Antiviral Activity Assay (Plaque Reduction Assay):
    • MDCK cell monolayers were infected with 100 plaque-forming units (PFU) of different influenza virus strains.
    • The infected cells were then overlaid with culture medium containing serial dilutions of this compound.
    • After a set incubation period, the viral plaques were counted.
    • The IC₅₀ value was calculated as the concentration of this compound that reduced the plaque count by 50% compared to the virus-only control.

Understanding IC₅₀ and Its Context in Antiviral Research

For a professional audience, these data points are more meaningful when placed in a broader methodological and comparative context.

  • IC₅₀ as a Key Metric: The IC₅₀ is a crucial parameter for evaluating the potency of an inhibitory compound in drug discovery [3]. It represents the concentration at which a substance achieves half of its maximal inhibitory effect. In antiviral research, a lower IC₅₀ indicates greater potency against the target virus.
  • Mechanism of Action: The same study proposed this compound's antiviral mechanism. It was found to block virus attachment to host cells and inhibit viral replication by targeting early stages such as viral endocytosis, uncoating, or nuclear export of the viral ribonucleoprotein (RNP) complex [1]. The diagram below illustrates this proposed mechanism.

architecture ClemastaninB This compound BlockAttachment Blocks viral attachment ClemastaninB->BlockAttachment InhibitEntry Inhibits viral entry/ endocytosis ClemastaninB->InhibitEntry BlockUncoating Inhibits viral uncoating ClemastaninB->BlockUncoating TrapRNP Traps RNP in nucleus ClemastaninB->TrapRNP BlockAttachment->InhibitEntry 2. Entry InhibitEntry->BlockUncoating 3. Uncoating BlockUncoating->TrapRNP 4. RNP Export Virus Influenza Virus Virus->BlockAttachment 1. Attachment HostCell Host Cell RNP Viral RNP Complex

  • Data Limitations and Research Gaps: When interpreting this data, please consider:
    • Lack of Direct Comparison: The search results do not contain IC₅₀ data for this compound compared to standard-of-care neuraminidase inhibitors (e.g., Oseltamivir) or other alternatives, making a comprehensive "comparison guide" difficult.
    • Single Source: The quantitative IC₅₀ values all originate from one publication [1]. Independent validation from other research groups would strengthen the evidence.
    • Assay Considerations: The IC₅₀ value can be influenced by assay conditions, such as cell line, incubation time, and the specific viral strain used [3]. Newer methods that measure drug-induced growth rate inhibition (GR metrics) are being developed for more robust evaluation, though these have not yet been applied to this compound in the available literature [4].

References

Clemastanin B bioactivity validation in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Bioactivity of Clemastanin B

The table below summarizes the key findings on this compound's bioactivity from current research.

Bioactivity Experimental Model/Context Key Findings & Quantitative Data Citation
Anti-influenza Virus Isatis indigotica plant extracts; cited as a notable anti-viral metabolite. Shows "notable inhibitory effects on influenza viruses." [1] [1]
Biosynthesis Pathway Transgenic hairy roots of Isatis indigotica. IiUGT4 glycosyltransferase identified as the "key enzyme" and "plays a dominant role in the biosynthesis of lariciresinol glycosides in I. indigotica," including this compound. [1] [1]

Research Status and Guidance

The available literature indicates that this compound is a recognized bioactive compound, but detailed validation studies in human cell lines are not present in the current search results.

  • Focus on Precursor Compounds: Research on related lignans provides context. For example, a 2022 study on (-)-lariciresinol (a direct precursor to this compound [1]) demonstrated potent anti-HBV activity in HepG2.2.15 cells (EC₅₀ = 42.62 μM, CC₅₀ > 750 μM) and inhibited NUC-resistant HBV strains, working by regulating HNF1α-mediated viral transcription [2].
  • Suggested Research Directions
    • Explore Broader Lignan Research: Investigate the bioactivity of closely related lignan compounds like lariciresinol and pinoresinol, as their mechanisms may inform this compound's potential [1] [2].
    • Utilize Specialized Databases: Conduct targeted searches in scientific databases (e.g., PubMed, Google Scholar) using keywords like "this compound AND cell line," "lariciresinol glucoside AND antiviral," and "Isatis indigotica lignans."
    • Consider Original Research: The lack of published data may present an opportunity for original investigation into the compound's effects across various cell lines.

Biosynthesis Pathway of this compound

To clarify the relationship between the compounds discussed, here is a biosynthesis pathway diagram based on the research. This compound is a diglycosylated lignan, and its biosynthesis involves specific glycosyltransferases [1].

The diagram illustrates the roles of specific UDP-glycosyltransferases (UGTs) in Isatis indigotica:

  • IiUGT4 is the dominant enzyme for the first glycosylation step, converting lariciresinol to lariciresinol-4-O-β-D-glucoside [1].
  • IiUGT1 is primarily involved in the subsequent glycosylation to form the final diglucoside, this compound [1].
  • IiUGT71B5a prefers pinoresinol as a substrate in vitro and may not be the main enzyme for this compound biosynthesis in the plant [1].

References

Clemastanin B structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Activity and Mechanism of Action

Clemastanin B, a lignan glycoside derived from Isatis indigotica root (Ban Lan Gen), exhibits potent and broad-spectrum anti-influenza activity [1] [2]. The table below summarizes its quantitative antiviral performance and primary mechanisms.

Virus Type Specific Subtypes/Strains Reported Activity (IC₅₀) Primary Antiviral Mechanisms

| Human Influenza A [2] | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 mg/mL | • Inhibits viral attachment to host cells [1] [2]. • Suppresses viral multiplication/replication [1]. • Blocks viral endocytosis and uncoating; retains viral ribonucleoprotein (RNP) in the nucleus, preventing export [2]. | | Avian Influenza A [2] | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to human influenza A, as activity is against the same viral functions) | | Influenza B [2] | Not Specified | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to influenza A) | | Other Tested Viruses (e.g., RSV, Adenovirus, Rhinovirus) [2] [3] | ADV3, RSV, PIV3, EV71, HRV | Inactive | N/A |

Key Experimental Protocols for Antiviral Assessment

The following methodologies are crucial for evaluating the antiviral modes of action summarized above.

  • CPE Reduction and MTT Assay (Therapeutic Action):

    • Procedure: Cell monolayers are infected with a virus suspension. After adsorption, the unabsorbed virus is removed, and maintenance medium containing serial dilutions of this compound is added [1].
    • Measurement: Virus-induced cytopathic effect (CPE) is observed under a microscope. Cell viability is quantified using MTT assay, where metabolically active cells convert MTT into a purple formazan product; absorbance is measured at 570 nm [1].
    • Calculation: Protection rate is calculated as: [(OD_exp - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100% [1].
  • Prophylaxis Assay:

    • Procedure: Cell monolayers are pre-treated with this compound for several hours. The compound is removed, and cells are then infected with the virus [1].
  • Virus Attachment Inhibition Assay:

    • Procedure: The virus and this compound are simultaneously added to cell monolayers and incubated to allow attachment. The mixture is then removed, and maintenance medium is added to assess subsequent infection [1].
  • Direct Virucidal Assay:

    • Procedure: The virus is incubated directly with this compound for a set period. The mixture is then diluted to inactivate the compound, and the surviving virus titer is determined [1].

Structural Insights and Biosynthesis

While a full SAR is unavailable, research has identified that this compound is a lignan glycoside, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside [4] [2]. Its activity is linked to the glycosylation of its lignan backbone.

  • Role of Glycosyltransferases: The biosynthesis of this compound in Isatis indigotica depends on specific UDP-glycosyltransferases (UGTs). IiUGT4 has been identified as the key enzyme responsible for the glycosylation of lariciresinol, playing a dominant role in the production of this compound [4]. This highlights the critical importance of the sugar moieties for its biological activity.

The following diagram illustrates the primary experimental workflow used to characterize this compound's mechanisms of action against the influenza virus.

G cluster_1 Pre-treatment (Prophylaxis) cluster_2 Co-treatment (Attachment Inhibition) cluster_3 Post-treatment (Therapeutic Action) cluster_4 Direct Virucidal Assay Start Start: Antiviral Mechanism Investigation Node1 Treat cells with This compound Start->Node1 Node4 Apply virus and This compound to cells Start->Node4 Node6 Infect cells with virus Start->Node6 Node8 Incubate virus directly with this compound Start->Node8 Node2 Remove compound Node1->Node2 Node3 Infect cells with virus Node2->Node3 Result Analyze Results: CPE observation, MTT assay, Virus titer calculation Node3->Result Prophylaxis Effect Node5 Remove mixture Node4->Node5 Node5->Result Attachment Inhibition Node7 Add this compound Node6->Node7 Node7->Result Replication Inhibition Node9 Dilute and titer surviving virus Node8->Node9 Node9->Result Virucidal Activity

Research Summary

This compound is a promising anti-influenza agent with a multi-target mechanism. Future SAR studies could focus on:

  • Modifying the sugar units: Exploring different glycosylation patterns or sugars.
  • Modifying the lignan aglycone: Investigating the impact of the core lignan structure on potency and spectrum.
  • Developing semi-synthetic derivatives: To improve efficacy and drug-like properties.

References

Antiviral Activity of Clemastanin B Against Influenza Viruses

Author: Smolecule Technical Support Team. Date: February 2026

Virus Type Subtypes Tested Reported Efficacy (IC₅₀) Cell Line Used
Human Influenza A H1N1 (seasonal and swine-origin), H3N2 0.087 - 0.72 mg/mL [1] [2] [3] MDCK [1] [3]
Human Influenza B B/Guangzhou/GIRD/08/09 0.087 - 0.72 mg/mL [1] [2] [3] MDCK [1] [3]
Avian Influenza A H6N2, H7N3, H9N2 0.087 - 0.72 mg/mL [1] [2] [3] MDCK [1] [3]
Other Viruses RSV, ADV3, PIV3, EV71, HRV Inactive [1] [2] [3] Various (HEp-2, LLC-MK2, VERO-E6, MRC-5) [3]

> Note: IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of a compound required to reduce a biological process by half. A lower IC₅₀ value indicates higher potency.


Detailed Experimental Protocols

The key data on clemastanin B comes from well-established in vitro (lab-based) methodologies. Below are the details of the core experiments cited.

Antiviral Activity and Cytotoxicity Assay

This protocol is used to determine the compound's potency (IC₅₀) and safety margin (Selectivity Index).

  • Virus & Cell Line: Various human and avian influenza viruses were propagated in Madin-Darby Canine Kidney (MDCK) cells [3].
  • Procedure: MDCK cells were infected with a specific virus and then treated with different concentrations of this compound. The cytopathic effect (CPE—virus-induced cell destruction) was observed, and cell viability was measured using the MTT assay [1] [3].
  • Output Measurement: The IC₅₀ was calculated from the dose-response curve. The cytotoxic concentration (CC₅₀) was also determined to calculate the Selective Index (SI = CC₅₀ / IC₅₀), which indicates the compound's window of safety. The study noted that this compound had a relatively high SI, suggesting it is not easily cytotoxic [1].
Time-of-Addition Assay

This experiment helps pinpoint which stage of the viral life cycle the compound affects.

  • Procedure: this compound was added to MDCK cells at different time points relative to viral infection: before infection (to test prophylaxis), during infection (to test viral attachment/entry), or after infection (to test replication) [4].
  • Output Measurement: Virus titer was measured at the end of the experiment. A significant reduction in virus titer was detected when the compound was added at or shortly after infection, particularly at the early stage [1].
Mechanism of Action Study

This protocol investigates how the compound exerts its antiviral effect at a cellular level.

  • Procedure: Infected and this compound-treated cells were analyzed using immunofluorescence or similar techniques.
  • Output Measurement: The study found that the viral ribonucleoprotein (RNP) complex was retained in the nucleus of treated cells, whereas it would normally be exported to the cytoplasm to form new viral particles [1] [3]. This suggests this compound targets steps like viral uncoating or RNP export.

The workflow below illustrates how these key experiments connect to identify and characterize the antiviral activity of a compound like this compound.

Start Start: Compound Screening Cytotox Cytotoxicity Assay (MTT) Start->Cytotox Antiviral Antiviral Activity Assay Start->Antiviral CalcSI Calculate IC₅₀ & Selectivity Index Cytotox->CalcSI Antiviral->CalcSI Identify Identify Active Compound & SI CalcSI->Identify TimeAdd Time-of-Addition Assay Pinpoint Pinpoint Stage of Inhibition TimeAdd->Pinpoint MechAction Mechanism of Action Study Elucidate Elucidate Molecular Mechanism MechAction->Elucidate Identify->TimeAdd Pinpoint->MechAction


Mechanism of Action and Comparative Analysis

Proposed Mechanism of Action

The experimental evidence points to a specific mechanism for this compound:

  • Target Stage: Early stage of viral replication, post-entry [1].
  • Observed Effect: The compound causes the retention of the viral Ribonucleoprotein (RNP) complex within the host cell's nucleus [1] [3].
  • Interpretation: This suggests that this compound likely interferes with either viral uncoating (the process of releasing the RNP into the nucleus) or, more strongly, with RNP export from the nucleus to the cytoplasm, a critical step for assembling new virus particles [1] [3].

The following diagram illustrates this proposed mechanism and its point of inhibition within the influenza virus life cycle.

Virus Viral Entry via Endocytosis Uncoating Uncoating & RNP Release into Nucleus Virus->Uncoating Replication Viral Replication & Transcription Uncoating->Replication RNPExport RNP Export from Nucleus Replication->RNPExport Assembly Virion Assembly & Budding RNPExport->Assembly Effect RNP Complex Retained in Nucleus RNPExport->Effect Inhibitor This compound Inhibitor->RNPExport Inhibits

Comparative Analysis with Other Antivirals
  • Spectrum of Activity: Unlike M2 inhibitors (e.g., amantadine) which are specific to influenza A, or neuraminidase inhibitors (e.g., oseltamivir), this compound shows activity against a broad range of influenza A (human and avian) and B viruses [1] [3].
  • Resistance Profile: A preliminary finding indicated that treatment with this compound did not easily result in the emergence of viral drug resistance in the laboratory setting, which is a significant advantage over M2 inhibitors where resistance is common [1] [3].

Conclusion and Research Implications

  • Broad-Spectrum Efficacy: It is effective against a wide array of human and avian influenza strains in vitro [1].
  • Unique Mechanism: It targets the early stages of replication, potentially inhibiting RNP nuclear export, which differs from common antiviral drugs [1] [3].
  • Favorable Resistance Profile: Initial studies suggest a low propensity for inducing viral resistance, meriting further investigation [1].

However, it is crucial to note that all existing data is from in vitro studies. The activity and mechanism have not been validated in animal models or humans. Furthermore, the IC₅₀ values reported are in the µg/mL range, which may be considered relatively high compared to some synthetic drugs, suggesting a need for potency optimization [1] [2].

References

×

XLogP3

-1.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

684.26293531 Da

Monoisotopic Mass

684.26293531 Da

Heavy Atom Count

48

Dates

Last modified: 04-14-2024

Antiviral activity of Isatis indigotica root-derived clemastanin B against human and avian influenza A and B viruses in vitro

Zifeng Yang, Yutao Wang, Zhaoguang Zheng, Suishan Zhao, Jin Zhao, Qing Lin, Chuyuan Li, Quan Zhu, Nanshan Zhong
PMID: 23403777   DOI: 10.3892/ijmm.2013.1274

Abstract

Clemastanin B, 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is one of the major lignans extracted from Isatis indigotica root (IIR). In this study, the anti-influenza activities of clemastanin B were evaluated in vitro. Clemastanin B was found to inhibit different subtypes of human (H1N1, including swine-origin H1N1; H3N2 and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) at different magnitudes of activity (IC50 0.087-0.72 mg/ml) while this compound was inactive against respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71) and human rhinovirus (HRV). An apparent virus titer reduction was detected when MDCK cells were treated with clemastanin B after viral infection, particularly at the early stage, and the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with clemastanin B. These results demonstrated that clemastanin B targets viral endocytosis, uncoating or RNP export from the nucleus. Furthermore, treatment with clemastanin B did not easily result in the emergence of viral drug resistance. The effects of clemastanin B demonstrated in this study may promote the antiviral study of IIR, but additional studies are required to define the anti-influenza mechanism(s).


[Comparison of content of clemastanin B of Radix Isatidis in different growing areas]

Yiqiang An, Xiaobin Jia, Lili Chang, Feng Shi
PMID: 19894517   DOI:

Abstract

To develop an HPLC method for determination of clemastanin B which has anti-viral activity in Radix Isatidis and compare the contents of clemastanin B in the drugs from different origins.
The samples were separated on an ZORBAX SB-C18 (4.6 mm x 250 mm, 5 microm) column with the mobile phase of acetonitrile-water (11:89). Flow rate was 1.0 mL x min(-1). The detection wavelength was set at 225 nm. Column temperature was 30 degrees C.
The linear range of clemastanin B was 0.0615-1.8441 microg (r = 0.9995), the average recovery was 97.74%, RSD was 1.4% (n=9). The contents of clemastanin B were in the range of 0.269-0.900 mg x g(-1) in Radix Isatidis from different origins.
The method for quantitation of clemastanin B in Radix Isatidis was accurate and reliable, which can be used to evaluate the quality of Radix Isatidis.


Isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography

Jinyong Peng, Guorong Fan, Yutian Wu
PMID: 16395796   DOI: 10.1016/j.chroma.2005.07.072

Abstract

A preparative high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) was successfully performed to isolate and separate clemastanin B and indigoticoside A from the plant of Radix Isatidis, a traditional Chinese medicine. A total of 59.2 mg clemastanin B and 66.1 mg indigoticoside A with purities of 94.6% and 99.0% determined by high performance liquid chromatography (HPLC) were obtained in one-step elution from 250 mg crude extract, which contained clemastanin B 24.8% and indigoticoside A 28.4%, and the recoveries of clemastanin B and indigoticoside A were 90.3% and 92.2%, respectively. The chemical structure was identified by IR, MS, 1H NMR and 13C NMR.


Explore Compound Types